2-Hexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOPKMRPOGIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O, Array | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022068 | |
| Record name | 2-Hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl butyl ketone appears as a clear colorless liquid. Flash point 95 °F. Less dense than water. Vapors heavier than air., Colorless liquid with an acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/145 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Oxohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/427 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
261 °F at 760 mmHg (NTP, 1992), 127.2 °C, 127.60 °C. @ 760.00 mm Hg, 126-128 °C, 262 °F | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-HEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Oxohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/427 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
73 °F (NTP, 1992), 75 ° F, 25 °C (closed cup), 95 °F (open cup), 77 °F (25 °C) (Closed cup), 23 °C c.c., 73 °F, 77 °F | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/145 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-HEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/427 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), 1.4 wt% in water at 20 °C, Sol in acetone; miscible in ethanol and ether, In water, 1.72X10+4 mg/L at 20 °C, 17.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.4, 2% | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-HEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Oxohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Hexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.830 at 20 °C/20 °C, Relative density (water = 1): 0.8, 0.812, 0.81 | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-HEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/427 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45 | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-HEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/427 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2 mmHg at 68 °F ; 3.8 mmHg at 77 °F (NTP, 1992), 11.6 [mmHg], 11.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.36, 11 mmHg | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/145 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-HEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/427 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
591-78-6 | |
| Record name | METHYL BUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7048 | |
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| Record name | 2-HEXANONE | |
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Melting Point |
-71 °F (NTP, 1992), -55.5 °C, -57 °C, -71 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone (B1666271), also known as methyl n-butyl ketone (MBK), is an organic compound with the chemical formula C₆H₁₂O. It is a colorless to pale yellow liquid characterized by a sharp, acetone-like odor.[1][2][3] Historically, this compound was utilized as a solvent for a variety of materials including nitrocellulose, resins, lacquers, oils, and waxes.[1][3] However, its industrial and commercial use has been significantly curtailed due to its recognized neurotoxic effects.[3][4] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and an examination of its metabolic pathway and mechanism of toxicity, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for ensuring safe handling and storage.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Odor | Sharp, acetone-like | [1][2][4] |
| Density | 0.812 g/mL at 25 °C | [1][5][6] |
| Melting Point | -57 °C to -55.5 °C | [1][4][5] |
| Boiling Point | 127 °C to 128 °C | [1][4][5] |
| Refractive Index (n²⁰/D) | 1.401 | [1][5][6] |
| Vapor Pressure | 10 mmHg at 39 °C; 11.6 mmHg at 25 °C | [1][7][8] |
| Vapor Density (air=1) | 3.5 | [9] |
| Log P (Octanol/Water) | 1.38 | [7][8] |
Solubility and Safety Properties
| Property | Value | Source(s) |
| Water Solubility | 1.4 g/100 mL (1.4%) at 20 °C | [4][9] |
| Solubility in Organics | Soluble in acetone, ethanol, ether, benzene | [1][2][10] |
| Flash Point | 23 °C (73.4 °F) (closed cup) | [9][11] |
| Autoignition Temp. | 423 °C (795 °F) | [8][9] |
| Flammability Limits | 1.2% - 8.0% in air | [2] |
Experimental Protocols
Accurate determination of chemical and physical properties relies on standardized experimental procedures. Below are detailed methodologies for key properties of this compound, based on internationally recognized standards.
Determination of Boiling Point (Distillation Range)
The boiling point of this compound is determined using a method compliant with ASTM D1078: Standard Test Method for Distillation Range of Volatile Organic Liquids .[1][5][9]
-
Apparatus : A standard distillation unit is assembled, consisting of a 100-mL distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer or temperature probe positioned so the top of the bulb is level with the bottom of the side-arm of the flask.
-
Procedure :
-
A 100-mL sample of this compound is placed in the distillation flask along with a few boiling chips.
-
The apparatus is assembled, ensuring all connections are secure. Cooling water is circulated through the condenser.
-
The sample is heated at a controlled rate to produce the first drop of distillate at a rate of 4 to 5 mL per minute.
-
The temperature at which the first drop of distillate falls into the receiving cylinder is recorded as the Initial Boiling Point (IBP).
-
Heating is continued, and temperature readings are recorded as the distillate is collected.
-
The temperature when the last of the liquid evaporates from the bottom of the flask is recorded as the Dry Point.
-
The barometric pressure is recorded and a correction is applied to the observed temperatures to normalize the boiling point to standard pressure (760 mmHg).
-
Determination of Density
The density of this compound is accurately measured following ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[2][3][6][12]
-
Apparatus : A digital density meter equipped with an oscillating U-tube and a temperature-controlled cell.
-
Calibration : The instrument is calibrated prior to measurement using two reference standards of known density that bracket the expected density of this compound. Typically, dry air and high-purity water are used.
-
Procedure :
-
The measuring cell is rinsed with a portion of the this compound sample.
-
The cell is then filled with the sample, ensuring no air bubbles are present, which can be confirmed by visual inspection or automatic bubble detection.[2][12]
-
The sample is allowed to thermally equilibrate to the target temperature (e.g., 25 °C).
-
The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.
-
The instrument automatically calculates and displays the density value, typically in g/cm³ or g/mL.
-
Determination of Flash Point
The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[7][13][14]
-
Apparatus : A manual or automated Pensky-Martens closed-cup apparatus, consisting of a brass test cup with a close-fitting lid, a stirring mechanism, and an ignition source (gas flame or electric igniter).
-
Procedure (Procedure A) :
-
The test cup is filled with the this compound sample to the specified mark.
-
The lid is secured, and the sample is heated at a constant, prescribed rate (5 to 6 °C/min).[7]
-
The sample is stirred at a specified rate (90 to 120 rpm).[7]
-
As the temperature approaches the expected flash point (approximately 23 °C below), the ignition source is applied at regular temperature intervals. The stirring is stopped during each application of the ignition source.
-
The application involves lowering the ignition source into the vapor space of the cup for a specified duration.
-
The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[13]
-
Determination of Water Solubility
The water solubility of this compound can be determined using the Flask Method as described in OECD Guideline 105 .[4][15] This method is suitable for substances with solubilities above 10⁻² g/L.
-
Apparatus : A constant temperature water bath or shaker, glass flasks with stoppers, and an analytical system for quantification (e.g., Gas Chromatography).
-
Procedure :
-
An amount of this compound in excess of its expected solubility is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24 hours). A preliminary test can determine the required equilibration time.[15]
-
After equilibration, the mixture is allowed to stand to let the phases separate. If an emulsion has formed, centrifugation is used.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included.
-
The concentration of this compound in the aqueous sample is determined using a suitable, validated analytical method such as Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
The procedure is repeated to ensure the measured concentration is consistent and represents the true solubility.
-
Metabolic Pathway and Neurotoxicity
The primary toxicological concern with this compound is its neurotoxicity, which is not caused by the compound itself but by its primary metabolite, 2,5-hexanedione (B30556) (HD).[3][4] This biotransformation is a critical step in its mechanism of toxicity.
Metabolic Pathway of this compound
The metabolism of this compound occurs primarily in the liver via Phase I oxidation reactions. The key transformation involves the oxidation of the carbon atom at the 5-position (ω-1 oxidation) to form 5-hydroxy-2-hexanone, which is then further oxidized to the neurotoxic diketone, 2,5-hexanedione. An alternative pathway involves the reduction of the carbonyl group to form 2-hexanol.
Caption: Metabolic activation of this compound to its neurotoxic metabolite.
Signaling Pathway of 2,5-Hexanedione Neurotoxicity
2,5-Hexanedione exerts its neurotoxic effects by covalently binding to and cross-linking neurofilament proteins within the axon. This process disrupts the structural integrity and function of the cytoskeleton, impairing axonal transport and ultimately leading to axonal swelling and degeneration, a condition known as distal axonopathy. Recent studies have also implicated microglial activation and neuronal apoptosis in the pathogenic process.
Caption: Molecular mechanism of 2,5-hexanedione-induced axonal damage.
Conclusion
This compound is a well-characterized organic solvent with a significant body of data available regarding its chemical and physical properties. While its use has been limited due to the neurotoxicity of its metabolite, 2,5-hexanedione, understanding its properties remains important for toxicological research and environmental assessment. The standardized protocols outlined provide a framework for the reliable and reproducible measurement of its key characteristics, essential for both fundamental research and regulatory compliance. The elucidation of its metabolic and neurotoxic pathways continues to be an area of active research, providing valuable insights into the mechanisms of chemically induced neurodegenerative processes.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 - eralytics [eralytics.com]
- 4. filab.fr [filab.fr]
- 5. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 14. oecd.org [oecd.org]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
2-Hexanone: A Comprehensive Technical Review
CAS Number: 591-78-6
Synonyms
2-Hexanone (B1666271) is also known by a variety of other names, including:
-
Butyl methyl ketone[3]
-
Hexan-2-one[1]
-
Methyl butyl ketone[1]
-
2-Oxohexane[1]
-
MNBK[1]
-
Ketone, butyl methyl[1]
Introduction
This compound, a clear, colorless liquid with a sharp, acetone-like odor, has historically been used as an industrial solvent.[1][2] It is effective in dissolving a range of substances including cellulose (B213188) nitrate, vinyl polymers and copolymers, and various natural and synthetic resins.[4] However, due to its significant neurotoxic effects, its production and use in the United States have been largely discontinued.[1][2][4] This compound is also formed as a waste product in industrial processes such as wood pulping and coal gasification.[2] This guide provides an in-depth overview of the chemical and physical properties of this compound, its metabolic pathway, and experimental protocols for studying its neurotoxicity.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C6H12O[3] |
| Molecular Weight | 100.16 g/mol [3] |
| Melting Point | -57 °C[2] |
| Boiling Point | 127 °C[2] |
| Density | 0.812 g/mL at 25 °C[2] |
| Vapor Pressure | 10 mmHg at 39 °C[2] |
| Flash Point | 23 °C (closed cup)[5] |
| Solubility in Water | Soluble |
| Refractive Index | n20/D 1.401 |
| Autoignition Temperature | 423 °C |
| Flammability Limits | 1.2–8% in air[2] |
Metabolic Pathway and Mechanism of Neurotoxicity
The neurotoxicity of this compound is not caused by the compound itself, but rather by its metabolite, 2,5-hexanedione (B30556).[5] The metabolic conversion of this compound primarily occurs in the liver and involves oxidation and reduction reactions. The key steps in this pathway are the hydroxylation of this compound to 5-hydroxy-2-hexanone, which is then oxidized to the ultimate neurotoxic agent, 2,5-hexanedione.[3] This γ-diketone is responsible for the characteristic "dying-back" neuropathy, or central-peripheral distal axonopathy, observed with this compound exposure.[6] The proposed mechanism involves the covalent binding of 2,5-hexanedione to the ε-amino group of lysine (B10760008) residues in axonal proteins, leading to the formation of pyrrole (B145914) adducts and subsequent protein cross-linking.[3] This disrupts axonal transport and leads to neurofilament-filled axonal swellings.[5]
Caption: Metabolic activation of this compound to its neurotoxic metabolite, 2,5-hexanedione.
Experimental Protocols for Neurotoxicity Assessment
The neurotoxic effects of this compound have been extensively studied in animal models, particularly in rats. These studies are crucial for understanding the progression of the neuropathy and for establishing safe exposure limits.
Chronic Oral Administration in Rats
A representative experimental design to assess the neurotoxicity of this compound via chronic oral administration is as follows:
-
Test Animals: Male Sprague-Dawley rats.
-
Administration: this compound (96.1% purity) is administered in the drinking water at concentrations of 0%, 0.25%, 0.5%, and 1.0% for a duration of 13 months.[7] This corresponds to calculated daily doses of approximately 0, 143, 266, and 560 mg/kg/day.[7]
-
Observations:
-
Clinical Signs: Animals are observed daily for any overt signs of toxicity.
-
Body Weight: Body weight is measured weekly to monitor general health and development.
-
Neurological Examination: A weekly neurological examination is performed to assess for signs of neuropathy, such as hindlimb weakness or ataxia.[7]
-
-
Endpoint Analysis:
-
Electrophysiology: Nerve conduction velocity studies can be performed to detect functional deficits in peripheral nerves.
-
Histopathology: At the end of the study, nerve tissue is collected and examined for pathological changes, such as axonal swelling and demyelination.
-
Subcutaneous Administration for Neurotoxicity Screening
For a more direct assessment of neurotoxicity, subcutaneous administration can be employed:
-
Test Animals: Male rats (e.g., Wistar strain).
-
Administration: this compound is administered subcutaneously at a daily dose of 400 mg/kg, five days a week, for a period of up to 21 weeks.
-
Observations:
-
Clinical Signs: Animals are monitored for signs such as gait disturbances, hypersalivation, and crossing of the hind limbs.
-
Body Weight: Regular monitoring of body weight is conducted.
-
-
Endpoint Analysis:
-
Electrophysiology: Motor and sensory nerve conduction velocities, as well as motor latencies of tail nerves, are measured at regular intervals (e.g., every few weeks) to track the onset and progression of neuropathy.
-
The following diagram illustrates a general workflow for an in vivo neurotoxicity study of this compound.
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound CAS#: 591-78-6 [m.chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Toxicity and Metabolism of the Neurotoxic Hexacarbons n-Hexane, this compound, and 2,5-Hexanedione | Annual Reviews [annualreviews.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Synthesis of 2-Hexanone from 1-Hexyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2-hexanone (B1666271) from the terminal alkyne, 1-hexyne (B1330390). This conversion is a classic example of alkyne hydration and is a fundamental transformation in organic synthesis, relevant to the preparation of various chemical intermediates and target molecules in the pharmaceutical and chemical industries. This document details the core reaction principles, provides comprehensive experimental protocols, and presents quantitative data for the synthesis.
Introduction
The synthesis of ketones from alkynes is a cornerstone of organic chemistry. The hydration of a terminal alkyne such as 1-hexyne proceeds with Markovnikov regioselectivity, leading to the formation of a methyl ketone.[1][2] This process involves the addition of water across the carbon-carbon triple bond, initially forming an unstable enol intermediate which rapidly tautomerizes to the more stable keto form, this compound.[3][4] Several methods can be employed to achieve this transformation, with the most common being direct acid-catalyzed hydration and oxymercuration-demercuration.[5][6]
Reaction Mechanism: Alkyne Hydration
The hydration of 1-hexyne to this compound follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond.[1][7] The reaction proceeds through the following key steps:
-
Protonation/Electrophilic Addition: In acid-catalyzed hydration, the alkyne's π-electrons act as a nucleophile, attacking a proton (H+) to form a vinyl carbocation intermediate.[1] In the case of oxymercuration, the electrophile is the mercury(II) ion (Hg²⁺), which forms a mercurinium ion intermediate.[5][8]
-
Nucleophilic Attack: A water molecule attacks the carbocation or the mercurinium ion at the more substituted carbon.[1][8]
-
Deprotonation: Loss of a proton from the oxonium ion yields a neutral enol intermediate.[1]
-
Keto-Enol Tautomerization: The enol, which is generally unstable, rapidly equilibrates to the more stable ketone, this compound. This tautomerization is often catalyzed by traces of acid or base.[2][3][4]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from 1-hexyne via two common methods: acid-catalyzed hydration and oxymercuration-demercuration.
Acid-Catalyzed Hydration
This method utilizes a strong acid, such as sulfuric acid, as a catalyst to facilitate the addition of water across the triple bond.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1-Hexyne | 82.14 | 2.0 g (0.024 mol) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 6.0 mL |
| Water (H₂O) | 18.02 | 1.0 mL + 20 mL + 10 mL |
| Sodium Sulfate (B86663) (Na₂SO₄), anhydrous | 142.04 | As needed for drying |
Procedure:
-
To a 50 mL round-bottom flask, add 1.0 mL of water and cool the flask in an ice bath.[3]
-
With stirring, slowly add 6.0 mL of concentrated sulfuric acid to the water. After the addition is complete, allow the solution to warm to room temperature.[3][4]
-
In a separate flask, weigh out 2.0 g of 1-hexyne.[3]
-
Add half of the 1-hexyne to the sulfuric acid solution with vigorous stirring.[3][4]
-
Allow the reaction to stir for 20 minutes. A temperature increase may be observed.[3]
-
Add the remaining 1-hexyne to the reaction mixture with continued vigorous stirring.[3][4]
-
Let the reaction stir for an additional 20 minutes.[3]
-
Cool the reaction flask in an ice-water bath and then carefully add 20 mL of water with stirring for 10 minutes.[3]
-
Transfer the mixture to a separatory funnel. Two layers should be present.[3]
-
Separate the lower aqueous layer and discard it.[3]
-
Wash the organic layer with 10 mL of water, and again separate and discard the aqueous layer.[3]
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[3][4]
-
Decant or filter the dried product into a distillation apparatus.
-
Purify the crude this compound by distillation, collecting the fraction boiling around 127-128 °C.[9]
Oxymercuration-Demercuration
This two-step procedure avoids the harsh acidity of the direct hydration method and prevents carbocation rearrangements, although this is not a concern with 1-hexyne. It generally provides higher yields.[5][10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1-Hexyne | 82.14 | 41.0 g (0.5 mol) |
| Mercury(II) sulfate (HgSO₄) | 296.65 | 1.0 g |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 g |
| 70% Methanol in Water | - | 150 g |
| Sodium Chloride (NaCl) | 58.44 | As needed for salting out |
| Calcium Chloride (CaCl₂), anhydrous | 110.98 | As needed for drying |
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, combine 1.0 g of mercury(II) sulfate, 1.0 g of concentrated sulfuric acid, and 150 g of 70% methanol.[9][12]
-
Add 41.0 g of 1-hexyne dropwise over a period of 1 hour.[9][12]
-
Continue stirring the mixture at 60 °C for an additional 3 hours.[9][12]
-
Salt out the this compound from the residue by adding solid sodium chloride.[9][12]
-
Separate the organic layer, wash it, neutralize it, and then dry it over anhydrous calcium chloride.[9][12]
-
Purify the product by distillation, collecting the fraction boiling at approximately 120-128 °C.[9] A yield of around 78.8% can be expected.[9][12]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from 1-hexyne using different catalytic systems.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acid-Catalyzed Hydration | H₂SO₄ | Water | Room Temp → ≤60 | ~40 min | Not specified | [3][4][13] |
| Oxymercuration | HgSO₄, H₂SO₄ | 70% Methanol | 60 | 4 hours | 78.8 | [9][12] |
| Gold-Catalyzed Hydration | Methyl(triphenylphosphine)gold, H₂SO₄ | Methanol/Water | 60 | 2 hours | 99 | [14] |
Alternative Synthetic Routes
While hydration of 1-hexyne is a direct route to this compound, other methods exist for synthesizing this ketone, including:
-
Hydroboration-Oxidation of 1-Hexyne: This two-step process provides the anti-Markovnikov addition product, hexanal, not this compound.[15][16]
-
Oxidation of 2-Hexanol: The secondary alcohol, 2-hexanol, can be oxidized to this compound using various oxidizing agents such as potassium dichromate or chromic acid.[12]
-
Ozonolysis of Alkenes: The ozonolysis of an appropriately substituted alkene, such as 2,3-dimethyl-2-heptene, can yield this compound.[12]
Conclusion
The synthesis of this compound from 1-hexyne is a well-established and efficient transformation. The choice of method, primarily between acid-catalyzed hydration and oxymercuration-demercuration, will depend on factors such as desired yield, reaction scale, and tolerance for the use of mercury salts. Newer catalytic systems, such as those employing gold catalysts, offer high efficiency and may be preferable in certain research and development contexts. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists in the planning and execution of this important synthetic conversion.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.winthrop.edu [chem.winthrop.edu]
- 4. chem.winthrop.edu [chem.winthrop.edu]
- 5. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 7. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 11. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis [smakbo.github.io]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. homework.study.com [homework.study.com]
- 16. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
Laboratory-Scale Synthesis of 2-Hexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of 2-hexanone (B1666271). The document details various synthetic routes, including the hydration of alkynes, acetoacetic ester synthesis, and the oxidation of secondary alcohols. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.
Synthetic Strategies for this compound
Several effective methods for the laboratory preparation of this compound have been reported. The choice of a particular synthetic route may be guided by factors such as the availability of starting materials, desired yield and purity, and the scale of the reaction. The primary methods covered in this guide are:
-
Hydration of 1-Hexyne (B1330390): This method involves the acid-catalyzed addition of water across the triple bond of 1-hexyne to yield an enol intermediate, which rapidly tautomerizes to the more stable this compound.[1][2][3]
-
Acetoacetic Ester Synthesis: A classic method for ketone synthesis, this route utilizes the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation to produce the target ketone.[4][5][6][7]
-
Oxidation of 2-Hexanol (B165339): The direct oxidation of the secondary alcohol, 2-hexanol, provides a straightforward route to this compound using common oxidizing agents.[8]
-
Grignard Synthesis: This approach involves the reaction of a Grignard reagent with a suitable nitrile or aldehyde to form an intermediate that can be hydrolyzed to yield this compound.
Quantitative Data Summary
The following table summarizes key quantitative data associated with various synthetic methods for this compound, providing a basis for comparison.
| Synthesis Method | Starting Materials | Reagents | Yield (%) | Boiling Point (°C) | Reference |
| Hydration of 1-Hexyne | 1-Hexyne, Water | H₂SO₄, HgSO₄ | 78.8 | 120 | [9][10] |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 1-Bromopropane | Sodium ethoxide, H₃O⁺ | Not specified | - | [5] |
| Oxidation of 2-Hexanol | 2-Hexanol | K₂Cr₂O₇/H₂CrO₄ or PCC | Typically high | - | [8][9] |
Physical and Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 127-128 °C |
| Density | 0.812 g/mL at 25 °C |
| Refractive Index | n20/D 1.401 |
| IR (C=O stretch) | ~1717-1721 cm⁻¹[11] |
| ¹H NMR (CDCl₃) | δ ~2.4 (t, 2H), 2.1 (s, 3H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR | δ ~209, 43, 31, 26, 22, 14 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Hydration of 1-Hexyne
This protocol is adapted from established procedures for the acid-catalyzed hydration of terminal alkynes.[1][2]
Materials:
-
1-Hexyne (41.0 g, 0.5 mole)
-
Concentrated Sulfuric Acid (1 g)
-
Mercury(II) Sulfate (1 g)
-
70% Methanol (B129727) (150 g)
-
Sodium Chloride
-
Calcium Chloride
-
Diethyl ether
Equipment:
-
500 mL three-necked flask
-
Stirrer
-
Dropping funnel
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In the 500 mL three-necked flask, a mixture of 1 g of mercury(II) sulfate, 1 g of concentrated sulfuric acid, and 150 g of 70% methanol is warmed to 60°C.
-
1-Hexyne (41.0 g, 0.5 mole) is added dropwise from the dropping funnel with stirring over a period of 1 hour.
-
The mixture is stirred for an additional 3 hours at 60°C.
-
After cooling, the methanol is distilled off.
-
The residue is saturated with solid sodium chloride to salt out the this compound.
-
The upper ketone layer is separated, washed with water, neutralized with sodium carbonate solution, and dried over anhydrous calcium chloride.
-
The crude product is purified by distillation to yield this compound (boiling point 120°C). The reported yield is 78.8%.[9][10]
Acetoacetic Ester Synthesis
This procedure outlines the synthesis of this compound starting from ethyl acetoacetate and 1-bromopropane.[5][6]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide in ethanol (B145695)
-
1-Bromopropane
-
Aqueous acid (e.g., H₂SO₄ or HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Alkylation: Ethyl acetoacetate is treated with a solution of sodium ethoxide in ethanol to form the enolate. 1-Bromopropane is then added to the reaction mixture, which is subsequently heated under reflux to effect the alkylation.
-
Hydrolysis and Decarboxylation: The resulting alkylated acetoacetic ester is hydrolyzed by heating with aqueous acid. This process cleaves the ester and the intermediate β-keto acid readily undergoes decarboxylation to yield this compound.[5]
-
Workup and Purification: The reaction mixture is cooled and extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude this compound is then purified by distillation.
Oxidation of 2-Hexanol
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone.
Materials:
-
2-Hexanol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or an acidic solution of potassium dichromate)
-
Anhydrous diethyl ether (if using PCC)
-
Sodium bisulfite
-
Sodium carbonate
Equipment:
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Ice bath
Procedure (using PCC):
-
Pyridinium chlorochromate (PCC) is suspended in anhydrous diethyl ether in a round-bottom flask.
-
A solution of 2-hexanol in diethyl ether is added to the stirred suspension.
-
The reaction is stirred at room temperature until the oxidation is complete (monitored by TLC or GC).
-
The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure.
-
The crude product can be further purified by distillation.
Procedure (using Potassium Dichromate):
-
A solution of potassium dichromate in water and sulfuric acid is prepared in a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath.
-
2-Hexanol is added dropwise to the oxidizing solution with vigorous stirring, maintaining the temperature below a certain threshold.
-
After the addition is complete, the mixture is stirred for a specified time to ensure complete reaction.
-
The reaction is worked up by adding sodium bisulfite to destroy any excess oxidant, followed by extraction with an organic solvent.
-
The organic layer is washed with a sodium carbonate solution and then with brine, dried over an anhydrous drying agent, and the solvent is removed. The product is then purified by distillation.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the hydration of 1-hexyne to this compound.
Caption: Acetoacetic ester synthesis of this compound.
Caption: Oxidation of 2-hexanol to this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. chem.winthrop.edu [chem.winthrop.edu]
- 2. chem.winthrop.edu [chem.winthrop.edu]
- 3. brainly.com [brainly.com]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. askthenerd.com [askthenerd.com]
- 6. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. Synthesis [smakbo.github.io]
- 10. prepchem.com [prepchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
The Metabolic Maze of 2-Hexanone: A Technical Guide to its Biotransformation and Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 2-hexanone (B1666271) in humans and animals, delving into its biotransformation, the toxicological implications of its metabolites, and the intricate signaling pathways underlying its neurotoxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and neuroscience.
Executive Summary
This compound, a volatile organic compound, undergoes a series of metabolic transformations primarily in the liver, leading to the formation of several metabolites, most notably the neurotoxic agent 2,5-hexanedione (B30556). The metabolic pathway is broadly conserved across species, including humans and various laboratory animals. The principal mechanism of toxicity involves the covalent modification of neurofilament proteins by 2,5-hexanedione, leading to protein cross-linking, disruption of axonal transport, and ultimately, peripheral neuropathy. This guide summarizes the current understanding of these processes, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and drug development efforts aimed at mitigating neurotoxic effects.
The Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process involving both oxidation and reduction reactions, primarily mediated by cytochrome P450 (CYP) enzymes and alcohol dehydrogenases.[1] While the specific CYP isozymes involved in this compound metabolism have not been definitively identified in all species, studies suggest the involvement of the CYP2E1 subfamily.[2]
The initial steps of this compound metabolism can proceed via two main routes:
-
Reduction to 2-Hexanol: this compound can be reduced to 2-hexanol. This reaction is reversible.
-
Oxidation to 5-Hydroxy-2-hexanone: Alternatively, this compound can undergo oxidation to form 5-hydroxy-2-hexanone.
These initial metabolites are further biotransformed, converging on the production of the key toxic metabolite, 2,5-hexanedione. 2-Hexanol can be oxidized to this compound and subsequently to 5-hydroxy-2-hexanone, which is then oxidized to 2,5-hexanedione. 5-Hydroxy-2-hexanone can also be reduced to 2,5-hexanediol. The metabolic cascade ultimately leads to the formation of 2,5-hexanedione, a γ-diketone responsible for the characteristic neurotoxicity associated with this compound exposure.[1]
Figure 1: Metabolic pathway of this compound.
Quantitative Data on this compound and its Metabolites
The following tables summarize quantitative data on the concentrations of this compound and its principal metabolite, 2,5-hexanedione, in biological matrices following exposure in humans and animals. It is important to note that specific enzyme kinetic parameters (Km and Vmax) for the enzymes metabolizing this compound are not extensively reported in the literature.
Table 1: this compound and 2,5-Hexanedione Concentrations in Rat Plasma After Inhalation Exposure
| Exposure Concentration (ppm) | Duration (hours) | This compound (µg/mL) | 2,5-Hexanedione (µg/mL) | Reference |
| 75 | 4 | 1.2 ± 0.3 | ~6 | [3] |
| 150 | 4 | 2.6 ± 0.7 | ~13 | [3] |
| 300 | 4 | 9.7 ± 0.7 | ~24 | [3] |
Table 2: Urinary Concentrations of 2,5-Hexanedione in Humans
| Exposure Status | Analyte | Concentration Range | Mean Concentration | Reference |
| Non-occupationally exposed | Free 2,5-Hexanedione | <12.0–77.9 µg/L (5th–95th percentiles) | Not Reported | [4] |
| Non-exposed men | 2,5-Hexanedione | 0.12 to 0.78 mg/l | 0.45 ± 0.20 mg/l | [5] |
| Workers exposed to n-hexane | Free 2,5-Hexanedione | 30 to 5590 µg/L | 790 µg/L | [4] |
| Workers exposed to n-hexane | 2,5-Hexanedione | Not Reported | 0.26 mg/l (un-corrected) | [6] |
Mechanism of Neurotoxicity: The Role of 2,5-Hexanedione
The neurotoxicity of this compound is primarily attributed to its metabolite, 2,5-hexanedione. The mechanism involves a cascade of molecular events initiated by the reaction of 2,5-hexanedione with primary amine groups on proteins, particularly the ε-amino group of lysine (B10760008) residues in neurofilaments.
This reaction leads to the formation of pyrrole (B145914) adducts.[7] These adducts can undergo oxidation and subsequently induce covalent cross-linking of neurofilament proteins.[2] The accumulation of these cross-linked neurofilaments disrupts the normal architecture of the axon and impairs both anterograde and retrograde axonal transport. This disruption of the neuron's critical transport system ultimately leads to axonal swelling and degeneration, manifesting as peripheral neuropathy.
Figure 2: Mechanism of 2,5-hexanedione neurotoxicity.
Signaling Pathways in 2,5-Hexanedione-Induced Neurotoxicity
Recent research has begun to elucidate the specific signaling pathways that are perturbed by 2,5-hexanedione, contributing to neuronal damage and apoptosis. Two prominent pathways have been identified:
-
proNGF/p75NTR and JNK Pathway: 2,5-Hexanedione has been shown to upregulate pro-nerve growth factor (proNGF) and its receptor p75NTR. The binding of proNGF to p75NTR can trigger a signaling cascade that activates c-Jun N-terminal kinase (JNK). Activated JNK, in turn, can promote apoptosis, contributing to neuronal cell death.
-
Oxidative Stress and Apoptosis Pathways: Exposure to 2,5-hexanedione can induce oxidative stress within neurons, leading to the generation of reactive oxygen species (ROS). This oxidative stress can activate downstream apoptotic pathways, further contributing to neurodegeneration.[8]
Figure 3: Signaling pathways in 2,5-hexanedione neurotoxicity.
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of this compound metabolism and neurotoxicity.
Analysis of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the extraction and analysis of this compound and its metabolites from biological samples.[9]
Objective: To quantify the levels of this compound, 2-hexanol, 5-hydroxy-2-hexanone, and 2,5-hexanedione in plasma or urine.
Materials:
-
Biological sample (plasma, urine)
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Derivatizing agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 1 mL of plasma or urine), add a known amount of the internal standards.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent. Vortex vigorously and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent.
-
Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to convert the analytes into their more volatile trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode for targeted quantification of specific ions for each analyte and internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Figure 4: General workflow for GC-MS analysis.
Assessment of Neurofilament Cross-linking
This protocol describes a method to assess the cross-linking of neurofilament proteins induced by 2,5-hexanedione.[2][10]
Objective: To detect the formation of high-molecular-weight aggregates of neurofilament proteins following exposure to 2,5-hexanedione.
Materials:
-
Nerve tissue (e.g., sciatic nerve, spinal cord) from control and 2,5-hexanedione-treated animals.
-
Lysis buffer (containing detergents and protease inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes.
-
Primary antibodies specific for neurofilament subunits (e.g., NF-L, NF-M, NF-H).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction:
-
Homogenize nerve tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet insoluble material.
-
Determine the protein concentration of the supernatant (cytosolic fraction).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from control and treated samples onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the neurofilament subunits.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the resulting bands. The presence of high-molecular-weight bands or a smear in the lanes from treated samples, which are not present in the control lanes, indicates neurofilament protein cross-linking. A decrease in the intensity of the monomeric neurofilament bands may also be observed.
-
Figure 5: Workflow for assessing neurofilament cross-linking.
Conclusion
The metabolism of this compound is a critical determinant of its neurotoxicity. The biotransformation to 2,5-hexanedione initiates a cascade of molecular events that disrupt the neuronal cytoskeleton and axonal transport, leading to debilitating peripheral neuropathy. This technical guide has provided a detailed overview of the metabolic pathway, quantitative data on key metabolites, the mechanisms of neurotoxicity, and the signaling pathways involved. The provided experimental protocols offer a foundation for researchers to further investigate the intricate details of this compound toxicology and to develop strategies to mitigate its harmful effects. Further research is warranted to definitively identify the specific cytochrome P450 isozymes involved and to obtain precise enzyme kinetic parameters, which will be invaluable for developing more accurate predictive models of this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multienzyme Kinetics and Sequential Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2. Modeling of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
An In-Depth Technical Guide to the Neurotoxic Effects of 2-Hexanone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexanone (B1666271), a solvent previously used in industrial settings, and its principal metabolite, 2,5-hexanedione (B30556), are potent neurotoxicants.[1][2][3][4] Chronic exposure leads to a debilitating peripheral neuropathy characterized by a "dying-back" axonopathy.[1] The primary mechanism of toxicity involves the metabolic conversion of this compound to 2,5-hexanedione, a γ-diketone that covalently modifies neurofilament proteins.[2][5] This modification, through the formation of pyrrole (B145914) adducts and subsequent cross-linking, disrupts the axonal cytoskeleton, impairs axonal transport, and ultimately leads to axonal degeneration.[6][7] This guide provides a comprehensive overview of the metabolism of this compound, the molecular mechanisms of its neurotoxicity, a summary of key experimental findings, detailed experimental protocols, and visual representations of the involved pathways.
Metabolism of this compound to the Neurotoxic Metabolite 2,5-Hexanedione
The neurotoxicity of this compound is not direct but is mediated by its biotransformation to the more potent neurotoxin, 2,5-hexanedione.[2][3][4] This metabolic activation is a critical first step in the pathogenic cascade. The metabolic pathway primarily occurs in the liver and involves a series of oxidation and reduction reactions.[1][8]
The key steps in the metabolism of this compound are as follows:
-
Oxidation: The microsomal and cytosolic fractions of the liver can oxidize this compound, leading to the formation of 5-hydroxy-2-hexanone (B1204603) and ultimately 2,5-hexanedione.[1]
It is the γ-diketone structure of 2,5-hexanedione that is crucial for its neurotoxicity.[5] 2,5-Hexanedione is more water-soluble and has a longer persistence in the serum compared to its parent compound, which contributes to its pronounced neurotoxic effects.[1]
Molecular Mechanism of Neurotoxicity: Pyrrole Formation and Neurofilament Cross-linking
The central mechanism of 2,5-hexanedione neurotoxicity is the covalent modification of proteins, particularly neurofilaments, through the formation of pyrrole adducts.[6][9][10] This process unfolds in a series of steps:
-
Schiff Base Formation: The γ-diketone structure of 2,5-hexanedione allows it to react with the ε-amino groups of lysine (B10760008) residues in axonal proteins, forming a Schiff base.[6]
-
Cyclization to Pyrrole Adducts: The Schiff base then undergoes an intramolecular cyclization to form a stable 2,5-dimethylpyrrole adduct.[6][10]
-
Oxidation and Cross-linking: These pyrrole adducts can then be oxidized, leading to the covalent cross-linking of neurofilament proteins.[6][7] This cross-linking disrupts the normal structure and function of the neurofilaments.[11]
The accumulation of cross-linked neurofilaments is a pathognomonic feature of γ-diketone neuropathy, leading to the formation of neurofilament-filled axonal swellings.[11][12]
Disruption of Axonal Transport
A major consequence of neurofilament aggregation is the disruption of both anterograde and retrograde axonal transport.[12][13][14][15] Axonal transport is essential for maintaining the integrity and function of the axon by delivering necessary components from the cell body to the synapse and clearing waste products.
Studies have shown that 2,5-hexanedione intoxication can lead to a decrease in the velocity of slow axonal transport, which is responsible for moving cytoskeletal components like neurofilaments.[14] Interestingly, some studies have also reported an initial acceleration of neurofilament transport in the proximal axon, which may be a compensatory mechanism that ultimately fails, leading to the distal accumulation of neurofilaments.[13] The impairment of retrograde axonal transport has also been observed, which would hinder the return of signaling molecules and trophic factors to the cell body, further contributing to neuronal dysfunction.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on the neurotoxicity of this compound and its metabolites.
Table 1: Comparative Neurotoxicity of this compound and its Metabolites
| Compound | Relative Neurotoxic Potency | Reference |
| n-Hexane | 1 | [1] |
| This compound | 11.5 | [1] |
| 2,5-Hexanedione | 38 | [1] |
Table 2: Dose-Response Effects of 2,5-Hexanedione in Animal Models
| Species | Dose | Exposure Duration | Observed Effects | Reference |
| Rat | 0.5% in drinking water | 180 days | Significant reduction in neurofilament triplet proteins, presence of cross-linked peptides. | [11] |
| Rat | 400 mg/kg/day (subcutaneous) | 21 weeks | Gait disturbances, crossing of hind limbs, reduced nerve conduction velocity. | [16] |
| Rat | 40 mM in drinking water | 2 weeks | Increased distal latency. | [17] |
| Hen | 70 mg/kg/day (oral) | up to 135 days | Clinical signs of CNS and PNS neuropathy, axonal swelling and degeneration. | [10] |
| Hen | 200 mg/kg/day (oral) | up to 55 days | Clinical signs of CNS and PNS neuropathy, axonal swelling and degeneration. | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the neurotoxic effects of this compound and its metabolites.
In Vivo Model of 2,5-Hexanedione-Induced Neuropathy
A common experimental model involves the chronic administration of 2,5-hexanedione to rats in their drinking water.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: 2,5-Hexanedione is dissolved in drinking water at a concentration of 0.5% (w/v).
-
Exposure Duration: Animals are exposed to the 2,5-hexanedione-containing water for an extended period, often up to 180 days, to induce neuropathy.[11]
-
Monitoring: Animals are monitored regularly for clinical signs of neuropathy, such as gait abnormalities and hindlimb weakness.
-
Electrophysiology: Nerve conduction velocity studies can be performed on peripheral nerves (e.g., sciatic nerve) to assess nerve function.
-
Tissue Collection: At the end of the study, animals are euthanized, and nervous tissues (spinal cord, peripheral nerves) are collected for histological and biochemical analysis.
Analysis of Neurofilament Cross-linking
Protocol:
-
Neurofilament Isolation: Neurofilaments are isolated from the spinal cords of control and treated animals.
-
SDS-PAGE: The isolated neurofilament proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: Gels are stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. A reduction in the intensity of the neurofilament triplet protein bands (NF-L, NF-M, NF-H) and the appearance of higher molecular weight bands are indicative of cross-linking.[11]
-
Immunoblotting: To confirm the identity of the cross-linked proteins, separated proteins are transferred to a membrane and probed with antibodies specific for the different neurofilament subunits.[11]
Assessment of Axonal Transport
Protocol:
-
Radiolabeling: A radiolabeled amino acid (e.g., [35S]methionine) is injected into the ventral horn of the spinal cord to label newly synthesized proteins, including neurofilaments.
-
Transport Period: Animals are allowed a specific period for the radiolabeled proteins to be transported down the axons of the sciatic nerve.
-
Nerve Segmentation: The sciatic nerve is dissected and cut into sequential segments.
-
Protein Analysis: The proteins in each segment are separated by SDS-PAGE.
-
Fluorography: The gel is treated with a scintillant and exposed to X-ray film to visualize the radiolabeled proteins. The distribution of radioactivity along the nerve provides a measure of the rate of axonal transport.[13]
Conclusion
The neurotoxicity of this compound is a well-established example of chemically induced peripheral neuropathy. The metabolic activation to 2,5-hexanedione and the subsequent covalent modification of neurofilaments are the key events in its pathogenesis. This disruption of the neuronal cytoskeleton leads to impaired axonal transport and ultimately axonal degeneration. The experimental models and techniques described in this guide provide a framework for further research into the mechanisms of γ-diketone neurotoxicity and for the development of potential therapeutic interventions for this and other neurodegenerative conditions characterized by cytoskeletal abnormalities.
References
- 1. Toxicity and Metabolism of the Neurotoxic Hexacarbons n-Hexane, this compound, and 2,5-Hexanedione | Annual Reviews [annualreviews.org]
- 2. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, this compound, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 7. Covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evidence that pyrrole formation is a pathogenetic step in gamma-diketone neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-linking of neurofilament proteins of rat spinal cord in vivo after administration of 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-Dimethyl-2,5-hexanedione impairs the axonal transport of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Axonal transport of neurofilament is accelerated in peripheral nerve during 2,5-hexanedione intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Slow axonal transport is impaired by intrathecal 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 2,5-hexanedione and 3,4-dimethyl-2,5-hexanedione on retrograde axonal transport in sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [An experimental study on the neurotoxicity of 2-octanone and 2-hexanol, a metabolite of n-hexane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An electrophysiological study of this compound and 2,5-hexanedione neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicokinetics of 2-Hexanone absorption and excretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of 2-hexanone (B1666271), a volatile organic compound known for its neurotoxic effects. The information presented herein is intended to support research, scientific investigation, and drug development activities by offering detailed insights into the absorption, distribution, metabolism, and excretion of this compound. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Absorption
This compound is readily absorbed into the systemic circulation following inhalation, oral, and dermal exposure in both humans and animal models. The efficiency of absorption varies depending on the route of administration and the species.
Inhalation Absorption
Inhalation is a primary route of occupational and environmental exposure to this compound. Studies in humans have demonstrated high absorption rates through the respiratory tract.[1][2] Animal studies in beagles and rats have shown similar significant uptake via inhalation.[1][2]
Oral Absorption
Following ingestion, this compound is well-absorbed from the gastrointestinal tract. Human studies using radiolabeled this compound have indicated that a substantial portion of an oral dose is absorbed.[1] Animal studies in rats suggest nearly complete absorption after oral administration.[1]
Dermal Absorption
Dermal contact with liquid this compound also leads to systemic absorption, although quantitative data in humans are limited.[1][3]
Table 1: Quantitative Data on this compound Absorption
| Species | Route of Exposure | Exposure Conditions | Absorption Rate/Efficiency | Reference |
| Human | Inhalation | 10 or 50 ppm for 7.5 hours; 100 ppm for 4 hours | 75-92% of inhaled vapor | [1][2][4] |
| Human | Oral | Single dose of 0.1 mg/kg (¹⁴C-labeled) | Estimated ~66% of the dose | [1] |
| Beagle | Inhalation | 50 or 100 ppm for 6 hours | 65-68% of inhaled vapor | [1][2][4] |
| Rat | Oral | 20 or 200 mg/kg (¹⁴C-labeled) | ~98% of the administered dose | [1] |
Distribution
Once absorbed, this compound is distributed throughout the body via the bloodstream. In humans, this compound has been detected in serum following inhalation exposure.[1][2] Animal studies have shown distribution to various tissues, with notable concentrations found in the brain and liver.[1][3] The parent compound and its metabolites, including 2-hexanol (B165339) and the neurotoxic 2,5-hexanedione (B30556), have been identified in the plasma of rats after inhalation exposure.[1]
Metabolism
The biotransformation of this compound is a critical determinant of its toxicity. Metabolism occurs primarily in the liver and involves both oxidation and reduction reactions. The metabolic pathway leads to the formation of several metabolites, with 2,5-hexanedione being the ultimate neurotoxic agent.[1][3][5]
The initial steps of this compound metabolism are catalyzed by cytochrome P450 (CYP) enzymes.[4] While the specific isozymes have not been extensively detailed in all species, studies in rats suggest the involvement of multiple CYP isozymes.[1] The metabolic pathway is proposed to be similar in humans and experimental animals.[3][4]
The primary metabolic pathway involves the ω-1 oxidation of this compound to 5-hydroxy-2-hexanone, which is then further oxidized to 2,5-hexanedione.[4] An alternative pathway involves the reduction of this compound to 2-hexanol.[4]
Excretion
This compound and its metabolites are eliminated from the body through multiple routes, primarily via expired air and urine.[1][3] In humans exposed by inhalation, unchanged this compound is found in the expired breath.[1] Following oral administration of radiolabeled this compound in humans, the radioactivity was recovered in both breath (as ¹⁴CO₂) and urine over several days, suggesting slow clearance.[1]
Animal studies in dogs and rats have confirmed these excretion pathways. In beagles exposed via inhalation, a significant portion of the inhaled vapor was excreted in the expired breath.[1] In rats that received an oral dose, radioactivity was recovered in the breath, urine, and feces, with a portion remaining in the carcass.[1]
Table 2: Quantitative Data on this compound Excretion
| Species | Route of Administration | Dose | Excretion Pathway | Percentage of Dose Excreted | Time Frame | Reference |
| Human | Oral | 0.1 mg/kg (¹⁴C-labeled) | Breath (as ¹⁴CO₂) | ~40% | 8 days | [1] |
| Human | Oral | 0.1 mg/kg (¹⁴C-labeled) | Urine | ~26% | 8 days | [1] |
| Beagle | Inhalation | 50 ppm for 6 hours | Expired Breath | 32% | Post-exposure | [1] |
| Beagle | Inhalation | 100 ppm for 6 hours | Expired Breath | 35% | Post-exposure | [1] |
| Rat | Oral | 20 or 200 mg/kg (¹⁴C-labeled) | Breath (unchanged & ¹⁴CO₂) | ~44% | 6 days | [1] |
| Rat | Oral | 20 or 200 mg/kg (¹⁴C-labeled) | Urine | ~38% | 6 days | [1] |
| Rat | Oral | 20 or 200 mg/kg (¹⁴C-labeled) | Feces | ~1.2% | 6 days | [1] |
| Rat | Oral | 20 or 200 mg/kg (¹⁴C-labeled) | Carcass | ~16% | 6 days | [1] |
Experimental Protocols
The understanding of this compound toxicokinetics is built upon numerous studies. The following provides a detailed methodology for a key type of experiment cited in the literature, a human inhalation study, based on the descriptions of studies such as that conducted by DiVincenzo et al. (1978).
Detailed Methodology: Human Inhalation Exposure Study
Objective: To determine the absorption and excretion of this compound in humans following controlled inhalation exposure.
Subjects: Healthy adult male volunteers with informed consent.
Materials:
-
This compound vapor of known purity.
-
Controlled environmental chamber.
-
Gas masks for vapor delivery.
-
Air sampling equipment (e.g., charcoal tubes, gas sampling bags).
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis of this compound in air and biological samples.
-
Blood and urine collection supplies.
Procedure:
-
Pre-Exposure: Collect baseline breath, blood, and urine samples from each subject.
-
Exposure: Subjects are placed in a controlled environmental chamber and exposed to a target concentration of this compound vapor (e.g., 10, 50, or 100 ppm) for a specified duration (e.g., 4 to 7.5 hours). The chamber air is continuously monitored to ensure a stable exposure concentration.
-
During Exposure:
-
Periodically collect expired air samples to measure the concentration of exhaled this compound.
-
Collect blood samples at predetermined intervals to measure the concentration of this compound and its metabolites in serum.
-
-
Post-Exposure:
-
Subjects are moved to a clean air environment.
-
Continue to collect expired air, blood, and urine samples at regular intervals for a specified period (e.g., several hours to days) to monitor the elimination of this compound and its metabolites.
-
-
Sample Analysis:
-
Air Samples: this compound is desorbed from charcoal tubes or directly analyzed from gas sampling bags using GC-FID.
-
Blood and Urine Samples: Samples are prepared using a suitable extraction method (e.g., headspace analysis or solvent extraction) followed by GC-FID or GC-Mass Spectrometry (GC-MS) analysis to quantify this compound and its metabolites.
-
-
Data Analysis:
-
Calculate the amount of this compound absorbed by determining the difference between the inhaled and exhaled concentrations.
-
Determine the pharmacokinetic parameters, such as absorption rate, elimination half-life, and volume of distribution, from the concentration-time data of this compound and its metabolites in blood and urine.
-
References
- 1. Immunochemical detection of cytochrome P450 isozymes induced in rat liver by n-hexane, this compound and acetonyl acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
2,5-Hexanedione: A Toxic Metabolite of 2-Hexanone - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone (B1666271), also known as methyl n-butyl ketone (MBK), is an organic solvent with historical use in industrial settings. Its metabolism in humans and other mammals leads to the formation of several metabolites, with 2,5-hexanedione (B30556) (2,5-HD) being the principal neurotoxic agent. Chronic exposure to this compound, or its parent compound n-hexane, can lead to a debilitating peripheral neuropathy characterized by progressive muscle weakness and sensory loss. This technical guide provides a comprehensive overview of the metabolism of this compound to 2,5-hexanedione, the molecular mechanisms underlying 2,5-HD's neurotoxicity, and detailed experimental protocols for its study.
Metabolism of this compound to 2,5-Hexanedione
The biotransformation of this compound to its toxic metabolite, 2,5-hexanedione, is a critical process in the pathogenesis of hexacarbon neuropathy. This metabolic activation occurs primarily in the liver and is mediated by the cytochrome P450 mixed-function oxidase system.
The metabolic pathway involves a series of oxidation reactions. This compound is first hydroxylated at the 5-position to form 5-hydroxy-2-hexanone. This intermediate is then further oxidized to yield the ultimate neurotoxicant, 2,5-hexanedione. The γ-diketone structure of 2,5-hexanedione is the key feature responsible for its neurotoxic effects.
digraph "Metabolic Pathway of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"5-Hydroxy-2-hexanone" [fillcolor="#FBBC05", fontcolor="#202124"];
"2,5-Hexanedione" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "5-Hydroxy-2-hexanone" [label="Cytochrome P450\n(ω-1 hydroxylation)"];
"5-Hydroxy-2-hexanone" -> "2,5-Hexanedione" [label="Alcohol Dehydrogenase"];
}
Figure 3: General experimental workflow for 2,5-HD neurotoxicity studies.
Conclusion
2,5-Hexanedione is the ultimate neurotoxic metabolite of this compound, exerting its effects primarily through the cross-linking of neurofilament proteins and the induction of neuronal apoptosis via specific signaling pathways. Understanding these mechanisms is crucial for the development of preventative strategies and potential therapeutic interventions for hexacarbon-induced neuropathy. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted toxicity of this important industrial metabolite.
Environmental Fate and Degradation of 2-Hexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of 2-hexanone (B1666271) (also known as methyl n-butyl ketone or MBK). The information presented herein is intended to support environmental risk assessments and inform research and development efforts. This document details the physicochemical properties, environmental transport and partitioning, and the biotic and abiotic degradation pathways of this compound. Detailed experimental protocols for key environmental studies are also provided.
Physicochemical Properties of this compound
The environmental behavior of this compound is governed by its physical and chemical properties. These properties determine its partitioning between air, water, soil, and biota. A summary of key physicochemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 591-78-6 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Physical State | Colorless liquid | [1][2] |
| Melting Point | -55.5 °C | [1][2] |
| Boiling Point | 127.2 °C | [1][2] |
| Density at 20°C | 0.83 g/mL | [1] |
| Vapor Pressure at 25°C | 11.6 mm Hg | [1][2] |
| Water Solubility at 20°C | 1.72 x 10⁴ mg/L | [1][2] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 1.38 | [1][2] |
| Henry's Law Constant at 25°C (estimated) | 9.32 x 10⁻⁵ atm-m³/mol | [1][2] |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Kₒc) (estimated) | 77 - 134 | [3] |
| Flashpoint | 25 °C (closed cup); 35 °C (open cup) | |
| Autoignition Temperature | 423 °C | [2] |
Environmental Transport and Partitioning
The movement and distribution of this compound in the environment are dictated by its volatility, solubility, and sorption characteristics.
-
Atmospheric Fate: With a significant vapor pressure, this compound is expected to exist predominantly in the vapor phase in the atmosphere.[3] Its high water solubility suggests that a notable fraction can dissolve in atmospheric water droplets, leading to its removal from the atmosphere via precipitation.[1]
-
Volatilization: The Henry's Law constant indicates that this compound will volatilize from water surfaces.[3] Estimated volatilization half-lives from a model river and lake are approximately 7 hours and 7 days, respectively.[3] Volatilization from moist soil surfaces is also an important fate process.[4]
-
Soil Mobility and Adsorption: The estimated soil organic carbon-water partitioning coefficient (Kₒc) for this compound is low, suggesting high mobility in soil.[3] This high mobility indicates a potential for this compound to leach from soil into groundwater.[1][3]
-
Bioconcentration: The low log Kₒw value of 1.38 and a calculated bioconcentration factor (BCF) of 4 suggest that this compound has a low potential for bioconcentration in aquatic organisms.[1][3]
Abiotic Degradation
Abiotic degradation processes, particularly photochemical reactions in the atmosphere, play a significant role in the environmental fate of this compound.
-
Atmospheric Photooxidation: The primary degradation pathway for vapor-phase this compound in the atmosphere is reaction with photochemically produced hydroxyl (•OH) radicals.[3] The estimated atmospheric half-life for this reaction is approximately 2.4 days.[5]
-
Photolysis: Direct photolysis of this compound is not considered a major degradation pathway as it does not significantly absorb light at wavelengths greater than 290 nm.[1] However, ketones can undergo photochemical decomposition through the Norrish Type II reaction. This involves intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of acetone (B3395972) and propene.
-
Hydrolysis: this compound is not expected to undergo hydrolysis under environmental conditions due to the absence of hydrolyzable functional groups.[3]
Biodegradation
Biodegradation by microorganisms is a crucial process for the removal of this compound from soil and water.
-
Aerobic Biodegradation: this compound is susceptible to aerobic biodegradation.[3] Studies have shown significant biodegradation in the presence of acclimated microbial cultures, with a 5-day Biological Oxygen Demand (BOD) reported to be around 61% of the theoretical value.[3]
-
Anaerobic Biodegradation: Information on the anaerobic biodegradation of this compound is less common, but it is expected to occur.
-
Degradation Pathway: The microbial degradation of this compound likely proceeds through an initial oxidation or reduction step. One proposed pathway involves the oxidation of the terminal methyl group or the reduction of the carbonyl group. A common metabolic route for ketones involves a Baeyer-Villiger monooxygenase-catalyzed oxidation to an ester, which is then hydrolyzed. Another potential pathway, particularly in anaerobic bacteria, is carboxylation. The key neurotoxic metabolite of this compound in mammals is 2,5-hexanedione.[1]
Quantitative Environmental Fate Data
A summary of quantitative data related to the environmental fate and degradation of this compound is provided in Table 2.
Table 2: Environmental Fate and Degradation Data for this compound
| Parameter | Medium | Value | Conditions | Reference(s) |
| Atmospheric Half-Life | Air | ~2.4 days | Reaction with •OH radicals | [5] |
| Volatilization Half-Life | Model River | ~7 hours | Estimated | [3] |
| Volatilization Half-Life | Model Lake | ~7 days | Estimated | [3] |
| 5-Day BOD | Water | ~61% of ThOD | Acclimated microbial culture | [3] |
Experimental Protocols
Detailed methodologies for assessing the environmental fate of this compound are crucial for regulatory purposes and research. The following sections outline protocols for key experimental studies.
Ready Biodegradability - CO₂ Evolution Test (Modified Sturm Test; based on OECD Guideline 301B)
This test evaluates the ultimate biodegradability of this compound by measuring the amount of carbon dioxide produced.
-
Principle: A solution of this compound in a mineral medium is inoculated with microorganisms (e.g., activated sludge) and incubated under aerobic conditions in the dark. The CO₂ evolved is trapped in a barium or sodium hydroxide (B78521) solution and quantified by titration or with a total organic carbon (TOC) analyzer.
-
Apparatus:
-
Incubation bottles with gas-tight seals.
-
CO₂-free air supply system.
-
A series of gas-washing bottles containing Ba(OH)₂ or NaOH solution to trap CO₂.
-
Magnetic stirrers.
-
Apparatus for titration or a TOC analyzer.
-
-
Procedure:
-
Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients for microbial growth.
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant. The sludge should be washed and aerated before use.
-
Test Setup:
-
Test Vessels: Add the mineral medium and this compound (typically at a concentration of 10-20 mg TOC/L) to the incubation bottles.
-
Inoculation: Inoculate the test vessels with the prepared activated sludge.
-
Control Vessels: Prepare blank controls containing only the mineral medium and inoculum to determine the background CO₂ evolution.
-
Reference Vessels: Use a readily biodegradable substance (e.g., sodium benzoate) as a positive control to verify the activity of the inoculum.
-
Toxicity Control: A vessel containing both this compound and the reference compound can be included to assess for inhibitory effects.
-
-
Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring. Pass CO₂-free air through the system.
-
CO₂ Measurement: At regular intervals, measure the CO₂ produced by titrating the remaining hydroxide in the trapping solution or by analyzing the inorganic carbon content.
-
Duration: The test is typically run for 28 days.
-
Data Analysis: Calculate the percentage of biodegradation based on the cumulative CO₂ produced relative to the theoretical maximum CO₂ (ThCO₂) calculated from the chemical formula of this compound. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[6]
-
Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)
This method is used to determine the extent to which this compound adsorbs to soil and its potential for desorption.
-
Principle: A solution of this compound of known concentration is equilibrated with a known amount of soil. The concentration of this compound remaining in the aqueous phase after equilibrium is measured, and the amount adsorbed to the soil is calculated by difference.
-
Apparatus:
-
Centrifuge tubes with screw caps.
-
Shaker or rotator.
-
Centrifuge.
-
Analytical instrument for quantifying this compound (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)).
-
-
Procedure:
-
Soil Preparation: Use characterized soil samples (with known organic carbon content, pH, and texture). The soil is typically air-dried and sieved.
-
Test Solution: Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength and facilitate centrifugation).
-
Preliminary Test (Tier 1):
-
Determine the optimal soil-to-solution ratio.
-
Establish the time required to reach adsorption equilibrium.
-
Check for abiotic degradation or adsorption to the test vessel walls.
-
-
Adsorption Phase (Tier 2/3):
-
Add a known mass of soil to the centrifuge tubes.
-
Add a known volume of the this compound test solution.
-
Include control samples without soil to account for any losses not due to soil adsorption.
-
Agitate the tubes at a constant temperature until equilibrium is reached.
-
-
Separation: Separate the soil and aqueous phases by centrifugation.
-
Analysis: Analyze the concentration of this compound in the supernatant.
-
Calculation: Calculate the amount of this compound adsorbed to the soil. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.
-
Desorption Phase (Optional):
-
After the adsorption phase, remove a portion of the supernatant and replace it with a fresh 0.01 M CaCl₂ solution.
-
Agitate the tubes again to reach desorption equilibrium.
-
Analyze the concentration of this compound in the aqueous phase to determine the extent of desorption.
-
-
Analytical Method for this compound and its Metabolites in Water
Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the analysis of this compound and its potential degradation products in environmental samples.
-
Principle: Volatile and semi-volatile organic compounds are extracted from the water sample, separated by gas chromatography, and identified and quantified by mass spectrometry.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Collect a water sample in a clean glass container.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Adjust the pH of the sample if necessary.
-
Add an appropriate organic solvent (e.g., dichloromethane) to the sample in a separatory funnel.
-
Shake the funnel vigorously to partition the analytes into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process.
-
Dry the combined organic extracts (e.g., using anhydrous sodium sulfate).
-
Concentrate the extract to a small volume using a gentle stream of nitrogen.
-
Add an internal standard prior to analysis for quantification.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature program that effectively separates the target analytes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknown metabolites and selected ion monitoring (SIM) for enhanced sensitivity and quantification of target analytes.
-
-
-
Quality Control:
-
Analyze method blanks to check for contamination.
-
Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.
-
Use calibration standards to generate a calibration curve for quantification.
-
Visualizations
The following diagrams illustrate key aspects of the environmental fate and degradation of this compound.
Caption: Environmental fate and transport pathways for this compound.
Caption: General experimental workflow for a ready biodegradability test.
Caption: A representative signaling pathway for the regulation of ketone degradation in bacteria.
References
- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purification and Characterization of the Acetone Carboxylase of Cupriavidus metallidurans Strain CH34 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
A Technical Guide to the Solubility of 2-Hexanone in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-hexanone (B1666271) in aqueous and organic media. The following sections detail quantitative solubility data, standardized experimental protocols for solubility determination, and a logical workflow for these procedures. This information is intended to support research, development, and formulation activities where this compound may be utilized as a solvent or is present as a component.
Quantitative Solubility Data
The solubility of this compound, a colorless to pale yellow liquid with a sharp, acetone-like odor, has been documented in various sources. While quantitative data for its solubility in water is well-established, its solubility in organic solvents is more often described qualitatively as "soluble" or "miscible."[1][2][3][4][5]
Solubility in Water
The solubility of this compound in water is limited. The available quantitative data at approximately 20°C is summarized in Table 1. The slight discrepancy in reported values may be attributed to minor variations in experimental conditions and analytical techniques.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 1.4% (14 g/L) | [4] |
| Water | 20 | 2 g/100 mL | [2][6] |
| Water | 20 | 1.72 x 10⁴ mg/L | [3] |
| Water | Not Specified | 2% | [7] |
Table 1: Quantitative Solubility of this compound in Water
Solubility in Organic Solvents
| Organic Solvent | Qualitative Solubility | Reference(s) |
| Acetone | Soluble | [2][3] |
| Benzene | Miscible | [2][5] |
| Ethanol | Miscible | [2][3][5] |
| Ether | Soluble | [2][3] |
| Methanol | Miscible | [2][5] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in characterizing a chemical substance. The following section outlines a detailed methodology for determining the solubility of a liquid, such as this compound, in both water and organic solvents. The protocol is based on the widely accepted "shake-flask" method, consistent with OECD Guideline 105 for water solubility.
Principle of the Method
The shake-flask method involves agitating an excess amount of the solute (this compound) with a given solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.
Materials and Equipment
-
Test Substance: this compound (of known purity)
-
Solvents: High-purity water (e.g., deionized, distilled), and analytical grade organic solvents.
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes with screw caps, and a thermostatically controlled shaking apparatus or magnetic stirrer.
-
Separation Equipment: Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material).
-
Analytical Instrument: A calibrated instrument suitable for quantifying this compound, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer.
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram:
Step-by-Step Procedure
-
Preliminary Test (Optional but Recommended): To estimate the approximate solubility, a small amount of this compound can be added stepwise to a known volume of the solvent with vigorous shaking until a persistent second phase (undissolved droplets) is observed. This helps in determining the appropriate amount of substance to be used in the definitive test.
-
Preparation of Test Solutions:
-
Accurately measure a specific volume of the chosen solvent into a series of centrifuge tubes or flasks.
-
Add an excess amount of this compound to each vessel. The amount should be sufficient to ensure that a saturated solution is formed and that an excess of the liquid solute remains.
-
Tightly seal the vessels to prevent any loss of volatile components.
-
-
Equilibration:
-
Place the vessels in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 20 ± 0.5 °C).
-
Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. This may take 24 to 48 hours. The time required should be determined by preliminary experiments, ensuring that the concentration of this compound in the solvent phase does not change significantly over two consecutive measurement periods.
-
-
Phase Separation:
-
After equilibration, allow the vessels to stand at the test temperature to allow for the separation of the two phases.
-
To ensure complete separation of the excess solute from the saturated solution, either:
-
Centrifuge the samples at a suitable speed and temperature.
-
Filter the saturated solution using a syringe filter that is chemically compatible with the solvent and this compound.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated solution.
-
Determine the concentration of this compound in the aliquot using a pre-calibrated analytical method (e.g., GC-FID). This involves creating a calibration curve with standard solutions of this compound of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent, expressing the result in appropriate units (e.g., g/100 mL, g/L, or mg/L).
-
The final report should include the mean solubility value, the standard deviation from at least three replicate measurements, the test temperature, and a detailed description of the analytical method used.
-
Logical Relationships and Considerations
The solubility of a ketone like this compound is governed by the principle of "like dissolves like." The polar carbonyl group allows for dipole-dipole interactions and hydrogen bonding with polar solvents like water, while the nonpolar alkyl chain contributes to its solubility in non-polar organic solvents.[8][9][10][11]
The logical relationship between the structure of this compound and its solubility behavior can be visualized as follows:
Key Considerations:
-
Temperature: Solubility is temperature-dependent. For most substances, solubility increases with increasing temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.
-
Purity of Substances: The purity of both the solute (this compound) and the solvent can significantly impact the measured solubility. Impurities can alter the intermolecular forces and lead to erroneous results.
-
pH (for aqueous solutions): Although this compound is a neutral compound, the pH of the aqueous medium should be controlled and reported, as it can influence the stability of the solute.
-
Analytical Method Validation: The analytical method used for quantification must be validated for its accuracy, precision, linearity, and limits of detection and quantification.
This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is recommended to perform solubility tests under the conditions relevant to the intended use.
References
- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. This compound CAS#: 591-78-6 [m.chemicalbook.com]
- 3. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Properties of Aldehydes and Ketones [saylordotorg.github.io]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
The Ubiquitous Ketone: A Technical Guide to the Natural Occurrence of 2-Hexanone in Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone (B1666271), a volatile organic compound with a characteristic sharp, fruity odor, is a naturally occurring flavor component in a diverse range of food products. Its presence, often in trace amounts, can significantly influence the sensory profile of foods, contributing to both desirable aromas and potential off-flavors. Understanding the natural occurrence, biosynthetic pathways, and analytical methodologies for this compound is crucial for food quality control, flavor chemistry research, and safety assessments. This technical guide provides an in-depth overview of this compound in the food matrix, summarizing quantitative data, detailing experimental protocols, and visualizing its formation pathway.
Natural Occurrence and Quantitative Data
This compound has been identified as a natural volatile constituent in a variety of food categories, including dairy products, fruits, nuts, and meats. Its formation is often linked to the degradation of fatty acids through microbial or enzymatic activities. The following table summarizes the reported concentrations of this compound in various food products.
| Food Category | Food Product | Concentration Range | Reference(s) |
| Dairy | Milk (UHT) | Higher concentrations than raw or pasteurized milk | [1] |
| Milk Powder | Increases with storage time | [2] | |
| Cheese (general) | Present, contributes to aroma | [3][4][5] | |
| Fermented Milk | 17.43–53.88 µg/L (as 2-heptanone, a related methyl ketone) | [6] | |
| Fruits | Nectarines | Identified as a volatile component | |
| Nuts | Roasted Hazelnuts | Identified as a volatile component | [7][8][9][10] |
| Meat & Poultry | Beef | Identified as a volatile component | [11] |
| Chicken | Identified as a volatile component | [12] | |
| Donkey Meat | Identified as a volatile component | [13] |
Biosynthesis of this compound
The primary biochemical pathway for the formation of this compound and other methyl ketones in biological systems is through the β-oxidation of fatty acids. This process involves a series of enzymatic reactions that shorten the fatty acid chain, leading to the formation of a β-ketoacyl-CoA intermediate. This intermediate is then hydrolyzed and subsequently decarboxylated to yield the corresponding methyl ketone.
Key Steps in this compound Formation:
-
Fatty Acid Activation: A fatty acid (in this case, likely caprylic acid, C8:0) is activated to its acyl-CoA derivative.
-
β-Oxidation: The acyl-CoA undergoes cycles of oxidation, hydration, and thiolysis to produce β-ketoacyl-CoA.
-
Hydrolysis: A thioesterase, such as a methylketone synthase 2 (MKS2) enzyme in plants, hydrolyzes the β-ketoacyl-CoA to release a free β-keto acid.[14][15][16][17]
-
Decarboxylation: The unstable β-keto acid spontaneously or enzymatically (catalyzed by an enzyme like methylketone synthase 1 (MKS1) in plants) loses a molecule of carbon dioxide to form this compound.[18][19][20][21]
Experimental Protocols for Quantification
The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and selective for volatile and semi-volatile compounds.
General Experimental Workflow
Detailed Protocol for HS-SPME-GC-MS Analysis in Milk
This protocol is adapted from methodologies described for the analysis of volatile compounds in dairy products.[1][22][23]
1. Sample Preparation:
-
Accurately weigh 5-10 mL of the milk sample into a 20 mL headspace vial.
-
For semi-solid or solid samples like cheese, grate or homogenize the sample and weigh an equivalent amount.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound) for accurate quantification.
-
Immediately seal the vial with a PTFE-lined septum and cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Equilibration: Place the sealed vial in a thermostatically controlled water bath or heating block and allow it to equilibrate for 10-15 minutes at a specific temperature (e.g., 40-60°C).
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and constant agitation.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) to elute all compounds.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 35-350.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[24]
-
4. Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Conclusion
This compound is a naturally occurring volatile compound that plays a role in the flavor profile of numerous foods. Its formation is primarily linked to the β-oxidation of fatty acids. The quantification of this compound in food matrices is reliably achieved through HS-SPME-GC-MS, a sensitive and robust analytical technique. The information presented in this guide provides a comprehensive resource for researchers, scientists, and professionals in the fields of food science and drug development, enabling a deeper understanding of this ubiquitous ketone and its significance in the food we consume.
References
- 1. Quantitative determination of thermally derived off-flavor compounds in milk using solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HS-SPME-GC-MS technique for FFA and hexanal analysis in different cheese packaging in the course of long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 8. researchgate.net [researchgate.net]
- 9. Sensomics analysis of key hazelnut odorants (Corylus avellana L. 'Tonda Gentile') using comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. Food Science of Animal Resources [kosfaj.org]
- 14. WO2011038244A3 - Methylketone synthase, production of methylketones in plants and bacteria - Google Patents [patents.google.com]
- 15. US20110289632A1 - Methylketone synthase, production of methylketones in plants and bacteria - Google Patents [patents.google.com]
- 16. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 21. m.youtube.com [m.youtube.com]
- 22. d-nb.info [d-nb.info]
- 23. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 24. This compound [webbook.nist.gov]
2-Hexanone: An In-depth Technical Guide to its Industrial History, Uses, and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone (B1666271), also known as methyl n-butyl ketone (MBK), is a colorless to pale yellow liquid with a characteristic sharp, acetone-like odor. Historically, it found utility as a versatile industrial solvent. However, its significant neurotoxic properties led to a sharp decline in its production and use, particularly in the United States. This technical guide provides a comprehensive overview of the industrial history, manufacturing processes, applications, and toxicological profile of this compound, with a focus on the underlying mechanisms of its neurotoxicity. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound or its metabolites in various contexts.
Industrial History and Uses
The industrial journey of this compound is marked by its initial promise as a solvent and its subsequent fall from grace due to severe health concerns. In the mid-20th century, it was employed as a solvent for a variety of materials, including cellulose (B213188) nitrate, vinyl polymers and copolymers, and both natural and synthetic resins.[1] Its application was prominent in the manufacturing of paints, lacquers, and thinners.[2][3]
A significant turning point occurred in the early 1970s when an outbreak of peripheral neuropathy was identified among workers in a coated fabrics plant. Investigations revealed that this compound had recently been substituted for the less toxic methyl isobutyl ketone in the printing process, implicating it as the causative agent. This discovery, coupled with subsequent toxicological studies, led to a dramatic reduction in its industrial use. The sole U.S. producer, the Tennessee Eastman Company, ceased production of this compound in 1979 and sold its remaining stock by 1981.[4][5]
While no longer commercially produced or used in the United States, this compound can still be encountered as a byproduct in certain industrial processes, such as wood pulping, coal gasification, and oil shale operations.[2]
Historical Production Data
Precise historical production volumes for this compound are not extensively documented. However, available data provides a snapshot of its usage before its discontinuation in the U.S.
| Year | Production/Import Volume (U.S.) | Notes |
| 1977 | 453 - 4,500 metric tons | Combined production and import volume.[4] |
Physicochemical and Toxicological Properties
A thorough understanding of the properties of this compound is crucial for assessing its behavior and potential hazards.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 591-78-6 | [2] |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Sharp, acetone-like | [1] |
| Boiling Point | 127.6 °C | |
| Melting Point | -55.5 °C | |
| Flash Point | 23 °C (closed cup) | [6] |
| Density | 0.8113 g/cm³ at 20 °C | |
| Vapor Pressure | 11.6 mmHg at 25 °C | [2] |
| Solubility in Water | 1.4 g/100 mL (1.4%) at 20 °C | |
| Autoignition Temperature | 423 °C | [6] |
| Explosive Limits | 1.2% - 8.0% by volume in air | [6] |
Toxicological Data
| Parameter | Value | Species | Route | Reference(s) |
| LD₅₀ (Oral) | 2590 mg/kg | Rat | Oral | |
| LD₅₀ (Dermal) | 4860 mg/kg | Rabbit | Dermal | |
| LC₅₀ (Inhalation) | 8000 ppm (4 hours) | Rat | Inhalation | |
| OSHA PEL (TWA) | 100 ppm | Human | Inhalation | |
| ACGIH TLV (TWA) | 5 ppm | Human | Inhalation | |
| NIOSH REL (TWA) | 1 ppm | Human | Inhalation |
Synthesis of this compound: Experimental Protocols
Several methods have been developed for the synthesis of this compound. The following are detailed protocols for two common laboratory-scale preparations.
Hydration of 1-Hexyne (B1330390)
This method involves the acid-catalyzed addition of water across the triple bond of 1-hexyne to form an enol, which then tautomerizes to the more stable ketone.
Materials:
-
1-Hexyne (2.0 g)
-
Concentrated Sulfuric Acid (6 mL)
-
Water (1 mL for reaction, 30 mL for washing)
-
Sodium Sulfate (anhydrous)
-
50 mL Round Bottom Flask
-
50 mL Erlenmeyer Flask
-
Separatory Funnel
-
Hickman Still
-
Stir bar and magnetic stirrer
-
Ice bath
Procedure:
-
To a 50 mL round bottom flask containing a stir bar, add 1 mL of water and cool the flask in an ice bath.
-
Slowly and with continuous stirring, add 6 mL of concentrated sulfuric acid to the water. After the addition is complete, allow the flask to warm to room temperature.
-
In a separate 50 mL Erlenmeyer flask, weigh out 2.0 g of 1-hexyne.
-
With vigorous stirring, add half of the 1-hexyne to the sulfuric acid solution.
-
Allow the reaction mixture to stir for 20 minutes.
-
Add the remaining 1-hexyne to the reaction flask, again with vigorous stirring.
-
Continue to stir the reaction mixture for an additional 20 minutes.
-
Cool the reaction flask in an ice-water bath and then add 20 mL of cold water. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Two distinct layers should be observed.
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of water, and again separate and discard the lower aqueous layer.[7][8]
-
Transfer the organic layer to a 50 mL Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Carefully decant or filter the dried liquid into a 5 mL round bottom flask.
-
Purify the crude this compound by distillation using a Hickman still, collecting the fraction boiling around 127 °C.[7][8]
-
Determine the mass of the purified product and calculate the percent yield.
Oxidation of 2-Hexanol (B165339)
This method utilizes a strong oxidizing agent to convert the secondary alcohol, 2-hexanol, into the corresponding ketone, this compound.
Materials:
-
2-Hexanol
-
Potassium Dichromate (K₂Cr₂O₇) or Chromic Acid (H₂CrO₄)
-
Sulfuric Acid (if using potassium dichromate)
-
Ether (for extraction)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate
-
Round Bottom Flask with reflux condenser
-
Separatory Funnel
-
Distillation apparatus
Procedure:
-
Prepare the oxidizing solution. If using potassium dichromate, dissolve it in water and carefully add concentrated sulfuric acid.
-
In a round bottom flask equipped with a reflux condenser, place the 2-hexanol.
-
Slowly add the oxidizing solution to the 2-hexanol while cooling the reaction flask in an ice bath to control the exothermic reaction.
-
After the addition is complete, gently heat the mixture to reflux for a specified period to ensure complete oxidation.
-
Cool the reaction mixture and extract the product with ether.
-
Wash the ether extract with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the ether by distillation.
-
Purify the remaining crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point.
Toxicology and Metabolic Pathway
The primary health concern associated with this compound is its neurotoxicity, which manifests as peripheral neuropathy. This toxicity is not caused by this compound itself, but rather by its metabolite, 2,5-hexanedione (B30556).
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves a series of oxidation and reduction reactions mediated by cytochrome P450 enzymes. The key steps leading to the formation of the neurotoxic metabolite are outlined below.
Mechanism of Neurotoxicity
The neurotoxicity of 2,5-hexanedione stems from its ability to form covalent cross-links with neurofilament proteins within axons. This cross-linking disrupts the normal axonal transport system, leading to an accumulation of neurofilaments and the formation of characteristic giant axonal swellings. These swellings ultimately result in the degeneration of the distal parts of the nerve fibers, causing the symptoms of peripheral neuropathy.
Experimental Assessment of Neurotoxicity
The neurotoxic effects of this compound and its metabolites have been extensively studied in animal models, particularly in rats. These studies are crucial for understanding the progression of the neuropathy and for establishing safe exposure limits.
Typical Experimental Workflow for Neurotoxicity Assessment
Detailed Experimental Protocol: Neurotoxicity Study in Rats
Objective: To evaluate the neurotoxic effects of this compound in a rat model.
Animals:
-
Male Wistar rats, approximately 8 weeks old at the start of the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline or corn oil) only.
-
Treatment Group(s): Receives this compound at one or more dose levels (e.g., 400 mg/kg body weight).
Dosing:
-
This compound is administered via subcutaneous injection.
-
Dosing is typically performed 5 days a week for a period of several weeks (e.g., up to 21 weeks) to induce chronic neuropathy.[9]
In-life Assessments:
-
Clinical Observations: Animals are observed daily for clinical signs of neurotoxicity, including gait disturbances, hind limb weakness, and hypersalivation.[9]
-
Body Weight: Body weight is measured weekly to assess general health and potential treatment-related effects.
-
Nerve Conduction Velocity (NCV): At regular intervals (e.g., every 2-4 weeks), motor and sensory NCV of peripheral nerves (e.g., the tail nerve) are measured using electrophysiological techniques. This provides a functional assessment of nerve damage.[9]
Terminal Procedures:
-
At the end of the study period, animals are euthanized.
-
Histopathology: Samples of peripheral nerves (e.g., sciatic and tibial nerves), spinal cord, and muscle tissue are collected and processed for histopathological examination. Tissues are examined for signs of axonal swelling, demyelination, and muscle atrophy.[10]
Data Analysis:
-
Data from clinical observations, body weight measurements, and NCV are analyzed statistically to determine significant differences between the control and treatment groups.
-
Histopathological findings are scored and compared between groups.
Logical Progression of this compound Neurotoxicity
The development of peripheral neuropathy following exposure to this compound follows a predictable sequence of events, from the initial exposure to the manifestation of clinical signs.
Conclusion
This compound serves as a significant case study in industrial toxicology, highlighting the critical importance of understanding the metabolic fate and potential long-term health effects of chemical compounds. While its use has been largely discontinued (B1498344) due to its neurotoxicity, the legacy of this compound continues to inform modern toxicological research and regulatory practices. For professionals in drug development and related scientific fields, a comprehensive knowledge of compounds like this compound is essential for identifying potential neurotoxic liabilities in new chemical entities and for developing safer alternatives. The detailed protocols and data presented in this guide are intended to support these ongoing efforts to ensure chemical safety and protect human health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB008079) - FooDB [foodb.ca]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chem.winthrop.edu [chem.winthrop.edu]
- 8. chem.winthrop.edu [chem.winthrop.edu]
- 9. [An experimental study on the neurotoxicity of 2-octanone and 2-hexanol, a metabolite of n-hexane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [An experimental study on electrophysiological and histopathological changes in 2,5-hexanedione-intoxicated rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gas Chromatography Method for 2-Hexanone Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hexanone (B1666271), also known as methyl n-butyl ketone (MBK), is a volatile organic compound (VOC) that has seen use as an industrial solvent. Due to its neurotoxic properties, its use has been significantly curtailed. However, monitoring for its presence in environmental, biological, and industrial samples remains a critical application for gas chromatography (GC). This application note details a robust GC method coupled with Flame Ionization Detection (GC-FID) for the quantification of this compound. The described protocol provides a reliable and reproducible workflow for the analysis of this compound.
Experimental Protocols
This section outlines the detailed methodology for the analysis of this compound using gas chromatography.
1. Sample Preparation
The appropriate sample preparation technique is crucial for accurate analysis and depends on the sample matrix.
-
Liquid Samples (e.g., Water, Solvents):
-
For aqueous samples, a direct injection may be possible for concentrations in the high ppm range.
-
For trace analysis, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is recommended.
-
LLE Protocol: To 10 mL of the aqueous sample, add 2 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or hexane). Vortex for 2 minutes and allow the layers to separate. Carefully transfer the organic layer to a clean vial for GC analysis.
-
SPME Protocol: Place the sample in a sealed vial. Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace or directly into the liquid sample for a defined period to allow for analyte adsorption. The fiber is then thermally desorbed in the GC inlet.
-
-
-
Solid Samples (e.g., Soil, Tissues):
-
Headspace Analysis: This is a common technique for volatile compounds in solid matrices.
-
Protocol: Accurately weigh a known amount of the solid sample into a headspace vial and seal it. Incubate the vial at a constant temperature (e.g., 80°C) to allow the volatile components to partition into the headspace. A sample of the headspace gas is then injected into the GC.[1]
-
-
-
Air Samples:
-
Air samples can be collected using sorbent tubes (e.g., Carboxen 1000). The trapped analytes are then thermally desorbed onto the GC column.
-
2. Gas Chromatography (GC) Conditions
The following GC parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID |
| Column | HP-INNOWAX capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column[2] |
| Carrier Gas | Nitrogen or Helium, at a constant flow rate of 2 mL/min[2] |
| Injector Temperature | 180°C[2] |
| Injection Volume | 1 µL |
| Split Ratio | 90:1[2] |
| Oven Temperature Program | Initial temperature of 70°C for 0.5 min, then ramp to 190°C at 20°C/min, and hold for 4 min[2] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 220°C[2] |
3. Calibration
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range of the samples. An internal standard, such as isobutanol (6 g/L), can be used to improve precision.[2]
Data Presentation
The following table summarizes typical quantitative data for the GC-FID analysis of ketones, which can be expected for this compound under optimized conditions.
| Parameter | Typical Value | Reference |
| Retention Time | Dependent on specific column and conditions. | |
| Linear Range | 0.8 to 16.0 ppb (for a similar ketone) | [3] |
| Limit of Detection (LOD) | 2.9 - 4.7 mg/L (for similar ketones) | [2] |
| Limit of Quantification (LOQ) | 4 µg / Media | [4] |
| Recovery | 100 - 113% (for similar ketones) | [2] |
| Repeatability (RSD) | < 10% | [2] |
Mandatory Visualization
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Logic diagram for selecting a this compound sample preparation method.
References
Application Note: High-Performance Liquid Chromatography for the Quantification of 2-Hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone, also known as methyl n-butyl ketone (MBK), is a volatile organic compound used as a solvent in various industrial applications.[1][2] Due to its neurotoxic properties, its monitoring in environmental and biological samples is of significant importance.[3] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the quantification of this compound.
Direct analysis of this compound by HPLC using UV-Vis detection is often hindered by its weak ultraviolet (UV) absorbance.[4] To overcome this limitation, a common and effective strategy involves a pre-column derivatization step. This application note describes a detailed protocol for the analysis of this compound using HPLC with UV detection following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of this compound with DNPH forms a stable this compound-2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV region, thereby significantly enhancing the sensitivity and selectivity of the analysis.[4][5][6]
Principle
The carbonyl group of this compound reacts with 2,4-dinitrophenylhydrazine in an acidic medium to form a yellow-orange 2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other components in the sample by reverse-phase HPLC and quantified using a UV-Vis detector.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, ≥98% purity)[1]
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric Acid (HCl), analytical grade
-
Methanol, HPLC grade
-
Standard HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
-
Syringe filters (0.45 µm)
-
HPLC vials
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain a range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL).
Sample Preparation and Derivatization
-
Sample Collection: The sample collection method will vary depending on the matrix (e.g., air, water, biological fluid). For air samples, a common method involves drawing air through an SPE cartridge coated with DNPH.[7]
-
Derivatization Reaction:
-
To 1 mL of the sample or working standard solution in a clean vial, add 1 mL of the DNPH derivatizing reagent (a saturated solution of DNPH in 2 M HCl).
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
-
Extraction (if necessary): For aqueous samples, the derivative may need to be extracted into an organic solvent like hexane (B92381) or passed through a solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering substances.
-
Final Preparation: Filter the derivatized sample or standard solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
The following are typical starting conditions for the analysis of the this compound-DNPH derivative. Method optimization may be required.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Gradient Elution | A gradient program is often used to ensure good separation of the derivative from other components. An example gradient is: 0-10 min, 50-80% ACN; 10-15 min, 80% ACN; 15-16 min, 80-50% ACN; 16-20 min, 50% ACN. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm[7] or 365 nm[4][6] |
Quantitative Data Summary
The following table provides an example of the type of quantitative data that should be generated during method validation for the analysis of this compound. The specific values will be dependent on the HPLC system, column, and precise method parameters used.
| Parameter | Expected Performance |
| Retention Time (RT) | Method-dependent; should be reproducible. |
| Linearity (r²) | > 0.999 over the calibration range.[4] |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantitation (LOQ) | To be determined experimentally. |
| Precision (%RSD) | < 2% for replicate injections. |
| Accuracy (% Recovery) | Typically within 80-120%. |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of n-hexane, this compound, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. auroraprosci.com [auroraprosci.com]
Application Notes and Protocols for 2-Hexanone as a Solvent for Resins and Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone (B1666271), also known as methyl butyl ketone (MBK), is a ketone solvent historically used in various industrial applications, including in paints and for the dissolution of resins and polymers.[1][2] It is effective at dissolving a range of materials such as cellulose (B213188) nitrate, vinyl polymers and copolymers, and both natural and synthetic resins.[1][2] However, due to significant health and safety concerns, its use has been largely discontinued (B1498344) in the United States.[3][4]
These application notes provide a detailed overview of this compound's properties as a solvent for resins and polymers, with a strong emphasis on safety protocols. This document is intended for research and development purposes where its use may be considered after a thorough risk assessment.
Safety and Handling
WARNING: this compound is a hazardous chemical with significant health risks, including neurotoxicity, and it is suspected of damaging fertility.[5][6][7] All handling of this compound must be conducted with strict adherence to safety protocols in a well-ventilated area, preferably within a chemical fume hood.[3][8]
2.1. Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges.[7]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[9]
2.2. Handling and Storage
-
Keep away from heat, sparks, and open flames as it is a flammable liquid.[3][9]
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]
-
Ground and bond containers when transferring the solvent to prevent static discharge.[3]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9]
2.3. First Aid Measures
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
2.4. Disposal
-
Dispose of this compound waste as hazardous material in accordance with local, state, and federal regulations. Do not pour down the drain.[8][10]
-
Empty containers should be treated as hazardous waste.[10]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 591-78-6 | [11] |
| Molecular Formula | C6H12O | [11] |
| Molecular Weight | 100.16 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Sharp, acetone-like | [2] |
| Boiling Point | 127 °C | [11] |
| Melting Point | -57 °C | [11] |
| Flash Point | 23 °C (closed cup) | [3] |
| Density | 0.812 g/mL at 25 °C | [11] |
| Water Solubility | 1.4 g/100 mL (20 °C) | [2][11] |
| Vapor Pressure | 10 mmHg at 39 °C | [12] |
| Viscosity | 0.63 mPa·s at 20 °C | [2] |
Polymer Solubility in this compound
The solubility of a polymer in a solvent is a critical parameter for various applications. While extensive quantitative solubility data for polymers in this compound is limited, the concept of Hansen Solubility Parameters (HSP) provides a powerful predictive tool.
4.1. Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like." The total Hildebrand solubility parameter (δ) is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A polymer is likely to dissolve in a solvent if their HSP values are similar. The "Hansen distance" (Ra) between a polymer and a solvent can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of dissolution.
The table below provides the Hansen Solubility Parameters for this compound and a selection of common polymers.
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 15.7 | 6.3 | 5.7 |
| Cellulose Nitrate | 15.4 - 16.2 | 14.7 - 14.1 | 8.8 - 9.5 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 7.5 |
| Polystyrene (PS) | 17.6 | 6.1 | 4.1 |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |
(Data for polymers sourced from various compilations and may vary based on molecular weight and grade.)
Experimental Protocols
5.1. General Protocol for Polymer Dissolution
This protocol provides a general procedure for dissolving a polymer in this compound. Specific parameters such as concentration, temperature, and mixing time may need to be optimized for the specific polymer.
Materials:
-
This compound (appropriate grade)
-
Polymer (powder or small pellets)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate (if required)
-
Balance
Procedure:
-
Weigh the desired amount of polymer and transfer it to the beaker or flask.
-
Add the calculated volume of this compound to achieve the target concentration.
-
Place the beaker or flask on the magnetic stirrer and add the stir bar.
-
Begin stirring at a moderate speed to create a vortex without splashing.
-
If necessary, gently heat the solution while stirring to aid dissolution. Monitor the temperature closely.
-
Continue stirring until the polymer is completely dissolved, which may take from minutes to several hours depending on the polymer's molecular weight and crystallinity.[13]
-
Once dissolved, the solution can be used for subsequent applications.
5.2. Protocol for Determining Polymer Dissolution Rate
This protocol outlines a method for quantifying the rate at which a polymer dissolves in this compound.
Materials:
-
Polymer film or pressed pellet of known surface area
-
This compound
-
Constant temperature bath
-
Stirring mechanism (e.g., overhead stirrer)
-
Analytical balance
-
Timer
Procedure:
-
Pre-weigh the dry polymer sample.
-
Place a known volume of this compound in a vessel within the constant temperature bath and allow it to equilibrate.
-
Immerse the polymer sample in the solvent and start the timer and stirring.
-
At predetermined time intervals, remove the polymer sample, gently blot any excess solvent, and dry it to a constant weight.
-
Record the weight of the polymer at each time point.
-
The dissolution rate can be calculated from the change in mass over time per unit surface area.
5.3. Protocol for Measuring Solution Viscosity
The viscosity of a polymer solution is related to the polymer's molecular weight and concentration. This protocol describes the use of a capillary viscometer.
Materials:
-
Polymer solution in this compound
-
This compound (pure solvent)
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath
-
Pipettes
-
Stopwatch
Procedure:
-
Prepare a series of polymer solutions of known concentrations in this compound.
-
Clean the viscometer thoroughly.
-
Equilibrate the viscometer in the constant temperature water bath.
-
Measure the flow time of the pure this compound through the capillary. Repeat for consistency.
-
Clean and dry the viscometer.
-
Measure the flow time for each of the polymer solutions, starting with the lowest concentration.
-
Calculate the relative viscosity, specific viscosity, and reduced viscosity to determine the intrinsic viscosity of the polymer in this compound.[10]
Visualizations
6.1. Experimental Workflow for Polymer Dissolution
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 8. agilent.com [agilent.com]
- 9. ICSC 0489 - this compound [inchem.org]
- 10. benchchem.com [benchchem.com]
- 11. nitrocellulose.com [nitrocellulose.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
Application Note: Quantification of 2-Hexanone using Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone, also known as methyl n-butyl ketone (MBK), is a volatile organic compound historically used as an industrial solvent.[1] Due to its neurotoxic properties, its use has been significantly curtailed.[1] However, exposure can still occur from its presence as a waste product in some industrial processes.[2] The toxicity of this compound is primarily attributed to its metabolite, 2,5-hexanedione, which can cause peripheral neuropathy.[3] Accurate quantification of this compound is therefore crucial for toxicological studies, environmental monitoring, and in the assessment of occupational exposure. This application note provides detailed protocols for the quantification of this compound in various matrices using gas chromatography and high-performance liquid chromatography.
Analytical Methods
A variety of analytical methods are suitable for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation. Gas chromatography with flame ionization detection (GC-FID) and gas chromatography with mass spectrometry (GC-MS) are common techniques for volatile compounds like this compound.[4] For non-volatile or thermally labile samples, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can be employed, often requiring a derivatization step to enhance sensitivity.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analytical methods described in this note.
Table 1: Gas Chromatography (GC) Methods for this compound Quantification
| Parameter | GC-FID (NIOSH Method 1300) | GC-MS (EPA Method 8260B) |
| Retention Time | Column dependent, e.g., ~13.01 min on DB-624[2] | Column and temperature program dependent |
| Limit of Detection (LOD) | 0.02 mg per sample[4] | Method dependent, typically in the low µg/L range for water samples |
| Limit of Quantification (LOQ) | Not specified, but empirically determined above LOD | Method dependent, typically in the low µg/L range for water samples |
| Linearity Range | 0.06 to 10 mg per sample | Typically spans 2-3 orders of magnitude, e.g., 0.5 to 100 µg/mL[6] |
| Precision (Sr) | 0.018[4] | Typically <15% RSD |
Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification (with DNPH derivatization)
| Parameter | HPLC-UV |
| Retention Time of DNPH derivative | Column and mobile phase dependent |
| Limit of Detection (LOD) | Low ng levels achievable[1] |
| Limit of Quantification (LOQ) | Low ng levels achievable |
| Linearity Range | Typically spans 2-3 orders of magnitude with r² > 0.999[7] |
| Precision | Typically <10% RSD |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) - Based on NIOSH Method 1300
This method is suitable for the analysis of this compound in air samples.
1. Sample Collection:
-
Draw a known volume of air (1 to 10 liters) through a solid sorbent tube containing coconut shell charcoal (100 mg/50 mg sections) at a flow rate of 0.01 to 0.2 L/min.
2. Sample Preparation:
-
Break the ends of the sorbent tube and transfer the front and back charcoal sections to separate vials.
-
Add 1.0 mL of carbon disulfide (CS₂) to each vial and cap securely.
-
Allow the samples to stand for 30 minutes with occasional agitation to ensure complete desorption of this compound.[4]
3. GC-FID Conditions:
-
Column: Glass column (3.5 m x 6-mm ID) packed with 10% SP2100 and 0.1% Carbowax 1500 on Chromosorb WHP, or a DB-1 fused silica (B1680970) capillary column.[8]
-
Carrier Gas: Nitrogen or Helium at 30 mL/min.[8]
-
Injection Volume: 5 µL.
-
Temperatures:
-
Calibration: Prepare standard solutions of this compound in carbon disulfide over the range of 0.02 to 10 mg per sample.
Gas Chromatography with Mass Spectrometry (GC-MS) - Based on EPA Method 8260B
This method is applicable to a wide variety of matrices, including water and solid waste.[9][10]
1. Sample Preparation (Aqueous Samples - Purge and Trap):
-
Use a standard purge and trap system.
-
Purge the aqueous sample with an inert gas (e.g., helium) to transfer the volatile this compound onto a sorbent trap.
-
Heat the trap to desorb the this compound into the GC-MS system.
2. GC-MS Conditions:
-
Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Injection: Splitless injection from the purge and trap system.
-
Temperatures:
-
Injector: 200-250 °C
-
Transfer Line: 250-280 °C
-
Oven: A suitable temperature program to separate this compound from other volatile compounds, for example, hold at 40°C for 5 minutes, then ramp to 260°C at 10°C/min.[2]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions of this compound (e.g., m/z 43, 58, 71, 100) for enhanced sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Adapted Method
This method requires derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a UV-absorbing hydrazone. This is suitable for biological samples after appropriate extraction.
1. Sample Preparation (Biological Samples - Protein Precipitation):
-
To 100 µL of plasma or serum, add 400 µL of cold (-20°C) acetone (B3395972).[11]
-
Vortex the mixture and incubate for 60 minutes at -20°C to precipitate proteins.[11]
-
Centrifuge at 13,000-15,000 x g for 10 minutes.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like acetonitrile (B52724).
2. Derivatization:
-
Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).
-
Mix the extracted sample with an equal volume of the DNPH reagent.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to ensure complete reaction.
-
Cool the sample and inject it into the HPLC system.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 360 nm).
-
Calibration: Prepare calibration standards by derivatizing known concentrations of this compound standard.
Visualizations
Experimental Workflow for GC-FID Analysis of this compound in Air
Caption: Workflow for this compound analysis in air by GC-FID.
Experimental Workflow for HPLC-UV Analysis of this compound in Biological Samples
Caption: Workflow for this compound analysis in biological samples by HPLC-UV.
Neurotoxicity Pathway of this compound
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. axialscientific.com [axialscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. This compound, 5-methyl- [webbook.nist.gov]
- 9. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Quantification of 2-Hexanone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone (B1666271), also known as methyl n-butyl ketone (MBK), is a volatile organic compound and a significant metabolite of the industrial solvent n-hexane.[1][2] Exposure to n-hexane is common in various occupational settings, including printing, textile, and footwear industries. The metabolism of n-hexane primarily occurs in the liver, where it is oxidized by cytochrome P-450 enzymes to form several metabolites, including 2-hexanol, this compound, and the neurotoxicant 2,5-hexanedione (B30556).[1][3] Due to its neurotoxic potential, monitoring the levels of this compound and its metabolites in biological samples is crucial for assessing exposure and understanding the associated health risks.[4]
This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including blood, plasma, urine, and exhaled breath. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of volatile compounds.
Metabolic Pathway of n-Hexane
The biotransformation of n-hexane is a critical aspect of its toxicology. The following diagram illustrates the principal metabolic pathway leading to the formation of this compound and its subsequent neurotoxic metabolite, 2,5-hexanedione.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its major metabolite, 2,5-hexanedione, in various biological samples from human and animal studies.
Table 1: Quantification of this compound in Biological Samples
| Biological Matrix | Species | Exposure Context | This compound Concentration | Analytical Method | Reference |
| Plasma | Rat | Inhalation (75 ppm for 3 days) | 1.2 ± 0.3 µg/mL | GC-MS | [1] |
| Plasma | Rat | Inhalation (150 ppm for 3 days) | 2.6 ± 0.7 µg/mL | GC-MS | [1] |
| Plasma | Rat | Inhalation (300 ppm for 3 days) | 9.7 ± 0.7 µg/mL | GC-MS | [1] |
| Serum | Human | Inhalation (100 ppm for 4 hours) | Detected | Not Specified | [5] |
| Exhaled Breath | Human | Inhalation (10 ppm for 7.5 hours) | 1.4 ppm (mean) | Not Specified | [1] |
| Exhaled Breath | Human | Inhalation (50 ppm for 7.5 hours) | 9.3 ppm (mean) | Not Specified | [1] |
| Exhaled Breath | Human | Inhalation (100 ppm for 4 hours) | 22 ppm (average) | Not Specified | [1] |
Table 2: Quantification of 2,5-Hexanedione (Metabolite) in Urine
| Biological Matrix | Species | Exposure Context | 2,5-Hexanedione Concentration | Analytical Method | Reference |
| Urine | Human | Occupational Exposure (Shoe Factory) | 0.4 - 21.7 mg/L | GC | [6] |
| Urine | Human | Non-occupationally Exposed | 0.12 - 0.78 mg/L | GC-MS | [7] |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in biological samples, primarily based on Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Simultaneous Determination of n-Hexane, this compound, and 2,5-Hexanedione in Biological Tissues by GC-MS
This protocol is adapted from the method described by White et al. (1979) and is suitable for tissues, blood, and plasma.[2]
1. Materials and Reagents
-
Biological tissue (e.g., liver, brain) or fluid (blood, plasma)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Extraction solvent (e.g., Dichloromethane (B109758), HPLC grade)
-
Internal standards: n-[2H14]Hexane, 2-[2H5]hexanone, and 2,5-[2H10]hexanedione
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system with a capillary column suitable for volatile organic compounds
2. Sample Preparation
-
Tissue Homogenization: Weigh the tissue sample and homogenize it in a suitable volume of cold homogenization buffer.
-
Spiking with Internal Standards: To a known aliquot of the homogenate or fluid sample, add the deuterated internal standards (n-[2H14]Hexane, 2-[2H5]hexanone, and 2,5-[2H10]hexanedione).
-
Liquid-Liquid Extraction: Add an appropriate volume of dichloromethane to the sample, vortex vigorously for 1-2 minutes, and then centrifuge to separate the organic and aqueous layers.
-
Collection and Drying: Carefully transfer the organic (lower) layer to a clean tube. Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
This compound: m/z specific to the compound (e.g., 43, 58, 100).
-
2-[2H5]hexanone (Internal Standard): m/z corresponding to the deuterated compound.
-
Other analytes and their internal standards as required.
-
-
4. Quantification
Create a calibration curve by analyzing standards of known concentrations of this compound with a fixed amount of the internal standard. The concentration of this compound in the biological samples is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
Protocol 2: Headspace GC-MS for this compound in Urine
This protocol is a general approach for volatile organic compounds in urine and can be optimized for this compound.
1. Materials and Reagents
-
Urine sample
-
Headspace vials (e.g., 20 mL) with PTFE-faced septa
-
Sodium chloride (for salting-out effect, optional)
-
Internal standard (e.g., 2-Heptanone)
-
GC-MS system with a headspace autosampler
2. Sample Preparation
-
Pipette a defined volume of urine (e.g., 1-5 mL) into a headspace vial.
-
Add a known amount of internal standard.
-
If desired, add a specific amount of sodium chloride to increase the volatility of the analytes.
-
Immediately seal the vial.
3. Headspace GC-MS Analysis
-
Headspace Autosampler Conditions:
-
Incubation Temperature: 60-90 °C.
-
Incubation Time: 15-30 minutes.
-
Injection Volume: 1 mL of the headspace gas.
-
-
GC-MS Conditions:
-
GC Column and Temperature Program: As described in Protocol 1.
-
MS Parameters: As described in Protocol 1, using SIM mode for target ions of this compound and the internal standard.
-
4. Quantification
Quantification is performed using a calibration curve prepared with aqueous standards of this compound treated in the same manner as the urine samples.
Signaling Pathway and Logic
The quantification of this compound is a critical step in the assessment of n-hexane exposure and its potential for neurotoxicity. The logical flow from exposure to the analytical measurement of the biomarker is depicted below.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the quantification of this compound in biological samples. The use of GC-MS with appropriate sample preparation techniques offers a sensitive and specific method for monitoring exposure to n-hexane and for research into its toxicology. The provided quantitative data serves as a reference for expected concentration ranges in various biological matrices. Researchers and professionals in drug development can utilize these methods to assess the metabolic fate of n-hexane and related compounds.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Simultaneous determination of n-hexane, this compound and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Toxicity and Metabolism of the Neurotoxic Hexacarbons n-Hexane, this compound, and 2,5-Hexanedione | Annual Reviews [annualreviews.org]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. n-Hexane: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detection of 2,5-hexanedione in the urine of persons not exposed to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying 2-Hexanone Neurotoxicity in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for studying the neurotoxicity of 2-Hexanone in rats. It includes comprehensive experimental procedures, data presentation guidelines, and visualizations of key signaling pathways to facilitate research in neurotoxicology and the development of potential therapeutic interventions.
Introduction
This compound, a solvent used in various industrial applications, is a known neurotoxin.[1] Its toxicity is primarily attributed to its metabolite, 2,5-hexanedione (B30556) (HD), which causes a characteristic central-peripheral distal axonopathy.[2][3] This axonopathy is characterized by the formation of neurofilament-filled axonal swellings, leading to impaired nerve function.[2][3] Studying the mechanisms of this compound neurotoxicity in rodent models is crucial for understanding its pathogenesis and for the development of protective and therapeutic strategies.
Animal Model and Dosing Regimen
Animal Model:
-
Species: Wistar or Sprague-Dawley rats are commonly used for neurotoxicity studies.
-
Age: Young adult rats (8-10 weeks old) are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Dosing Regimen:
-
Route of Administration: Oral gavage, intraperitoneal injection, or subcutaneous injection are common routes.[4][5][6] Inhalation exposure can also be used to mimic occupational exposure scenarios.
-
Dose: Doses can range from 100 to 400 mg/kg/day of 2,5-hexanedione, administered for several weeks (e.g., 5 weeks) to induce neuropathy.[2][3][4] For this compound, oral doses in drinking water have been studied at concentrations leading to daily intakes of approximately 143 to 560 mg/kg/day for chronic studies.[7]
-
Control Group: A control group receiving the vehicle (e.g., saline or corn oil) should always be included.
Experimental Protocols
A multi-faceted approach is recommended to comprehensively assess this compound-induced neurotoxicity, encompassing behavioral, electrophysiological, histopathological, and biochemical analyses.
Behavioral Assessment
Behavioral tests are crucial for evaluating functional deficits resulting from neurotoxicity.
This test assesses motor coordination and balance.
Protocol:
-
Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 7 cm in diameter for rats).
-
Acclimation: Acclimate the rats to the testing room for at least 30 minutes before the test.
-
Training: Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for 5 minutes for 2-3 consecutive days before the baseline recording.
-
Testing:
-
Place the rat on the rotating rod.
-
The rod is set to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform three trials per rat with a 15-20 minute inter-trial interval.
-
-
Data Analysis: The average latency to fall is calculated for each rat. A significant decrease in the latency to fall in the this compound-treated group compared to the control group indicates impaired motor coordination.
This test evaluates spontaneous locomotor activity and anxiety-like behavior in a novel environment.
Protocol:
-
Apparatus: A square or circular arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Acclimation: Acclimate the rats to the testing room for at least 30 minutes before the test.
-
Testing:
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena freely for a set period (e.g., 5-10 minutes).
-
A video camera mounted above the arena records the session for later analysis.
-
-
Data Analysis: The following parameters are typically analyzed using a video tracking software:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone: Another indicator of anxiety.
-
Rearing frequency: A measure of exploratory behavior.
-
Electrophysiological Assessment
Nerve Conduction Velocity (NCV) studies are essential for directly measuring the functional integrity of peripheral nerves.
Protocol:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).
-
Surgical Preparation: Expose the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
-
Stimulation and Recording:
-
Place stimulating electrodes at the proximal site and recording electrodes on the gastrocnemius muscle.
-
Deliver a single supramaximal electrical stimulus and record the compound muscle action potential (CMAP).
-
Measure the latency of the CMAP (time from stimulus to the onset of the response).
-
Move the stimulating electrodes to the distal site and repeat the stimulation and recording.
-
-
NCV Calculation:
-
Measure the distance between the proximal and distal stimulation sites.
-
Calculate the NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Data Analysis: A significant decrease in NCV in the this compound-treated group compared to the control group indicates nerve damage.
Histopathological Analysis
Histopathological examination of nerve tissue provides direct evidence of structural damage.
Protocol:
-
Tissue Collection: At the end of the study, perfuse the rats with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the sciatic nerves and spinal cord.
-
Tissue Processing: Post-fix the tissues in the same fixative, then process them for paraffin (B1166041) embedding.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the nerve tissue using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, including the observation of axonal swellings and cellular infiltration.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Counterstain with Eosin for 1-2 minutes.
-
Dehydrate, clear, and mount.
-
-
Luxol Fast Blue Staining: To assess myelination.
-
Immunohistochemistry: Using antibodies against neurofilament proteins (to visualize accumulations) and myelin basic protein (to assess demyelination).
-
-
Microscopic Analysis: Examine the stained sections under a light microscope.
-
Quantitative Analysis:
-
Measure axon diameter and myelin sheath thickness using image analysis software.
-
Count the number of myelinated fibers per unit area.
-
Quantify the extent of axonal swelling and demyelination.
-
Biochemical Assays
Biochemical assays can be used to investigate the molecular mechanisms of neurotoxicity, such as oxidative stress.
Protocol:
-
Tissue Homogenization: Homogenize brain and nerve tissue samples in an appropriate buffer.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) assay: To measure lipid peroxidation.
-
Glutathione (GSH) assay: To measure the levels of this key antioxidant.
-
Superoxide dismutase (SOD) and Catalase activity assays: To measure the activity of antioxidant enzymes.
-
-
Protein Analysis: Use Western blotting to measure the expression levels of proteins involved in the identified signaling pathways (e.g., proNGF, p75NTR, JNK, Akt).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between control and treated groups.
Table 1: Behavioral Assessment Data
| Parameter | Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | p-value |
| Rotarod Test | |||
| Latency to Fall (s) | |||
| Open Field Test | |||
| Total Distance Traveled (cm) | |||
| Time in Center Zone (s) | |||
| Center Zone Entries |
Table 2: Electrophysiological Data
| Parameter | Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | p-value |
| Sciatic Nerve Conduction Velocity (m/s) | 45.8 ± 3.2 | 28.4 ± 4.1 | <0.01 |
Note: The data in this table is representative and will vary based on experimental conditions.
Table 3: Quantitative Histopathological Data
| Parameter | Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | p-value |
| Axon Diameter (µm) | |||
| Myelin Sheath Thickness (µm) | |||
| G-ratio (Axon Diameter / Fiber Diameter) | |||
| Number of Myelinated Fibers (/1000 µm²) |
Table 4: Biochemical Data
| Parameter | Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | p-value |
| Brain MDA (nmol/mg protein) | |||
| Brain GSH (µmol/g tissue) | |||
| Sciatic Nerve SOD Activity (U/mg protein) |
Visualization of Signaling Pathways
The neurotoxicity of 2,5-hexanedione involves the dysregulation of several key signaling pathways.
Caption: 2,5-Hexanedione induced apoptosis via the proNGF/p75NTR/JNK pathway.
Caption: Inhibition of the PI3K/Akt survival pathway by 2,5-Hexanedione.
Experimental Workflow
Caption: Overall experimental workflow for studying this compound neurotoxicity.
References
- 1. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, this compound, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. 2,5-Hexanedione induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Electrophysiological investigation of 2,5-hexanedione neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Certified Reference Material for 2-Hexanone Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanone, also known as methyl n-butyl ketone (MBK), is a volatile organic compound with applications as a solvent. However, due to its neurotoxicity, its use has been significantly restricted. Accurate and reliable quantification of this compound is crucial in various fields, including environmental monitoring, occupational safety, and in preclinical and clinical studies during drug development to assess potential exposure or metabolic profiles. Certified Reference Materials (CRMs) are indispensable for ensuring the accuracy and traceability of analytical measurements. This document provides detailed application notes and protocols for the analysis of this compound using CRMs, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
A Certified Reference Material (CRM) for this compound is a highly pure and stable substance with a well-characterized concentration and associated uncertainty.[1] It is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring its traceability to national or international standards.[1]
Key Characteristics of a this compound CRM:
-
Identity: Confirmed by spectroscopic techniques.
-
Purity: Assessed by chromatographic methods (e.g., GC-FID).
-
Certified Concentration: Gravimetrically determined with uncertainty budget.
-
Homogeneity and Stability: Assessed to ensure consistency across batches and over time.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, often requiring derivatization for enhanced sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like this compound. Its high sensitivity and specificity make it the gold standard for trace-level analysis.
Principle:
The sample is introduced into the GC, where this compound is vaporized and separated from other components in a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in Blood/Plasma
This protocol is suitable for the determination of this compound in biological matrices like blood or plasma, which is particularly relevant for drug development studies.
1. Certified Reference Material and Standard Preparation:
-
CRM: Obtain a certified reference material of this compound.
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the this compound CRM in methanol (B129727) in a class A volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL).
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard, such as 2-Heptanone or d5-2-Hexanone, in methanol (e.g., 1 mg/mL). A working IS solution is then prepared by diluting the stock solution.
2. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or whole blood sample.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.[2][3]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a headspace vial.
3. Headspace GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 40°C for 5 min, ramp to 150°C at 10°C/min, then to 220°C at 25°C/min, hold for 2 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Headspace Sampler | |
| Vial Equilibration | 80°C for 15 minutes |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 58 |
| Qualifier Ions | m/z 43, 100 |
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: HPLC-UV Analysis of this compound (Method Development Guideline)
Direct analysis of this compound by HPLC-UV is challenging due to its weak chromophore. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often required to enhance UV detection. The following is a general guideline for developing a reverse-phase HPLC-UV method for underivatized this compound, suitable for screening purposes or for formulations where concentrations are expected to be higher.
1. Certified Reference Material and Standard Preparation:
-
Prepare stock and working standards of this compound CRM in the mobile phase.
2. HPLC Instrumentation and Conditions (Starting Point):
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm (ketone carbonyl group n-π* transition) |
3. Method Validation:
This developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: GC-MS Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.05 µg/mL to 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Accuracy (Recovery) | 92 - 108% |
| Precision (RSD) | < 10% |
| Intra-day Precision | < 5% |
| Inter-day Precision | < 8% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
References
- 1. gcms.cz [gcms.cz]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 2-Hexanone Exposure in Occupational Settings
Introduction
2-Hexanone (B1666271), also known as methyl n-butyl ketone (MBK), is a volatile organic solvent previously used in paints, thinners, and lacquers.[1][2] Due to its neurotoxic effects, its use has been significantly curtailed.[3] However, occupational exposure can still occur in industries where it is a byproduct.[3] Chronic exposure to this compound can lead to peripheral neuropathy, characterized by weakness, numbness, and tingling in the extremities.[4] The toxicity of this compound is primarily attributed to its metabolite, 2,5-hexanedione (B30556), which is a potent neurotoxin.[5] Therefore, monitoring worker exposure to this compound is crucial for preventing adverse health effects. This document provides detailed application notes and protocols for monitoring this compound exposure through air sampling and biological monitoring.
Data Presentation
Occupational Exposure Limits and Biological Exposure Indices
The following table summarizes the established occupational exposure limits (OELs) for this compound in workplace air and the biological exposure index (BEI) for its metabolite, 2,5-hexanedione, in urine. These values are crucial for assessing the risk of adverse health effects and for implementing appropriate control measures.
| Parameter | Agency/Organization | Value | Notes |
| Airborne Exposure Limits | |||
| Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | OSHA | 100 ppm (410 mg/m³) | 8-hour TWA.[6] |
| Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | NIOSH | 1 ppm (4 mg/m³) | Up to a 10-hour TWA.[6] |
| Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | ACGIH | 5 ppm (20 mg/m³) | 8-hour TWA.[7] |
| Threshold Limit Value (TLV) - Short-Term Exposure Limit (STEL) | ACGIH | 10 ppm | 15-minute TWA.[7] |
| Biological Exposure Index | |||
| 2,5-Hexanedione in urine | ACGIH | 0.4 mg/L | End of shift at end of workweek.[2] |
Performance of Analytical Methods
This table outlines the performance characteristics of the analytical methods described in the experimental protocols section. This data is essential for ensuring the quality and reliability of the exposure monitoring results.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Linearity Range | Precision (%RSD) |
| NIOSH Method 1300 (GC-FID) | This compound | Air | 0.02 mg/sample | 0.06 to 10 mg/sample | Method dependent |
| OSHA Method PV2031 (GC-FID) | This compound | Air | 0.076 mg/m³ | Not specified | Not specified |
| GC-FID for Urinary 2,5-Hexanedione | 2,5-Hexanedione | Urine | 0.054 µg/mL | Not specified | 1.65% to 5.16% |
| HS-SPME-GC-FID for Urinary 2,5-Hexanedione | 2,5-Hexanedione | Urine | 0.025 mg/L | 0.075 to 20.0 mg/L | < 7.0% |
Experimental Protocols
Air Sampling: NIOSH Method 1300 (Ketones I)
This method is used for the determination of this compound in workplace air using a solid sorbent tube followed by gas chromatography analysis.[8][9]
1. Sampling:
-
Sampler: Use a glass tube (7 cm long, 6-mm OD, 4-mm ID) containing two sections of coconut shell charcoal (100 mg front section, 50 mg back section).[9]
-
Pump and Calibration: Calibrate a personal sampling pump with a representative sampler in line to a flow rate between 0.01 and 0.2 L/min.[9]
-
Procedure:
-
Break the ends of the sampler immediately before sampling.
-
Attach the sampler to the personal sampling pump with flexible tubing.
-
Position the sampler in the worker's breathing zone.
-
Sample for a total volume of 1 to 10 liters.[9]
-
After sampling, cap the ends of the tube and pack securely for shipment.
-
Collect 2 to 10 field blanks per set.[9]
-
2. Sample Preparation:
-
Place the front and back sorbent sections of the sampler into separate 2-mL vials.[9]
-
Add 1.0 mL of carbon disulfide (CS₂) to each vial.[9]
-
Cap each vial.
-
Allow the vials to stand for 30 minutes with occasional agitation.[9]
3. Instrumental Analysis (GC-FID):
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Glass (3.5 m x 6-mm ID) packed with 10% SP2100 0.1% Carbowax 1500 on Chromosorb WHP, or a DB-1 fused silica (B1680970) capillary column.[9]
-
Temperatures:
-
Carrier Gas: Nitrogen or Helium at 30 mL/min.[9]
-
Injection Volume: 5 µL[9]
-
Calibration: Calibrate daily with at least six working standards of this compound in CS₂ over the range of 0.02 to 10 mg per sample.[9]
Air Sampling: OSHA Method PV2031
This method is a partially validated procedure for collecting and analyzing this compound from the air.[10]
1. Sampling:
-
Sampler: Glass sampling tube (7-cm x 4-mm i.d. x 6-mm o.d.) packed with two sections of charcoal (100 mg front, 50 mg back).[10]
-
Pump and Flow Rate: A personal sampling pump calibrated to 0.2 L/min.[10]
-
Procedure:
2. Sample Preparation:
-
Desorb each charcoal section in a separate vial with 1 mL of 1:99 dimethyl formamide:carbon disulfide (DMF:CS₂) for 30 minutes with shaking.[10]
3. Instrumental Analysis (GC-FID):
-
Instrument: Gas chromatograph with a flame ionization detector.
-
Analytical specifics: Refer to the official OSHA method for detailed instrumental conditions as they are not fully specified in the summary document.
Biological Monitoring: Urinary 2,5-Hexanedione by GC-FID
This protocol describes the analysis of the major neurotoxic metabolite of this compound in urine.
1. Sample Preparation (with Acid Hydrolysis):
-
Pipette 5.0 mL of urine into a glass culture tube.[11]
-
Adjust the pH to between 0.5 and 1.0 with concentrated HCl.[11]
-
Cap the tube and heat in a water bath at 100 °C for 30 minutes.[1][11]
-
Cool the sample.
-
Add 2 mL of dichloromethane (B109758) containing an appropriate internal standard (e.g., 5 µg/mL of another ketone).[11]
-
Shake vigorously for approximately one minute.[11]
-
Transfer a portion of the bottom dichloromethane layer to a 2-mL GC autosampler vial.[11]
2. Instrumental Analysis (GC-FID):
-
Instrument: Gas chromatograph with a flame ionization detector.[11]
-
Column: Polyethylene glycol fused silica capillary column (e.g., DB-WAX, 30 m x 0.32 mm I.D., 0.50 µm film thickness).[11]
-
Temperatures:
-
Carrier Gas: Helium.[11]
-
Injection: 3-µL splitless injection.[11]
-
Calibration: Prepare a calibration curve daily using at least six working standards of 2,5-hexanedione in pooled urine, processed through the same sample preparation procedure.[11]
Biological Monitoring: Urinary 2,5-Hexanedione by Headspace Solid-Phase Microextraction (HS-SPME) and GC-FID
This is a simple, rapid, and solvent-free method for the determination of 2,5-hexanedione in urine.[12][13]
1. Sample Preparation and Extraction:
-
Place a defined volume of urine (e.g., 2 mL) into a headspace vial.[12]
-
Add a salt (e.g., NaCl) to increase the volatility of the analyte.[12]
-
Seal the vial.
-
Heat the sample at a controlled temperature (e.g., 50°C) for a specific time (e.g., 20 minutes) to allow the analyte to partition into the headspace.[12]
-
Expose a solid-phase microextraction (SPME) fiber (e.g., polyacrylate coated) to the headspace for a defined adsorption time.[12]
2. Instrumental Analysis (GC-FID):
-
Instrument: Gas chromatograph with a flame ionization detector.
-
Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a specified time (e.g., 2 minutes) to desorb the analyte onto the column.[12]
-
GC Conditions: Utilize a suitable capillary column and temperature program to separate 2,5-hexanedione from other urine components.
-
Calibration: Prepare calibration standards in urine and analyze them using the same HS-SPME-GC-FID procedure.[12]
Visualizations
References
- 1. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. This compound (591-78-6) / 2,5-Hexanedione urinaire - Biotox - INRS [inrs.fr]
- 6. Table 7-1, Regulations and Guidelines Applicable to this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | Occupational Safety and Health Administration [osha.gov]
- 8. Analytical Method [keikaventures.com]
- 9. cdc.gov [cdc.gov]
- 10. osha.gov [osha.gov]
- 11. cdc.gov [cdc.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of 2,5-hexanedione in urine by headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Chloro-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-hexanone (B157210) is a key chemical intermediate, notably in the synthesis of various pharmaceuticals, including the vasodilator drug pentoxifylline. Its synthesis is a critical step in the production of these active pharmaceutical ingredients. This document provides detailed protocols and application notes for the synthesis of 6-chloro-2-hexanone, focusing on the widely utilized acetoacetic ester synthesis pathway.
Overview of Synthetic Strategies
Several synthetic routes for the preparation of 6-chloro-2-hexanone have been reported. The choice of method often depends on factors such as starting material availability, desired scale, and safety considerations. The following table summarizes the primary synthetic strategies.
| Synthetic Strategy | Starting Materials | Key Steps | Reported Yield | Reference |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate (B1235776), 1-bromo-4-chlorobutane (B103958) (or similar) | Alkylation, Hydrolysis, Decarboxylation | Up to 93% | [1] |
| From Cyclohexanol | Cyclohexanol | Dehydration, Rearrangement, Hydration, Reaction with hypochlorite | 80% | [2] |
| Oxidation of 6-chloro-2-hexanol | 6-chloro-2-hexanol | Oxidation with IBX and (±)-CSA monohydrate | 89% | [3] |
| Phase Transfer Catalysis | 1,3-dibromochloropropane, ethyl acetate | Cyclization, Decarboxylation | Improved yields | [4] |
Experimental Protocol: Acetoacetic Ester Synthesis
This protocol details the synthesis of 6-chloro-2-hexanone via the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation. This method is often favored for its reliability and relatively high yields.[5]
Step 1: Formation of the Enolate and Alkylation
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ethyl Acetoacetate: To the stirred solution of sodium ethoxide, add ethyl acetoacetate dropwise at room temperature. The formation of the sodium salt of ethyl acetoacetate will occur.
-
Alkylation: Add 1-bromo-4-chlorobutane (or a similar alkylating agent) dropwise to the reaction mixture.
-
Reaction Completion: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the sodium bromide precipitate. The filtrate is then concentrated under reduced pressure to remove the ethanol.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Treat the crude product from Step 1 with an aqueous solution of sodium hydroxide (B78521) and heat the mixture to reflux to hydrolyze the ester.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with dilute sulfuric acid or hydrochloric acid. The resulting β-keto acid is unstable and will decarboxylate upon gentle heating, releasing carbon dioxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-chloro-2-hexanone can be further purified by vacuum distillation.[4]
Visualizing the Acetoacetic Ester Synthesis Workflow
The following diagram illustrates the key stages of the acetoacetic ester synthesis for 6-chloro-2-hexanone.
Caption: Workflow of 6-Chloro-2-hexanone Synthesis.
Logical Relationship of Synthesis Steps
The synthesis of 6-chloro-2-hexanone from ethyl acetoacetate follows a clear logical progression of chemical transformations.
Caption: Logical Steps in Acetoacetic Ester Synthesis.
Safety and Handling
-
Solvents: Ethanol and diethyl ether are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Reagents: Sodium ethoxide is a strong base and is corrosive. 1-bromo-4-chlorobutane is a lachrymator and should be handled with care.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The acetoacetic ester synthesis remains a robust and versatile method for the preparation of 6-chloro-2-hexanone. While other methods exist, this pathway offers a well-established and high-yielding route to this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate safety precautions are essential for a successful synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2-Hexanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hexanone (B1666271).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several effective methods for the synthesis of this compound are commonly employed in organic chemistry. These include:
-
Oxidation of 2-hexanol (B165339): This is a straightforward and widely used method where a secondary alcohol (2-hexanol) is oxidized to a ketone using an oxidizing agent.[1]
-
Acetoacetic Ester Synthesis: A classic method that involves the alkylation of ethyl acetoacetate (B1235776) with a butyl halide, followed by hydrolysis and decarboxylation to yield this compound.[2]
-
Hydration of 1-Hexyne (B1330390): The addition of water across the triple bond of 1-hexyne, typically catalyzed by mercury(II) salts in an acidic medium, produces an enol that tautomerizes to this compound.[3][4]
-
Ozonolysis of Alkenes: This method involves the cleavage of a carbon-carbon double bond in a suitably substituted alkene (e.g., 2-methyl-1-heptene) using ozone, followed by a reductive workup.[5][6]
-
Grignard Reaction with Nitriles: The reaction of a butylmagnesium halide with acetonitrile, followed by acidic hydrolysis, yields this compound.[7][8]
Q2: What are the expected yields for different synthesis methods?
A2: The yield of this compound is highly dependent on the chosen synthesis route, reaction conditions, and purification techniques. Below is a summary of reported yields for various methods.
| Synthesis Method | Reagents/Catalyst | Reported Yield (%) | Reference |
| Hydration of 1-Hexyne | HgSO₄, H₂SO₄, 70% Methanol (B129727) | 78.8% | [9][10] |
| Hydration of 1-Hexyne | Methyl(triphenylphosphine)gold(I), H₂SO₄, Methanol | 99% | [11] |
| Oxidation of 2-Hexanol | H₂CrO₄ | Predominant Product | [12][13] |
| Grignard Reaction | Acetyl chloride, Butylmagnesium chloride | 75% | [14] |
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound is crucial to remove unreacted starting materials, catalysts, and side products. Common purification techniques include:
-
Distillation: As this compound is a liquid with a boiling point of approximately 127 °C, distillation is an effective method for purification.[10]
-
Washing: The crude product can be washed with water or brine (a saturated sodium chloride solution) to remove water-soluble impurities and salts.[9] Neutralization with a mild base like sodium carbonate may be necessary if the reaction was conducted under acidic conditions.[10]
-
Drying: After washing, the organic layer containing this compound should be dried using a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate (B86663), to remove residual water before distillation.[10]
-
Adsorption: For removing specific impurities, adsorption chromatography may be employed.[15]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Low Yield
Problem: My yield of this compound is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Reaction (All Methods) | - Ensure the reaction is stirred efficiently and for the recommended duration. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Verify the quality and stoichiometry of your reagents. |
| Side Reactions (Acetoacetic Ester Synthesis) | - Use a strong base like sodium ethoxide to ensure complete deprotonation of the acetoacetic ester. - Use primary alkyl halides for the alkylation step, as secondary and tertiary halides can lead to elimination side reactions and lower yields.[16] |
| Over-oxidation (Oxidation of 2-Hexanol) | - While ketones are generally resistant to further oxidation, harsh conditions or strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bond, especially with reagents like potassium permanganate.[17] Use milder, more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. |
| Loss during Workup and Purification | - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent. - Avoid product loss during distillation by using a proper distillation setup and carefully collecting the fraction at the correct boiling point. |
Impure Product
Problem: My final product is contaminated with impurities.
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | - Drive the reaction to completion by extending the reaction time or using a slight excess of one of the reagents (if appropriate). - Efficiently separate the product from starting materials during workup and purification (e.g., distillation). |
| Formation of Side Products | - Oxidation of 2-Hexanol: Incomplete oxidation may leave unreacted 2-hexanol in the product. - Hydration of 1-Hexyne: If the reaction is not selective, hydration of the internal alkyne could lead to the formation of 3-hexanone. - Acetoacetic Ester Synthesis: Dialkylation of the acetoacetic ester can occur. Using a slight excess of the ester can minimize this. |
| Residual Catalyst or Reagents | - Thoroughly wash the crude product to remove any residual acid, base, or catalyst. For example, in the hydration of 1-hexyne, washing with a sodium carbonate solution can neutralize the sulfuric acid catalyst.[10] |
Experimental Protocols
Synthesis of this compound via Hydration of 1-Hexyne
This protocol is adapted from a literature procedure with a reported yield of 78.8%.[9][10]
Materials:
-
1-Hexyne
-
Mercury(II) sulfate (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
70% Methanol
-
Sodium chloride (NaCl)
-
Anhydrous calcium chloride (CaCl₂)
-
Three-necked flask, stirrer, dropping funnel, reflux condenser
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, warm a mixture of 1 g of mercury(II) sulfate, 1 g of concentrated sulfuric acid, and 150 g of 70% methanol to 60 °C.
-
With continuous stirring, add 41.0 g (0.5 mole) of 1-hexyne dropwise over a period of 1 hour.
-
Maintain the mixture at 60 °C and continue stirring for an additional 3 hours.
-
After cooling the mixture, distill off the methanol.
-
Salt out the this compound from the residue by adding solid sodium chloride.
-
Separate the organic layer (ketone layer).
-
Wash the organic layer, neutralize it (e.g., with a dilute sodium carbonate solution), and then dry it over anhydrous calcium chloride.
-
Purify the final product by distillation, collecting the fraction boiling at approximately 120 °C.
Visualizations
Caption: Key synthetic routes to this compound.
References
- 1. Synthesis [smakbo.github.io]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. gauthmath.com [gauthmath.com]
- 13. brainly.com [brainly.com]
- 14. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN105503560A - Method for removing 2-heptanone and this compound from cyclohexanone - Google Patents [patents.google.com]
- 16. Solved PRACTICE PROBLEM 18.8 The acetoacetic ester synthesis | Chegg.com [chegg.com]
- 17. quora.com [quora.com]
Technical Support Center: Purification of 2-Hexanone
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Hexanone (B1666271). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial grade this compound can have a purity ranging from 70-96%.[1] Common impurities may include other ketones such as methyl isobutyl ketone (MiBK), unreacted starting materials from synthesis, and side-products like 2-heptanone (B89624).[2][3]
Q2: What is the boiling point of this compound and is it expected to form an azeotrope with water?
A2: The boiling point of this compound is approximately 127°C.[4] While extensive data on azeotrope formation with various solvents is available in published tables, specific data for this compound and water may need to be consulted to determine if an azeotrope forms, which would impact distillation efficiency.[5][6][7][8]
Q3: How can I effectively remove water from my this compound sample?
A3: If water is present as an impurity, it can be removed by drying the organic liquid with a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride, followed by filtration.[9] Subsequent distillation will then separate the this compound from any remaining non-volatile impurities.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a highly effective method for determining the purity of volatile compounds like this compound. High-performance liquid chromatography (HPLC) can also be used, potentially with derivatization to enhance detection.[10]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation (Broad Boiling Point Range) | 1. Distillation rate is too fast. 2. Inefficient fractionating column. 3. Poor insulation of the column. | 1. Reduce the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second).[10] 2. Use a longer column or one with a higher number of theoretical plates (e.g., Vigreux or packed column). 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[11] |
| "Bumping" or Uneven Boiling | 1. Absence of boiling chips or a stir bar. 2. Localized, rapid heating. | 1. Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.[11] 2. Use a heating mantle and ensure even heat distribution. |
| No Distillate Collection | 1. Incorrect thermometer placement. 2. Insufficient heating. 3. Leaks in the apparatus. | 1. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[12] 2. Gradually increase the temperature of the heating source. 3. Check all glassware joints for a secure fit and ensure they are properly sealed.[13] |
| Column Flooding (Liquid backing up in the column) | 1. Excessive heating rate. | 1. Reduce the heat input to the distillation flask to decrease the rate of vaporization.[11][14] |
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Incorrect flow rate. | 1. Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to water.[10] 2. Reduce the injection volume or the concentration of the sample.[11] 3. A lower flow rate can sometimes improve resolution, but will increase the run time. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter in the sample. | 1. Replace the guard column or filter. If necessary, back-flush the column according to the manufacturer's instructions. 2. Filter the sample through a 0.45 µm filter before injection.[10] |
| Low Product Recovery | 1. Irreversible adsorption on the column. 2. Inefficient fraction collection. | 1. Consider changing the stationary phase or adjusting the mobile phase pH. 2. Optimize the fraction collection parameters to ensure the entire peak corresponding to this compound is collected. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of a Stable Emulsion | 1. Vigorous shaking. 2. Presence of surfactants or particulate matter. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor Separation of Layers | 1. Similar densities of the two phases. | 1. Add a small amount of a solvent that is miscible with one phase to alter its density. |
| Low Recovery of this compound | 1. Insufficient partitioning into the organic phase. 2. Not enough extractions performed. | 1. Ensure the chosen organic solvent has a high affinity for this compound. "Salting out" by adding a salt to the aqueous layer can increase partitioning into the organic phase.[9] 2. Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.[15] |
Quantitative Data on Purification Techniques
| Purification Technique | Principle of Separation | Achievable Purity | Typical Yield | Advantages | Limitations |
| Fractional Distillation | Difference in boiling points | >99% (depending on impurity profile) | Good to Excellent | Scalable, cost-effective for large quantities. | Ineffective for azeotropes and impurities with close boiling points. |
| Preparative HPLC | Differential partitioning between stationary and mobile phases | High (>99.5%) | Moderate to Good | High resolution for closely related impurities. | Lower throughput, more expensive solvents and columns. |
| Liquid-Liquid Extraction (with Sodium Bisulfite) | Reversible chemical reaction of methyl ketones | High (for removal from non-ketonic impurities) | Good | Highly selective for methyl ketones.[2] | Requires a subsequent step to regenerate the ketone. |
| Adsorption | Selective adsorption onto a solid phase | Can be very high (>99.9%)[3] | Good to Excellent | High selectivity for specific impurities.[3] | Adsorbent capacity is limited and may require regeneration. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify this compound from less volatile or more volatile impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are snug. Place a stir bar or boiling chips in the round-bottom flask.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.[10]
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The temperature should be below the boiling point of this compound.
-
Main Fraction: When the temperature stabilizes at the boiling point of this compound (approx. 127°C), change the receiving flask to collect the purified product.
-
Final Fraction: If the temperature begins to rise significantly above the boiling point of this compound, stop the distillation or collect this higher-boiling fraction in a separate flask.
-
-
Analysis: Analyze the purity of the main fraction using GC or another suitable analytical technique.
Protocol 2: Purification of this compound using Preparative HPLC
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Preparative HPLC system with a UV detector
-
Appropriate preparative column (e.g., C18 for reversed-phase)
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
Sample filtration unit (0.45 µm filter)
-
Collection tubes or flasks
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system and column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run the preparative HPLC method.
-
Fraction Collection: Collect the eluent in fractions as the this compound peak is detected. Use the UV detector signal to determine the start and end of the peak.
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Liquid-Liquid Extraction with Sodium Bisulfite
Objective: To selectively remove this compound from a mixture containing non-methyl ketone impurities.
Materials:
-
Crude mixture containing this compound
-
Saturated sodium bisulfite solution
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel
-
Beakers and flasks
-
5 M Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Adduct Formation:
-
Dissolve the crude mixture in a suitable organic solvent like diethyl ether.
-
Place the solution in a separatory funnel and add an equal volume of saturated sodium bisulfite solution.
-
Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct of this compound should form.
-
-
Separation:
-
Allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct.
-
Drain the aqueous layer into a separate flask. The organic layer contains the non-ketonic impurities.
-
-
Regeneration of this compound:
-
To the aqueous layer containing the adduct, slowly add 5 M sodium hydroxide solution with stirring until the solution is basic (pH > 10). This will regenerate the this compound.
-
Transfer the basic solution to a clean separatory funnel.
-
-
Extraction of Purified this compound:
-
Extract the regenerated this compound from the aqueous solution with three portions of diethyl ether.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts with anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Workflow
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105503560A - Method for removing 2-heptanone and this compound from cyclohexanone - Google Patents [patents.google.com]
- 4. This compound | 591-78-6 | FH139049 | Biosynth [biosynth.com]
- 5. rushim.ru [rushim.ru]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. coconote.app [coconote.app]
Technical Support Center: 2-Hexanone Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Hexanone.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][4][5] The storage area should be a designated flammables area.[1]
Q2: What is the recommended storage temperature for this compound?
A2: While some sources suggest a storage temperature of 2-8°C, general recommendations are to keep it in a cool place.[2] Storing in a well-ventilated place and keeping it cool is a common guideline.[6][7]
Q3: What type of container should I use to store this compound?
A3: You should use a tightly sealed or closed container to prevent the formation of explosive air/vapor mixtures.[1][4][5][8] Ensure the container is properly grounded and bonded.[1][5]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with oxidizing agents, strong bases, and reducing agents.[2][3][9] Contact with these substances should be avoided.
Q5: Is this compound stable under normal laboratory conditions?
A5: Yes, this compound is considered stable under normal conditions.[6] Thermal decomposition is not expected if used according to specifications.[8]
Q6: What are the known hazardous decomposition products of this compound?
A6: Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[1][10] During heating or in case of fire, poisonous gases can also be produced.[8] No dangerous decomposition products are known under normal storage conditions.[8]
Q7: What is the shelf life of this compound?
A7: Some suppliers indicate a limited shelf life and recommend checking the expiry date on the label.[11] The exact shelf life can vary depending on the purity of the compound and storage conditions. For long-term storage or use in sensitive applications, it is advisable to re-analyze the material to ensure its purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of this compound (turning yellow) | Exposure to light or contaminants. | While a slight yellow color may not always indicate significant degradation, it is best to verify the purity using a suitable analytical method like Gas Chromatography (GC). If purity is compromised, dispose of the material according to regulations. Store in an amber or opaque container to protect from light. |
| Presence of solid precipitates | Contamination or polymerization (though unlikely under proper storage). | Do not use the material. The precipitate could be a result of a reaction with contaminants. Dispose of the this compound following safety protocols. |
| Inconsistent experimental results | Degradation of this compound leading to impurities that may interfere with the experiment. | Verify the purity of the this compound using an appropriate analytical technique. If impurities are detected, use a fresh, unopened bottle or purify the existing stock if feasible. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow liquid[2][3] |
| Odor | Acetone-like, pungent[12][13] |
| Boiling Point | 127-128 °C[2][8] |
| Melting Point | -57 °C[2] |
| Flash Point | 23 °C (73.4 °F)[1][8] |
| Autoignition Temperature | 423 - 530 °C[2][10] |
| Solubility in Water | 20 - 35 g/L at 20 °C[1][8] |
| Vapor Pressure | 10 mmHg at 39 °C[2][11] |
| Density | 0.812 g/mL at 25 °C[2][11] |
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation |
| Storage Temperature | Cool place, some sources suggest 2-8°C[2][6] |
| Ventilation | Store in a well-ventilated place[1][5] |
| Container | Tightly closed container[1][4][5][8] |
| Incompatible Materials | Oxidizing agents, strong bases, reducing agents[2][3][9] |
| Handling Precautions | Keep away from heat, sparks, and open flames.[1][4][5] Use non-sparking tools.[1][5] Take action to prevent static discharges.[1][5] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol outlines a general method to assess the purity of a this compound sample. The specific parameters may need to be optimized for the available instrument.
-
Instrument and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).
-
-
Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane).
-
This compound analytical standard (≥99.5% purity).[11]
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in the chosen solvent at a concentration of approximately 1000 µg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the purity of the sample by comparing the peak area to the calibration curve. The purity is expressed as a percentage.
-
Visualizations
Caption: Workflow for the safe storage and handling of this compound.
Caption: Thermal decomposition pathway of this compound under fire conditions.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound CAS#: 591-78-6 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. ccis.chemoventory.com [ccis.chemoventory.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. agilent.com [agilent.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound analytical standard 591-78-6 [sigmaaldrich.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 13. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hexanone GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gas Chromatography (GC) analysis of 2-Hexanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Chromatographic Problems
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing for a moderately polar compound like this compound is a common issue in GC analysis and can indicate undesirable interactions within your system. The primary causes include:
-
Active Sites: Polar ketones can interact with active sites, such as exposed silanols, in the GC inlet liner, on glass wool, or at the head of the analytical column. This is a frequent cause of peak tailing for polar analytes.
-
Column Contamination: Accumulation of non-volatile residues from your sample matrix at the front of the column can create active sites for interaction.
-
Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create "dead volume" or turbulent flow, leading to distorted peak shapes.
-
Poor Column Cut: A jagged or uneven cut of the capillary column can disrupt the sample band as it enters the column, causing tailing.
Troubleshooting Steps:
-
Inert Flow Path: Ensure you are using an inert inlet liner and consider deactivating the liner if you continue to see issues.
-
Column Maintenance: Trim the first 10-30 cm of the analytical column to remove any accumulated non-volatile residues.
-
Proper Column Installation: Verify that the column is installed according to the manufacturer's recommendations for your specific GC model.
-
Fresh Column Cut: Always make a clean, square cut of the column before installation.
Q2: I am observing "ghost peaks" in my blank runs. What is the cause and how can I eliminate them?
A2: Ghost peaks are extraneous peaks that appear in your chromatogram even when no sample is injected. They are typically caused by contamination within the GC system.
-
Septum Bleed: Overheated or old septa can release volatile compounds that produce peaks in the chromatogram.
-
Contaminated Inlet: Residue from previous injections can accumulate in the inlet liner and slowly bleed out during subsequent runs.
-
Carryover: High concentration samples can leave behind residue in the syringe or injector that appears in later analyses.
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents used for sample preparation can introduce contaminants.
Troubleshooting Steps:
-
Replace Consumables: Regularly replace the septum and inlet liner.
-
Bake Out the System: Heat the injector and column to a high temperature (below the column's maximum limit) with carrier gas flowing to remove contaminants.
-
Solvent Washes: Thoroughly wash the syringe with a clean solvent before and after each injection.
-
Check Gas and Solvent Purity: Ensure you are using high-purity carrier gas and fresh, high-quality solvents.
Q3: The retention time of my this compound peak is shifting between injections. What could be the reason?
A3: Retention time shifts can be indicative of several issues related to the stability of your GC system.
-
Leaks: A leak in the carrier gas flow path will cause a decrease in the column head pressure and lead to longer retention times.
-
Flow Rate Changes: Inconsistent carrier gas flow rates will directly impact retention times.
-
Oven Temperature Fluctuations: Inconsistent oven temperature programming will affect the elution time of your analyte.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
Troubleshooting Steps:
-
Leak Check: Perform a thorough leak check of the entire system, paying close attention to the injector, column fittings, and gas lines.
-
Verify Flow Rates: Use a calibrated flow meter to confirm that the carrier gas flow rate is accurate and stable.
-
Check Oven Temperature: Verify the oven temperature accuracy with an independent calibrated thermometer.
-
Column Conditioning: If the column is old or has been exposed to oxygen at high temperatures, reconditioning it may help. If the problem persists, the column may need to be replaced.
Interference-Specific Issues
Q4: What are some common compounds that can co-elute with this compound?
A4: Co-elution occurs when two or more compounds have very similar retention times on a particular GC column and under specific analytical conditions. For this compound, potential co-eluting compounds include:
-
Other Ketones: Isomers of hexanone, such as 3-methyl-2-pentanone (B1360105) and 4-methyl-2-pentanone, as well as other ketones with similar boiling points and polarities, can potentially co-elute.
-
Solvents: Certain organic solvents used in sample preparation may have retention times close to this compound depending on the column and temperature program.
-
Metabolites: In biological samples, metabolites of n-hexane, such as 2,5-hexanedione, may have retention times that are close to this compound, though they can often be separated with an appropriate temperature program.[1]
Troubleshooting Co-elution:
-
Method Optimization: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve the separation of closely eluting peaks.
-
Column Selection: If co-elution persists, consider using a GC column with a different stationary phase that offers a different selectivity for your analytes of interest.
-
Mass Spectrometry (MS) Detection: A mass spectrometer can often distinguish between co-eluting compounds by their unique mass spectra, even if they are not chromatographically separated.
Q5: How do matrix effects from biological samples interfere with this compound analysis?
A5: Matrix effects occur when components of the sample matrix (e.g., urine, blood) interfere with the analysis of the target analyte.[2] In GC, this can manifest in several ways:
-
Signal Enhancement or Suppression: Co-eluting matrix components can affect the ionization efficiency of this compound in the detector, leading to an overestimation or underestimation of its concentration.[2]
-
Chromatographic Interference: The presence of a high concentration of matrix components can affect the chromatographic performance, leading to peak shape distortion or shifts in retention time.
Mitigating Matrix Effects:
-
Sample Preparation: Employ effective sample preparation techniques to remove interfering matrix components. Techniques like solid-phase microextraction (SPME) or liquid-liquid extraction can be very effective.[1]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any consistent matrix effects.[2]
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., deuterated this compound) which will be affected by the matrix in the same way as the analyte, providing more accurate quantification.
Quantitative Data Summary
The following table provides retention time data for this compound and other potentially co-eluting ketones and solvents on a common GC column. This data can be used as a reference to anticipate potential interferences.
| Compound | Retention Time (min) on DB-624 column |
| This compound | 12.06 |
| 2-Methylcyclohexanone | 47.54 |
| 4-Methyl-2-pentanone (MIBK) | 12.28 |
| 5-Methyl-2-hexanone | 11.85 |
| 2-Heptanone | 14.53 |
| Acetone | 5.23 |
| Toluene | 18.26 |
Data sourced from GL Sciences Inc. and a study on residual solvents. Please note that retention times can vary depending on the specific instrument, column dimensions, and analytical conditions.
Experimental Protocols
Detailed Methodology for the Determination of 2,5-Hexanedione (a metabolite of this compound) in Urine by Headspace Solid-Phase Microextraction (HS-SPME) and GC-FID
This protocol is adapted from a validated method for a key metabolite of this compound and provides a strong starting point for developing a method for this compound itself.[1]
1. Sample Preparation (HS-SPME)
-
Pipette 5 mL of urine into a 15-mL headspace vial.
-
Add 1 g of sodium sulfate (B86663) (Na₂SO₄) and a small magnetic stir bar.
-
Seal the vial with a PTFE-faced septum.
-
Incubate the vial at 50°C in a water bath with stirring for 10 minutes.
-
Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 20 minutes at 50°C with continued stirring.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions
-
Injector: Splitless mode, 250°C.
-
SPME Desorption Time: 2 minutes.
-
Column: DB-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 230°C at a rate of 25°C/min.
-
Final hold: Hold at 230°C for 5 minutes.
-
-
Detector: FID at 250°C.
-
Makeup Gas (Nitrogen): 30 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
Visualizations
Caption: A logical workflow for troubleshooting common GC issues.
Caption: Strategies for mitigating interferences in GC analysis.
References
Technical Support Center: Analysis of 2-Hexanone in Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-hexanone (B1666271) in aqueous samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in water, offering potential causes and solutions to ensure accurate and reliable results.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Poor Purging/Extraction Efficiency: this compound is water-soluble, which can lead to inefficient transfer from the aqueous phase to the vapor phase.[1] | For Purge and Trap: Increase the purge gas flow rate and purge time. Consider gently heating the sample (e.g., to 40°C) during the purge step.[1] For Headspace: Increase the incubation temperature and time to facilitate the partitioning of this compound into the headspace. The addition of salt ("salting out") can also decrease its solubility in water and improve its release into the vapor phase.[2][3] |
| Analyte Loss During Sample Preparation: Volatile organic compounds (VOCs) like this compound can be lost if samples are not handled and stored properly. | Ensure sample vials are filled to the top with no headspace and sealed with PTFE-lined septa. Store samples at 4°C and analyze them as soon as possible.[4] | |
| Inactive GC Inlet Liner: Active sites in the liner can cause analyte degradation or adsorption, leading to a reduced signal.[5][6] | Use a deactivated or ultra-inert inlet liner. If peak shape degrades, replace the liner.[5] | |
| Poor Peak Shape (Tailing or Broadening) | Active Sites in the GC System: Active sites in the injector or column can interact with the analyte, causing peak tailing.[6] | Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trim the front end of the column.[5][6] |
| Improper Injection Technique: A slow or inconsistent injection can lead to band broadening.[7] | For manual injections, use a smooth and rapid injection technique. For autosamplers, ensure the injection speed is optimized.[7] | |
| Water Interference: Excessive water in the GC system can affect peak shape and column performance. | For Purge and Trap: Ensure the dry purge step is optimized to remove excess water from the trap before desorption.[1] For Headspace: Avoid injecting too much of the headspace, which can contain a high concentration of water vapor. | |
| Inconsistent or Irreproducible Results | Matrix Effects: Components of the sample matrix can enhance or suppress the this compound signal, leading to variability.[8][9][10] | Prepare calibration standards in a matrix that closely matches the sample matrix ("matrix-matched standards"). The use of an appropriate internal standard is highly recommended to correct for matrix effects and other variations.[9] |
| Sample Contamination: Contamination can be introduced from various sources, including sampling equipment, the laboratory environment, or solvents.[4][11] | Use high-purity solvents and reagents. Thoroughly clean all sampling equipment before use. Collect a "field blank" to check for contamination during sampling and transport.[4] | |
| Leaking Syringe or Septum: A leak in the injection system can lead to variable injection volumes and, consequently, irreproducible results.[6] | Regularly inspect and replace the syringe and septum as needed.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for analyzing this compound in water?
A1: The most common and recommended method for analyzing this compound in water is gas chromatography-mass spectrometry (GC-MS).[12] Sample introduction techniques such as Purge and Trap and Headspace are frequently used to extract and concentrate the volatile this compound from the water sample before GC-MS analysis.[1][13]
Q2: What are the typical detection limits for this compound in water?
A2: The detection limits for this compound in water can vary depending on the specific method and instrumentation used. The U.S. EPA Method 524.2 specifies a method detection limit (MDL) of 0.39 µg/L.[12][14] With optimized headspace GC-MS methods, detection limits in the range of 0.1 to 4.9 µg/L have been achieved for various volatile organic compounds.[2]
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, it is advisable to use matrix-matched calibration standards. This involves preparing your calibration standards in a clean water sample that has a similar composition to your unknown samples. The use of an internal standard that is chemically similar to this compound but not present in the samples can also help to correct for variations in signal response caused by the matrix.[9]
Q4: What are the best practices for sample collection and preservation?
A4: To ensure the integrity of your samples, collect them in 40 mL glass vials with PTFE-faced silicone septa, ensuring there is no headspace (air bubbles). If the water may contain residual chlorine, a quenching agent like ascorbic acid should be added to the vials before sample collection. Samples should be preserved by adding hydrochloric acid to a pH <2 and stored at 4°C. Analysis should be performed as soon as possible.[4]
Q5: What is "salting out," and how can it help in the analysis of this compound?
A5: "Salting out" is a technique used to decrease the solubility of organic compounds in an aqueous solution by adding a salt, such as sodium chloride.[3] For this compound, which is water-soluble, adding salt to the sample can increase its volatility and improve its partitioning into the headspace, leading to better sensitivity in headspace analysis.[3]
Data Presentation
Achievable Detection Limits for this compound in Water
| Analytical Method | Sample Preparation | Method Detection Limit (MDL) | Reference |
| GC-MS | Purge and Trap | 0.39 µg/L | U.S. EPA Method 524.2[12][14] |
| GC-MS | Headspace (Optimized) | 0.1 - 4.9 µg/L (for various VOCs) | [2] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a general procedure for the analysis of this compound in water using HS-GC-MS. Optimization of parameters is recommended for specific sample matrices and instrumentation.
-
Sample Preparation:
-
Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard.
-
To enhance partitioning, add a salt (e.g., sodium chloride) to saturate the solution.[3]
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Incubate the sample at an optimized temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) with agitation to allow for equilibration of this compound between the liquid and vapor phases.[2][13]
-
Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C) to separate the compounds.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control spike to assess method performance.
-
Protocol 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This protocol outlines a general procedure for the analysis of this compound in water using P&T-GC-MS, based on EPA method 524.2.
-
Sample Preparation:
-
Bring the sample to room temperature.
-
Add a known amount of an internal standard to a 5 mL aliquot of the sample in the purging vessel.
-
-
Purge and Trap:
-
Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at ambient or slightly elevated temperature.[1]
-
The purged volatiles are trapped on a sorbent trap.
-
After purging, dry purge the trap with the inert gas to remove excess water.[1]
-
-
Desorption and GC-MS Analysis:
-
Rapidly heat the trap to desorb the trapped compounds onto the GC column.
-
The GC-MS analysis is then carried out under similar conditions as described in the HS-GC-MS protocol.
-
-
Quality Control:
-
Run a method blank with each analytical batch.
-
Analyze a laboratory control sample to monitor method performance.
-
Analyze matrix spikes and duplicates to assess matrix effects.
-
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 4. dep.state.pa.us [dep.state.pa.us]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. rsc.org [rsc.org]
- 11. simpurelife.com [simpurelife.com]
- 12. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 14. dep.nj.gov [dep.nj.gov]
Technical Support Center: Overcoming Matrix Effects in 2-Hexanone Biological Sample Analysis
Welcome to the Technical Support Center for 2-Hexanone analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in the analysis of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, interfering compounds present in the sample matrix.[1][2] In the analysis of this compound, components of biological samples like proteins, salts, and phospholipids (B1166683) can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3]
Q2: What are the common signs of significant matrix effects in my this compound assay?
A2: Common indicators of matrix effects include poor reproducibility of results between different sample preparations, inaccurate quantification leading to high variability, non-linear calibration curves, reduced sensitivity with poor signal-to-noise ratios, and inconsistent peak areas for quality control (QC) samples.
Q3: Which biological samples are most prone to matrix effects when analyzing for this compound?
A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound analysis, these include whole blood, plasma, serum, and tissue homogenates due to their high protein and lipid content.[3] Urine can also present challenges due to variability in salt content and pH.
Q4: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A4: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[3][4] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q5: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?
A5: Using a SIL-IS for this compound, such as 2-[2H5]hexanone, is a highly effective strategy to compensate for matrix effects.[5] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[6] However, it does not eliminate the underlying issue of ion suppression, which can still lead to reduced sensitivity. Therefore, optimizing sample preparation to minimize matrix effects is still crucial.
Troubleshooting Guide
Problem 1: Poor reproducibility and high variability in this compound quantification.
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation | Ensure the sample preparation protocol (e.g., protein precipitation, LLE, SPE) is followed precisely for all samples, including standards and QCs. Use of automated liquid handlers can improve consistency. |
| Variable matrix effects between samples | Different lots of biological matrices can exhibit varying degrees of matrix effects.[4] Prepare calibration standards and QCs in a pooled matrix representative of the study samples to normalize for these variations. |
| Inefficient protein removal | If using protein precipitation, ensure the precipitating solvent-to-sample ratio is optimal and that centrifugation is adequate to pellet all precipitated proteins. Incomplete protein removal is a major source of matrix effects. |
Problem 2: Low signal intensity and poor sensitivity for this compound.
| Possible Cause | Suggested Solution | | Significant ion suppression | Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] | | Suboptimal extraction recovery | Optimize the extraction parameters. For LLE, experiment with different organic solvents and pH adjustments. For SPE, screen different sorbents and elution solvents to maximize the recovery of this compound. | | Inefficient ionization | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound. Consider using atmospheric pressure chemical ionization (APCI) as it can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[1] |
Problem 3: Non-linear calibration curve for this compound.
| Possible Cause | Suggested Solution | | Matrix effects varying with concentration | Dilute the samples to reduce the concentration of interfering matrix components.[8] A simple dilution can sometimes mitigate matrix effects and restore linearity. | | Saturation of the detector | If the analyte concentration is too high, it can saturate the detector. Extend the calibration curve to higher concentrations or dilute the samples to fall within the linear range of the instrument. | | Inappropriate calibration model | Evaluate different weighting factors (e.g., 1/x, 1/x²) for the linear regression to find the best fit for your data. |
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize typical performance data for common sample preparation techniques used in the analysis of this compound and similar ketones from biological matrices.
Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | Toluene | Human Plasma | High | 72.3 (Suppression) | [9] |
| Liquid-Liquid Extraction (LLE) | 2-Octanone | Plasma | 55 - 86 | Not explicitly quantified | [10] |
| Solid-Phase Extraction (SPE) | THC and metabolites | Plasma | ~80 | < 20 (Suppression) | [3] |
| Headspace Solid-Phase Microextraction (HS-SPME) | 2,5-Hexanedione (B30556) | Urine | Not applicable | Significant, requires dilution | [8][11] |
Note: Data for similar analytes are included to provide a general comparison. Actual values for this compound may vary depending on the specific experimental conditions.
Table 2: Typical Analytical Performance Parameters for this compound Metabolite (2,5-Hexanedione) Analysis
| Analytical Method | Matrix | Linearity Range (mg/L) | LOD (mg/L) | LOQ (mg/L) | Reference |
| HS-SPME-GC-FID | Urine | 0.075 - 20.0 | 0.025 | 0.075 | [12] |
| HPLC | Urine | 0.1 - 10.0 | 0.01 | - |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma/Serum
This protocol is a fast and simple method for removing the bulk of proteins from plasma or serum samples.
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., 2-[2H5]hexanone) to each sample, standard, and QC.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis in Urine
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Aliquoting: Pipette 1 mL of urine into a glass test tube.
-
Internal Standard Spiking: Add the internal standard to each sample.
-
pH Adjustment (Optional): Adjust the sample pH if necessary to ensure this compound is in a neutral form for efficient extraction.
-
Extraction Solvent Addition: Add 3 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Extraction: Vortex the mixture for 2 minutes, then gently mix on a rotator for 15 minutes.
-
Centrifugation: Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound Analysis in Plasma
SPE offers a high degree of selectivity and can effectively remove interfering phospholipids.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and its internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for the analytical instrument.
Visualizations
References
- 1. Matrix Effect | PPT [slideshare.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brewingscience.de [brewingscience.de]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of 2-Octanone in Biological Samples Using Liquid–Liquid Microextractions Followed by Gas Chromatography–Flame Ionization Detection [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Heptanone Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial fermentation of 2-heptanone (B89624).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that can lead to product loss during 2-heptanone fermentation.
Issue 1: Low or No 2-Heptanone Production
A common issue is a lower-than-expected or complete lack of 2-heptanone production. This can stem from a variety of factors, from the genetic construct to the fermentation conditions.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Test | Recommended Solution |
| Inefficient Precursor Supply | Quantify intracellular octanoic acid levels. | Engineer the host strain to improve fatty acid biosynthesis. Overexpress key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). |
| Sub-optimal Enzyme Expression | Analyze protein expression levels of the engineered pathway enzymes (e.g., FadM, FadD) via SDS-PAGE or Western blot. | Optimize codon usage of heterologous genes for the expression host.[1] Experiment with different promoters and induction levels to balance enzyme expression.[1] |
| Incorrect Fermentation Conditions | Review and monitor pH, temperature, and aeration throughout the fermentation. | Optimize pH and temperature for your specific microbial strain, as these parameters can significantly impact enzyme activity and overall cell health.[2][3][4] |
| Product Toxicity | Perform toxicity assays to determine the inhibitory concentration of 2-heptanone on your host strain. | Implement in-situ product removal strategies, such as a dodecane (B42187) overlay, to sequester the 2-heptanone away from the cells.[5] |
Logical Troubleshooting Workflow for Low/No Production
Caption: Troubleshooting workflow for low 2-heptanone production.
Issue 2: Substrate Toxicity and Low Cell Viability
Signs of Substrate Toxicity:
-
A long lag phase or complete inhibition of growth after substrate addition.
-
A rapid decline in cell viability after the introduction of octanoic acid.
-
Low final cell density.
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Key Benefit |
| Fed-Batch Fermentation | Instead of adding all the substrate at the beginning, a controlled feed of octanoic acid is supplied throughout the fermentation.[11][12][13][14][15] | Maintains the substrate concentration below the toxic threshold, allowing for sustained cell growth and product formation.[11] |
| Strain Engineering | Develop host strains with increased tolerance to octanoic acid through adaptive laboratory evolution or by overexpressing genes involved in solvent tolerance (e.g., efflux pumps). | Creates a more robust production host capable of handling higher substrate concentrations. |
| Process Optimization | Maintain optimal pH and temperature, as environmental stressors can exacerbate substrate toxicity. | Improves overall cell health and resilience. |
Issue 3: Significant Product Loss Due to Volatility
2-Heptanone is a volatile compound, and significant amounts can be lost through evaporation during fermentation, especially with aeration.[16][17][18]
Strategies to Minimize Volatility-Related Product Loss:
| Method | Description | Considerations |
| In-Situ Product Recovery | An organic overlay, such as dodecane, is added to the fermentation broth to capture the volatile 2-heptanone as it is produced. | The chosen solvent should be biocompatible and have a high partition coefficient for 2-heptanone. |
| Off-Gas Condensation | The off-gas from the fermenter is passed through a chilled condenser to capture the volatilized 2-heptanone.[14][16][19][20] | The condenser temperature needs to be optimized to efficiently capture 2-heptanone without freezing the off-gas stream.[14][16] |
Issue 4: Byproduct Formation
The formation of unwanted byproducts, such as acetate (B1210297) in E. coli, can divert carbon flux away from 2-heptanone production and inhibit cell growth.
Troubleshooting Byproduct Formation:
-
Identify Byproducts: Analyze the fermentation broth using HPLC or GC-MS to identify and quantify major byproducts.
-
Metabolic Engineering: If significant acetate is being produced, consider knocking out key acetate formation pathways (e.g., ackA-pta, poxB).[1]
-
Process Control: Maintain a low glucose concentration through a fed-batch strategy to avoid overflow metabolism.
Metabolic Pathway for 2-Heptanone Production in E. coli
Caption: Engineered metabolic pathway for 2-heptanone production.
Frequently Asked Questions (FAQs)
Q1: How can I accurately quantify the concentration of 2-heptanone in my fermentation broth?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and accurate method. Due to the volatility of 2-heptanone, a proper sample preparation method is crucial. This typically involves liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate or dodecane if used as an overlay) and the use of an internal standard (e.g., 2-octanone) for accurate quantification.
Q2: My cells are growing well, but I'm not seeing any 2-heptanone. What should I check first?
A2: If you have good cell growth, it suggests the general fermentation conditions are adequate. The first thing to investigate is the expression and activity of your engineered pathway enzymes. Perform an SDS-PAGE or Western blot to confirm that the key enzymes, especially the final enzyme in the pathway (e.g., FadM), are being expressed.
Q3: I'm observing a thick emulsion during the liquid-liquid extraction of 2-heptanone. How can I resolve this?
A3: Emulsion formation is a common issue when extracting from complex media like fermentation broth.[21] You can try the following:
-
Centrifugation: Spin the sample at a higher speed to help break the emulsion.
-
Salting out: Add a saturated solution of sodium chloride (brine) to the aqueous phase to increase its polarity and force the separation.[21]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to reduce the formation of emulsions.[21]
Q4: What is a typical yield for 2-heptanone fermentation?
A4: Reported yields can vary significantly depending on the host organism, metabolic engineering strategies, and fermentation conditions. Titers for methyl ketones in engineered E. coli have been reported in the range of a few hundred milligrams per liter to over 5 g/L in optimized fed-batch processes.[22] For naturally producing strains, the concentrations can be much lower, in the nanograms per milliliter range.[20]
Comparative Production of Methyl Ketones in Engineered E. coli
| Strain Engineering Strategy | Product(s) | Titer (g/L) | Reference |
| Overexpression of FadM and pathway consolidation | Methyl Ketones | 3.4 | [23][24] |
| Heterologous expression of NADH-dependent FabG | Methyl Ketones | 5.4 ± 0.5 | [22] |
| Co-expression of Pk phaG*, Ps fadM, and Pa phaJ3 | Total Methyl Ketones | 1.5 | [25] |
Experimental Protocols
Protocol 1: Quantification of 2-Heptanone using GC-MS
Objective: To accurately determine the concentration of 2-heptanone in a fermentation sample.
Materials:
-
Fermentation broth
-
Dodecane (or other suitable extraction solvent like ethyl acetate)
-
2-Octanone (B155638) (Internal Standard)
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
-
Centrifuge
Procedure:
-
Sample Collection: Aseptically withdraw 1 mL of fermentation broth. If using an in-situ dodecane overlay, carefully collect 0.5 mL of the dodecane layer and 1 mL of the aqueous layer separately.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 µL of a 62.5 mg/mL 2-octanone solution in ethanol) to the collected samples.[11]
-
Extraction (for aqueous samples without overlay):
-
Add 1 mL of ethyl acetate to the 1 mL aqueous sample.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 4,500 x g for 10 minutes to separate the phases.[11]
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Sample Preparation for GC-MS: Transfer the dried organic phase to a GC vial.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Column: HP-5MS (or equivalent)
-
Oven Program: Initial temperature of 40°C for 2-5 minutes, then ramp to 250°C at 10°C/min.[26]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in scan mode (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Generate a standard curve by preparing samples with known concentrations of 2-heptanone and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of 2-heptanone to the peak area of the internal standard against the concentration of 2-heptanone.
-
Use the standard curve to determine the concentration of 2-heptanone in the experimental samples.
-
Protocol 2: Cell Viability Assay using Methylene (B1212753) Blue Staining
Objective: To determine the percentage of viable cells in a fermentation culture.
Materials:
-
Yeast or bacterial culture sample
-
Methylene blue solution (0.01% w/v)
-
Microscope slides and coverslips
-
Hemocytometer
-
Microscope (400x magnification)
Procedure:
-
Sample Dilution: Dilute the cell culture with sterile water or saline to a concentration that is easy to count (typically aiming for 50-100 cells per large square of the hemocytometer).
-
Staining: Mix equal volumes of the diluted cell suspension and the methylene blue solution (e.g., 100 µL of each).
-
Incubation: Allow the mixture to stand for 1-5 minutes. Do not exceed 5 minutes as this can lead to overstaining of viable cells.[21]
-
Loading the Hemocytometer: Carefully load the stained cell suspension into the counting chamber of the hemocytometer.
-
Counting:
-
Under the microscope, count the total number of cells and the number of blue-stained (non-viable) cells in several large squares of the hemocytometer grid. Viable cells will remain unstained (clear or pale blue).[27]
-
Budding cells are counted as one cell if the bud is less than half the size of the mother cell.[27]
-
-
Calculation:
-
% Viability = (Total Cells - Blue Cells) / Total Cells * 100
-
Protocol 3: Determination of Substrate Uptake Rate
Objective: To calculate the specific substrate uptake rate (qS) of the microbial culture.
Materials:
-
Fermentation samples taken at regular time intervals.
-
Method for quantifying substrate concentration (e.g., HPLC for glucose, GC for octanoic acid).
-
Method for determining biomass concentration (e.g., optical density at 600 nm and a pre-determined correlation to dry cell weight).
Procedure:
-
Time-Course Sampling: During the fermentation, take samples at defined time points (e.g., every hour during the exponential phase).
-
Measure Substrate and Biomass: For each sample, immediately separate the cells from the supernatant. Measure the substrate concentration (S) in the supernatant and the biomass concentration (X).
-
Plot Data: Plot the substrate concentration (S) and biomass concentration (X) over time (t).
-
Calculate Volumetric Substrate Consumption Rate (rS): Determine the slope of the substrate concentration vs. time curve at different points. The volumetric consumption rate is the negative of this slope (rS = -dS/dt).
-
Calculate Specific Substrate Uptake Rate (qS): Divide the volumetric substrate consumption rate by the biomass concentration at that time point (qS = rS / X). The units are typically g_substrate / g_biomass / hour.[1][28]
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. Production of Methyl Ketones from Secondary Alcohols by Cell Suspensions of C2 to C4n-Alkane-Grown Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Oxidation of Gaseous Hydrocarbons: Production of Methylketones from Corresponding n-Alkanes by Methane-Utilizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Oxidation of Gaseous Hydrocarbons: Production of Methyl Ketones from Their Corresponding Secondary Alcohols by Methane- and Methanol-Grown Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. medium.com [medium.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 11. osti.gov [osti.gov]
- 12. Co-feeding enhances the yield of methyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterification - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Sweet Smell of Success: JBEI Researchers Boost Methyl Ketone Production in E. coli - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Ketalization of 2-heptanone to prolong its activity as mite repellant for the protection of honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 23. Create attractive (site) diagrams with Graphviz – The Haystack [the-haystack.com]
- 24. primo.wpunj.edu [primo.wpunj.edu]
- 25. researchgate.net [researchgate.net]
- 26. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 27. sketchviz.com [sketchviz.com]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 6-Chloro-2-hexanone with Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-hexanone (B157210), with a focus on yield improvement using a phase transfer catalyst.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 6-Chloro-2-hexanone using a phase transfer catalyst.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient phase transfer of the enolate anion. | Ensure the phase transfer catalyst, such as benzyltrimethylammonium (B79724) bromide, is added in the optimal concentration (around 5.254 mol%).[1] Verify the quality and purity of the catalyst. Inadequate mixing can also hinder the reaction; ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| Decomposition of the phase transfer catalyst. | Some quaternary ammonium (B1175870) salts can degrade at high temperatures. Ensure the reaction temperature is appropriately controlled. If catalyst degradation is suspected, consider using a more thermally stable catalyst. | |
| Incorrect ratio of reactants. | The molar ratio of reactants is crucial for optimal yield. A recommended ratio is 1:1.15:1.20:4.30 for 1,3-dibromochloropropane, ethyl acetate (B1210297), potassium carbonate, and ethanol (B145695), respectively.[1] | |
| Formation of Side Products | Dialkylation of the ketone. | This can occur if the enolate is too reactive or if the concentration of the alkylating agent is too high. Consider a slow, dropwise addition of the alkylating agent to maintain a low instantaneous concentration. |
| Catalyst "poisoning". | Certain leaving groups, particularly iodide and tosylate, can pair strongly with the quaternary ammonium cation of the catalyst, hindering its ability to transfer the desired anion. If possible, consider using alternative leaving groups like bromide or mesylate. | |
| Formation of a dichloro impurity. | This impurity can form through further chlorination of the 6-Chloro-2-hexanone product. This side reaction may be more prevalent at higher temperatures.[2][3] Maintaining a lower reaction temperature, for instance at 0°C, can help minimize the formation of this byproduct.[2][3] | |
| Reaction Fails to Go to Completion | Insufficient amount of base. | Ensure that a sufficient excess of the base (e.g., K2CO3) is used to drive the deprotonation of the ketone to completion. |
| Poor quality of reagents or solvents. | Use freshly distilled or high-purity reagents and solvents to avoid the introduction of impurities that may interfere with the reaction. | |
| Milky or Emulsified Aqueous Layer After Workup | Presence of a stable emulsion. | This can sometimes occur with quaternary ammonium salt catalysts. Adding a small amount of a saturated brine solution can help to break the emulsion and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using a phase transfer catalyst in the synthesis of 6-Chloro-2-hexanone?
A1: The primary benefit is a significant improvement in the reaction yield and a reduction in reaction time.[1] The phase transfer catalyst facilitates the transfer of the ketone enolate from the aqueous or solid phase to the organic phase where it can react with the alkylating agent.[1]
Q2: Which phase transfer catalyst is recommended for this synthesis?
A2: Benzyltrimethylammonium bromide has been shown to be an effective phase transfer catalyst for the synthesis of 6-Chloro-2-hexanone.[1]
Q3: What is the optimal concentration of benzyltrimethylammonium bromide?
A3: The optimal amount of benzyltrimethylammonium bromide is approximately 5.254 mol%.[1] Using a higher concentration can lead to a decrease in product yield.[1]
Q4: Can other phase transfer catalysts be used?
A4: While benzyltrimethylammonium bromide is a good starting point, other quaternary ammonium salts or phosphonium (B103445) salts could potentially be used. The effectiveness of a catalyst will depend on its ability to efficiently transfer the enolate anion.
Q5: What are common side reactions to be aware of?
A5: Potential side reactions include dialkylation of the ketone and the formation of a dichloro impurity through over-chlorination of the product.[2][3]
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
Data Presentation
The use of a phase transfer catalyst has a notable impact on the yield of 6-Chloro-2-hexanone. The following table summarizes the effect of varying the amount of benzyltrimethylammonium bromide on the reaction yield.
| Molar Ratio of Catalyst (%) | Product Yield (%) |
| 1 | Increases with concentration |
| 2 | Increases with concentration |
| 3 | Increases with concentration |
| 4 | Increases with concentration |
| 5.254 | Optimal Yield |
| > 5.254 | Decreases with concentration |
Note: Specific yield percentages were not available in the searched literature, but the trend of yield increasing to an optimum at 5.254 mol% and then decreasing is reported.[1]
Experimental Protocols
Synthesis of 6-Chloro-2-hexanone using Benzyltrimethylammonium Bromide as a Phase Transfer Catalyst
This protocol is based on a reported procedure for the synthesis of 6-Chloro-2-hexanone.[1]
Materials:
-
1,3-Dibromochloropropane
-
Ethyl acetate
-
Potassium carbonate (K2CO3), anhydrous
-
Ethanol
-
Benzyltrimethylammonium bromide
-
Ammonium chloride solution
-
Concentrated sulfuric acid (98%)
-
Petroleum ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, add 1,3-dibromochloropropane, ethanol, and anhydrous potassium carbonate. The recommended molar ratio is 1:4.30:1.20, respectively.[1]
-
Add 5.254 mol% of benzyltrimethylammonium bromide relative to 1,3-dibromochloropropane.
-
Begin stirring the mixture and slowly add ethyl acetate dropwise from the dropping funnel. The molar ratio of ethyl acetate to 1,3-dibromochloropropane should be 1.15:1.[1]
-
After the addition is complete, continue to stir the reaction mixture at an appropriate temperature (e.g., reflux) until the reaction is complete, as monitored by TLC or GC.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
To the resulting residue, add an ammonium chloride solution and then carefully add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath. The recommended ratio of the intermediate product to 98% sulfuric acid, ammonium chloride, and water is 1:2:3:9.5.[1]
-
Extract the product from the aqueous layer with petroleum ether.
-
Combine the organic extracts and wash them with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 120-140°C/8-10kPa to obtain 6-Chloro-2-hexanone.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 6-Chloro-2-hexanone.
Caption: Mechanism of Phase Transfer Catalysis in 6-Chloro-2-hexanone synthesis.
References
Technical Support Center: Addressing 2-Hexanone Peak Tailing in Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of 2-hexanone (B1666271).
Frequently Asked Questions (FAQs)
Q1: Why are my this compound peaks tailing in my GC chromatogram?
Peak tailing for polar compounds like this compound is a common issue in gas chromatography and typically stems from unwanted interactions between the analyte and active sites within the GC system.[1] These interactions can be chemical, such as adsorption onto contaminated surfaces, or physical, leading to disruptions in the gas flow path.[1] The primary causes include:
-
Active Sites: The polar ketone group of this compound can interact with active silanol (B1196071) groups on the surface of a contaminated or non-deactivated inlet liner, glass wool, or the column itself.[1][2] This is a major contributor to peak tailing for polar analytes.[1][2]
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with this compound.[1][2]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes or turbulent flow paths, resulting in peak tailing.[3][4] An incorrect installation in the detector can also lead to this problem.[1]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column, causing turbulence and subsequent peak tailing.[2][3]
-
Solvent and Stationary Phase Mismatch: A significant difference in polarity between the injection solvent and the GC column's stationary phase can lead to poor peak shape, particularly in splitless injections.[1][2]
Q2: How can I differentiate between a chemical and a physical cause for peak tailing?
A good initial diagnostic step is to observe which peaks in the chromatogram are tailing.[1]
-
If all peaks, including the solvent peak, are tailing: The problem is likely physical. This points towards issues with the gas flow path, such as a poor column cut or improper column installation.[3][5][6]
-
If only the polar analyte peaks, like this compound, are tailing: The issue is more likely chemical in nature.[6] This suggests interactions with active sites within the system.[4]
Troubleshooting Guide
A systematic approach is the most effective way to identify and resolve the source of peak tailing for this compound.
Step 1: Initial System Evaluation
-
Inject a Non-Polar Compound: Inject a light hydrocarbon standard. If this peak shows good symmetry, it strongly suggests that the issue is chemical and related to the polarity of this compound. If the hydrocarbon peak also tails, the problem is likely physical (flow path disruption).[7]
-
Review Maintenance Logs: Check when the last inlet maintenance was performed. A dirty inlet liner is a common cause of peak tailing.[8][9]
Step 2: Addressing Potential Chemical Causes
| Cause | Recommended Action |
| Contaminated or Active Inlet Liner | Replace the inlet liner with a new, deactivated one.[8][10] Consider using a liner with glass wool to trap non-volatile residues.[9] |
| Column Contamination | Trim 10-20 cm from the front end of the column to remove accumulated non-volatile residues.[5] |
| Active Sites on the Column | Perform a column bake-out according to the manufacturer's instructions to remove contaminants.[5] If the problem persists, the column may need to be replaced, preferably with a highly inert one.[7] |
| Solvent/Stationary Phase Mismatch | Ensure the solvent used to dissolve the this compound sample is compatible with the polarity of the GC column's stationary phase.[1][10] |
Step 3: Addressing Potential Physical Causes
| Cause | Recommended Action |
| Improper Column Installation | Reinstall the column, ensuring the correct insertion depth into the inlet and detector as specified by the instrument manufacturer.[3][10] |
| Poor Column Cut | Re-cut the column using a ceramic scoring wafer or diamond-tipped pen to ensure a clean, square cut.[3][10] |
| Dead Volumes | Check all fittings and connections for leaks and ensure they are properly tightened to minimize any unswept volumes.[3][6] |
General Experimental Protocol Considerations for this compound Analysis
While a specific, universal protocol is not feasible, the following considerations are crucial when developing a GC method for this compound to minimize peak tailing:
-
Column Selection:
-
Stationary Phase: The choice of stationary phase is critical and should be based on the principle of "like dissolves like."[11] For a polar ketone like this compound, a mid-polarity to polar stationary phase is generally recommended. A polyethylene (B3416737) glycol (PEG) type phase (e.g., WAX) is often suitable for separating compounds that can engage in hydrogen bonding.[12]
-
Inertness: Utilize a column with high inertness to minimize interactions with active sites.[7][13] Many manufacturers offer columns specifically treated for enhanced inertness.
-
Film Thickness: Thicker films can help shield active sites on the fused silica (B1680970) surface, potentially improving the peak shape for polar compounds.[14]
-
-
Inlet and Injection:
-
Liner: Always use a deactivated inlet liner.[15] For samples that may contain non-volatile residues, a liner with deactivated glass wool can act as a filter.[9]
-
Injection Mode: If using splitless injection, be mindful of solvent effects, as a mismatch in polarity between the solvent and stationary phase can cause peak distortion.[1][2] Ensure the split/purge activation time is optimized to prevent solvent tailing.[5]
-
Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation.[2]
-
-
System Maintenance:
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting this compound peak tailing.
Caption: Interaction of this compound with active sites causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. GC Troubleshooting—Tailing Peaks [restek.com]
- 7. agilent.com [agilent.com]
- 8. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 11. fishersci.ca [fishersci.ca]
- 12. trajanscimed.com [trajanscimed.com]
- 13. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Minimizing degradation of 2-Hexanone during sample workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 2-hexanone (B1666271) during sample workup, ensuring accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during sample workup?
Low recovery of this compound is typically due to a combination of its inherent chemical properties and the sample handling process. The main factors include:
-
Volatility: this compound is a volatile organic compound (VOC), and significant loss can occur during sample concentration steps that involve heat, such as nitrogen evaporation, or even during vigorous mixing.[1][2][3]
-
Incomplete Extraction: The choice of extraction solvent and method is critical. If the solvent polarity is not optimized for this compound and the sample matrix, extraction will be incomplete. Methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) must be carefully optimized.[1][4]
-
Degradation: this compound can degrade under certain conditions. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Extreme pH conditions can also promote degradation or unwanted reactions.
-
Adsorption: Active sites in the GC inlet liner or on contaminated parts of the analytical instrument can irreversibly adsorb the analyte, leading to lower-than-expected peak sizes.[5]
Q2: How does pH affect the stability of this compound during extraction?
The pH of the sample and extraction medium can significantly influence the stability and form of this compound. Ketones can undergo acid- or base-catalyzed keto-enol tautomerism.[6][7][8] In this equilibrium, the ketone (keto form) converts to a constitutional isomer containing a double bond and a hydroxyl group (enol form). While the equilibrium for most simple ketones strongly favors the keto form, the presence of the reactive enol can lead to unwanted side reactions or inconsistent analytical results.[7][9] It is generally advisable to keep the sample matrix at a neutral or near-neutral pH unless a specific pH is required for extraction efficiency, in which case the exposure time should be minimized.
Q3: My this compound results are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to sample stability and the analytical method:
-
Sample Degradation: If samples are not handled consistently, degradation can vary between aliquots. Key factors to control are temperature, light exposure, and time between collection and analysis. For some ketones, storage at room temperature leads to rapid degradation, which can be prevented by immediate processing and freezing.[10]
-
Keto-Enol Tautomerism: The interconversion between the keto and enol forms can be slow.[11] If the equilibrium is not managed or is disturbed during analysis, it can lead to variable chromatographic peak shapes or areas. Derivatization techniques, if used, must account for both forms to ensure complete reaction.
-
Volatility: Inconsistent handling during steps like solvent evaporation can lead to variable loss of the analyte.[12] Ensure that temperature and gas flow rates are precisely controlled.
-
Instrument Variability: Issues such as small leaks in the GC inlet, a partially plugged syringe, or changes in gas flows can all lead to inconsistent responses.[3][5]
Q4: Can I use derivatization to improve the stability and detection of this compound?
Yes, derivatization can be a useful strategy. Reacting this compound with a derivatizing agent can convert it into a more stable, less volatile, or more easily detectable compound for GC-MS analysis. For example, reacting carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) forms a stable hydrazone derivative that can be analyzed by HPLC-UV.[13] For GC-MS, methoximation is often used to protect the keto group, which prevents tautomerization and reduces the formation of multiple byproducts during subsequent derivatization steps like silylation.[14]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
If you are experiencing low or no signal for this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Appearance of Unexpected Peaks or Poor Peak Shape
Unexpected peaks or poor chromatography can be related to the degradation or transformation of this compound.
Caption: Keto-enol tautomerism as a source of instability.
This equilibrium is a key potential degradation pathway.[7][8][9] The enol form is more nucleophilic than the keto form and can react with electrophiles in your sample matrix or during derivatization, leading to multiple products and poor analytical results.
Recommendations:
-
Control pH: Maintain samples at a neutral pH where possible.
-
Use Derivatization: Consider methoximation to "lock" the carbonyl group and prevent enol formation before further sample processing or analysis.[14]
-
Optimize Chromatography: Poor peak shape could indicate on-column degradation. Ensure the GC liner is clean and deactivated.
Data Presentation
While specific recovery data for this compound is sparse in the literature, data from similar ketones can provide valuable insights into method performance and stability under different conditions.
Table 1: Stability of Ketones Under Various Storage Conditions
| Compound | Matrix | Storage Condition | Duration | Analyte Loss | Reference |
|---|---|---|---|---|---|
| Acetoacetate | Perchloric Acid Precipitate | Room Temp (20°C) | 1 hour | ~6% | [10] |
| Acetoacetate | Perchloric Acid Precipitate | 4°C | 24 hours | ~6% | [10] |
| Acetoacetate | Perchloric Acid Precipitate | Frozen | 1 week | <2% | [10] |
| Acetoacetate | Acetonitrile (B52724)/Methanol/Water | Room Temp (21°C) | 6 hours | ~22% | [15] |
| 2-Octanone | Spiked Plasma/Urine | Room Temp | 12 hours | Stable (not specified) | [16] |
| 2-Octanone | Spiked Plasma/Urine | 3 Freeze-Thaw Cycles | N/A | Stable (not specified) |[16] |
Table 2: Example Recovery Rates for Ketones Using Different Extraction Methods
| Compound | Matrix | Extraction Method | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| 2-Octanone | Plasma, Urine | Air-Assisted Liquid-Liquid Microextraction (AALLME) | 55 - 86% | [17] |
| General Analytes | Plasma | Solid-Phase Extraction (SPE) - Oasis PRiME HLB | 98 ± 8% | [4] |
| General Analytes | Plasma | Liquid-Liquid Extraction (LLE) | 70 ± 10% |[4] |
Experimental Protocols
Protocol: Recommended Workflow for this compound Sample Handling and Extraction
This protocol provides a general workflow designed to minimize analyte loss and degradation. It should be optimized for your specific sample matrix and analytical instrumentation.
Caption: Recommended workflow for this compound sample preparation.
Methodology Details:
-
Sample Collection: Collect samples in appropriate containers. For biological fluids, use tubes with suitable anticoagulants/preservatives if necessary.
-
Storage: To prevent degradation and volatile loss, process samples immediately. If not possible, flash-freeze in liquid nitrogen and store at -20°C or below.[10] Use vials with minimal headspace.
-
Sample Preparation (Pre-Extraction):
-
If frozen, thaw samples at refrigerated temperatures (e.g., 4°C).
-
Spike with an appropriate internal standard (e.g., a deuterated analog of this compound).
-
For biological matrices like plasma, precipitate proteins by adding a cold solvent like acetonitrile (e.g., 2:1 solvent-to-sample ratio), vortex, and centrifuge.[16] Collect the supernatant.
-
-
Extraction (Liquid-Liquid Extraction Example):
-
Check the pH of the supernatant/sample. If necessary, adjust to a neutral pH (~7) with a dilute buffer to minimize acid/base-catalyzed reactions.
-
Add an appropriate, high-purity, immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mix gently to prevent emulsion formation and minimize volatile loss. A rocker or gentle vortexing is preferred over vigorous shaking.
-
Centrifuge at a low temperature to achieve clean phase separation.
-
-
Concentration:
-
Analysis:
-
Reconstitute the residue in a suitable solvent for your GC-MS system (e.g., hexane, ethyl acetate).
-
Transfer the final extract to an autosampler vial and seal immediately.
-
Analyze as soon as possible. If there is a delay, store vials in the autosampler tray at a cool temperature (e.g., 4°C).
-
References
- 1. welchlab.com [welchlab.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Restek - Blog [restek.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 13. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Determination of 2-Octanone in Biological Samples Using Liquid–Liquid Microextractions Followed by Gas Chromatography–Flame Ionization Detection [ps.tbzmed.ac.ir]
Validation & Comparative
A Comparative Guide to the Neurotoxicity of 2-Hexanone and n-Hexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of 2-hexanone (B1666271) and n-hexane, two industrial solvents known to cause peripheral neuropathy. The information presented is supported by experimental data to aid in understanding their relative toxicities and mechanisms of action.
Executive Summary
Both this compound and n-hexane exert their neurotoxic effects through a common metabolite, 2,5-hexanedione (B30556) (2,5-HD). This metabolite is responsible for the characteristic "dying-back" axonopathy observed in cases of chronic exposure. However, significant differences in their potency and metabolic activation exist. Experimental evidence consistently demonstrates that This compound is a more potent neurotoxin than n-hexane , and their common metabolite, 2,5-hexanedione, is more potent than either parent compound . This guide will delve into the quantitative data from animal studies, detail the experimental protocols used to assess their neurotoxicity, and illustrate the underlying metabolic and neurotoxic pathways.
Quantitative Neurotoxicity Data
The following tables summarize key quantitative data from animal studies, providing a comparative overview of the neurotoxic potential of this compound, n-hexane, and their ultimate neurotoxic metabolite, 2,5-hexanedione.
Table 1: Comparative Inhalation Neurotoxicity Data in Rats
| Compound | Exposure Duration | NOAEL (ppm) | LOAEL (ppm) | Observed Neurotoxic Effects at LOAEL |
| n-Hexane | 13 weeks (6 hr/day, 5 days/week) | 3000 | 6500 | Axonopathy in the tibial nerve.[1] |
| 13 weeks (continuous) | - | 500 | Hind limb paralysis.[2] | |
| This compound | 90 days | 100 | 330 | Peripheral neuropathy and axonal degeneration. |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
Table 2: Comparative Oral Neurotoxicity Data in Rats
| Compound | Exposure Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Neurotoxic Effects at LOAEL |
| n-Hexane | 90 days | - | 4000 | Hindlimb weakness, tibial nerve alterations. |
| This compound | 90 days | - | 660 | Atrophy of testicular germinal epithelium, hindlimb weakness.[3] |
| 13 months | - | 143 | Axonal swelling in peripheral nerves. | |
| 2,5-Hexanedione | 7 days | 100 | 300 | Neuromuscular incoordination.[4] |
| up to 6 weeks | - | 10,000 ppm in drinking water | Testicular atrophy, inhibition of spermatogenesis.[2] |
Metabolic Pathway to Neurotoxicity
The neurotoxicity of both this compound and n-hexane is not caused by the parent compounds themselves but by their common metabolite, 2,5-hexanedione. The metabolic conversion is a critical factor in their toxicokinetics.
Caption: Metabolic activation of n-hexane and this compound to the neurotoxic 2,5-hexanedione.
Mechanism of Neurotoxicity: A Shared Pathway
The ultimate neurotoxicant, 2,5-hexanedione, is a γ-diketone that reacts with the ε-amino groups of lysine (B10760008) residues in proteins, particularly neurofilaments. This reaction leads to the formation of pyrrole adducts, which then cause intramolecular and intermolecular cross-linking of neurofilaments. This cross-linking disrupts the normal cytoskeletal architecture and impairs axonal transport, leading to the characteristic swelling of axons and, ultimately, distal axonopathy.
Caption: Signaling pathway of hexacarbon-induced neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of neurotoxic potential. Below are summaries of key experimental protocols used in the study of this compound and n-hexane neurotoxicity.
Nerve Conduction Velocity (NCV) Measurement in Rats
This electrophysiological technique is a sensitive measure of peripheral nerve function and is commonly used to detect the demyelination and axonal damage caused by hexacarbons.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail. Body temperature is maintained at 37°C.
-
Stimulation: The sciatic nerve is stimulated percutaneously at two points (e.g., the sciatic notch and the ankle) using bipolar needle electrodes. Supramaximal stimuli (square-wave pulses of 0.1 ms (B15284909) duration) are delivered.
-
Recording: Compound muscle action potentials (CMAPs) are recorded from the intrinsic foot muscles using needle electrodes.
-
Calculation: The distance between the two stimulation points is measured with calipers. The latencies of the evoked CMAPs from each stimulation point are recorded. The NCV is calculated by dividing the distance between the stimulation sites by the difference in the latencies.
-
Endpoint: A significant decrease in NCV is indicative of nerve damage.
Assessment of Ataxia in Rodents
Ataxia, or motor incoordination, is a common clinical sign of neurotoxicity. It can be quantified using various behavioral tests.
-
Gait Analysis:
-
The rodent's paws are coated with non-toxic ink, and the animal is allowed to walk across a narrow strip of paper.
-
Parameters such as stride length, stride width, and the angle of paw placement are measured. Ataxia is often characterized by a wider-based gait and irregular stride length.
-
-
Rotarod Test:
-
The animal is placed on a rotating rod that gradually accelerates.
-
The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination and balance.
-
-
Foot-fault Test:
-
The animal is placed on a grid floor with openings.
-
The number of times a paw slips through an opening (a "foot fault") over a set distance or time is counted. An increased number of foot faults suggests motor coordination deficits.
-
Histopathology of Peripheral Nerves
Microscopic examination of nerve tissue provides direct evidence of the pathological changes induced by neurotoxicants.
-
Tissue Collection: Animals are euthanized, and segments of peripheral nerves (e.g., sciatic, tibial) and central nervous system tissue (e.g., spinal cord) are carefully dissected.
-
Fixation: The tissue is fixed, typically by immersion in a solution of glutaraldehyde (B144438) and paraformaldehyde, to preserve its structure.
-
Processing and Embedding: The fixed tissue is dehydrated through a series of alcohol concentrations and then embedded in a resin (e.g., Epon) for thin sectioning.
-
Sectioning and Staining:
-
Light Microscopy: Semi-thin sections (1-2 µm) are cut and stained with toluidine blue to visualize myelinated nerve fibers and identify general pathological changes.
-
Electron Microscopy: Ultrathin sections (70-90 nm) are cut, stained with uranyl acetate (B1210297) and lead citrate, and examined with a transmission electron microscope to visualize fine structural details, such as neurofilament accumulation, axonal swelling, and myelin sheath abnormalities.
-
-
Analysis: Morphometric analysis can be performed to quantify parameters such as axon diameter, myelin sheath thickness, and the number of degenerating fibers.
Caption: Experimental workflow for assessing hexacarbon neurotoxicity.
Conclusion
The neurotoxic potential of both this compound and n-hexane is unequivocally linked to their metabolic conversion to 2,5-hexanedione. While both compounds induce a similar profile of peripheral neuropathy, the available quantitative data clearly indicate that this compound is a more potent neurotoxin than n-hexane on a dose- or concentration-basis. This is likely due to its more direct metabolic pathway to the ultimate toxicant, 2,5-hexanedione. For researchers and professionals in drug development, understanding these differences in potency and metabolism is critical for accurate risk assessment and the development of safer alternatives. The experimental protocols outlined in this guide provide a framework for the continued investigation of hexacarbon neurotoxicity and the evaluation of potential therapeutic interventions.
References
- 1. A 13-week vapor inhalation study of n-hexane in rats with emphasis on neurotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Influence of 2,5-hexanedione on rat brain amine synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of n-Hexane and 2-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of two closely related industrial solvents, n-hexane and 2-hexanone (B1666271). Both compounds are known neurotoxicants, and their toxicity is intrinsically linked to their biotransformation. Understanding the nuances of their metabolic pathways is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the metabolic processes.
Introduction
n-Hexane, a straight-chain alkane, and this compound (also known as methyl n-butyl ketone), a ketone, are both six-carbon volatile organic compounds. Their industrial applications have led to occupational exposures and concerns about their neurotoxic effects. The primary mechanism of toxicity for both compounds involves their metabolic conversion to the neurotoxic metabolite, 2,5-hexanedione (B30556). This diketone is responsible for the characteristic peripheral neuropathy observed in cases of chronic exposure. While they share a common toxic endpoint, the metabolic pathways leading to the formation of 2,5-hexanedione, and the overall toxicokinetics of the parent compounds, exhibit notable differences.
Metabolic Pathways
The metabolism of both n-hexane and this compound is primarily mediated by the cytochrome P450 (CYP) family of enzymes, predominantly in the liver.[1][2]
n-Hexane Metabolism: The initial and rate-limiting step in n-hexane metabolism is hydroxylation by CYP enzymes to form various hexanols. The primary pathway leading to neurotoxicity involves the oxidation of n-hexane to 2-hexanol (B165339).[2] This is followed by further oxidation to this compound. Subsequent metabolic steps involve further hydroxylations and oxidations to produce a series of intermediates, ultimately leading to the formation of the neurotoxic 2,5-hexanedione. Other hydroxylation positions, such as at the 1- and 3-positions, are considered detoxification pathways.[2]
This compound Metabolism: As an intermediate in n-hexane metabolism, this compound can also be absorbed directly. Its metabolism proceeds through reduction to 2-hexanol and oxidation to various hydroxylated intermediates. A key pathway is the oxidation to 5-hydroxy-2-hexanone, which is then further oxidized to 2,5-hexanedione.[3]
The following diagram illustrates the convergent metabolic pathways of n-hexane and this compound leading to the formation of 2,5-hexanedione.
Key Metabolic Enzymes
The biotransformation of both n-hexane and this compound is predominantly carried out by the cytochrome P450 mixed-function oxidase system. Several CYP isozymes have been implicated in their metabolism, with CYP2E1 playing a significant role.[4] The activity of these enzymes can be induced or inhibited by other xenobiotics, leading to potential drug-drug or chemical-chemical interactions that can alter the toxicity of n-hexane and this compound.
| Compound | Key Cytochrome P450 Isozymes Involved |
| n-Hexane | CYP2E1, CYP2B6, other CYP2 family members.[1] |
| This compound | CYP2E1 and other CYP isozymes (less specifically defined in literature). |
Quantitative Data Comparison
The following tables summarize available quantitative data on the metabolism and toxicokinetics of n-hexane and this compound.
Table 1: Enzyme Kinetic Parameters for n-Hexane Metabolism in Liver Microsomes
| Species | Apparent Km (µM) | Apparent Vmax (nmol/mg protein/min) |
| Human | 132 | 0.19 - 0.36 |
| Rat | 25 | 0.19 - 0.36 |
| Guinea Pig | Similar to rats | 0.19 - 0.36 |
| Mouse | Similar to rats | 0.19 - 0.36 |
Table 2: Comparative Toxicokinetics of n-Hexane and this compound
| Parameter | n-Hexane | This compound |
| Absorption | Readily absorbed via inhalation (approx. 20-30% in humans).[2] | Readily absorbed via inhalation (approx. 75-92% in humans), oral, and dermal routes.[5] |
| Distribution | Distributes to various tissues, with a preference for adipose tissue due to its lipophilicity.[2] | Distributed to the brain and liver.[6] |
| Major Urinary Metabolite (Humans) | 2,5-Hexanedione[2] | 2,5-Hexanedione[3] |
| Major Urinary Metabolite (Rats) | 2-Hexanol[2] | Not explicitly detailed |
| Elimination Half-life of Parent Compound | Relatively short, multiphasic elimination. | Relatively short. |
| Elimination Half-life of 2,5-Hexanedione | Longer than the parent compound. | Longer than the parent compound. |
Table 3: Urinary Metabolite Concentrations in Exposed Individuals
| Compound | Exposure Scenario | Metabolite | Urinary Concentration |
| n-Hexane | Occupational exposure (approx. 50 ppm) | 2,5-Hexanedione | 3-4 mg/24 hours[2] |
| n-Hexane | Unexposed individuals | 2,5-Hexanedione | 0.3-1.2 mg/24 hours[2] |
| This compound | Not specified | 2,5-Hexanedione | Used as a biomarker of exposure, but specific concentrations from controlled studies are less common. |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a volatile organic compound like n-hexane or this compound using liver microsomes.
Detailed Method for Microsomal Stability Assay:
-
Preparation of Reagents:
-
Liver Microsomes: Thaw pooled human or rat liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH-Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
Test Compound: Prepare a stock solution of n-hexane or this compound in a suitable solvent (e.g., acetonitrile) at a concentration that will yield a final incubation concentration of approximately 1-10 µM.
-
-
Incubation:
-
In a microcentrifuge tube, combine the diluted liver microsomes and phosphate buffer.
-
Add the test compound to the microsomal suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Sample Collection and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding two volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS or GC-MS method.
-
Quantification of Urinary Metabolites by GC-MS
This protocol describes a general method for the analysis of 2,5-hexanedione in urine samples.
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
For the determination of total 2,5-hexanedione, acidify the urine sample with hydrochloric acid to a pH of approximately 0.5 and heat at 90-100°C for 30 minutes to hydrolyze the conjugates.[5]
-
Neutralize the sample with a suitable base.
-
Extract the metabolites using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like dichloromethane.
-
Evaporate the solvent to concentrate the extract.
-
Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Quantification: Generate a calibration curve using standard solutions of 2,5-hexanedione and the internal standard to quantify the concentration in the urine samples.
Conclusion
The metabolism of n-hexane and this compound converges on the formation of the neurotoxic metabolite, 2,5-hexanedione. While n-hexane requires an initial hydroxylation step, this compound is a more direct precursor. This metabolic activation is a critical determinant of their neurotoxicity. The rate of metabolism, influenced by the activity of cytochrome P450 enzymes, and the subsequent toxicokinetics of 2,5-hexanedione are key factors in the dose-response relationship for neurotoxicity. This comparative guide highlights the similarities and differences in their metabolic profiles, providing a valuable resource for researchers in toxicology, drug development, and occupational health. Further research is warranted to elucidate the specific enzyme kinetics of this compound metabolism for a more complete quantitative comparison.
References
- 1. pharmaron.com [pharmaron.com]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Hexanone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Hexanone, a volatile organic compound of interest in various industrial and toxicological settings. The following sections detail the performance characteristics and experimental protocols of established analytical techniques, offering supporting data to aid in method selection and validation.
Overview of Analytical Techniques
The detection and quantification of this compound can be achieved through several analytical techniques, each with its own set of advantages and limitations. The most prominent methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Comparative Performance Data
The following table summarizes the key performance parameters of different analytical methods for this compound detection, providing a clear comparison for researchers.
| Parameter | Gas Chromatography (GC-FID) - NIOSH Method 2555 | High-Performance Liquid Chromatography (HPLC) with UV Detection | UV-Visible Spectrophotometry (with Derivatization) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a Flame Ionization Detector (FID). | Separation of compounds in a liquid mobile phase passing through a solid stationary phase, with detection by UV absorbance. Often requires derivatization for ketones. | Measurement of the absorbance of a colored product formed by the reaction of the analyte with a chromogenic reagent. |
| Limit of Detection (LOD) | 0.066 ppm (for a 10-L air sample)[1][2] | Method-dependent, typically in the ng to µg range.[3] | Method-dependent, typically in the µg/mL range.[4][5] |
| Limit of Quantification (LOQ) | Not explicitly stated in NIOSH 2555, but the working range starts at 0.066 ppm.[1][2] | Method-dependent, typically in the ng to µg range.[3] | Method-dependent, typically in the µg/mL range.[4][5] |
| Accuracy (Recovery) | Average desorption efficiency of 100.6%[2]. The average 30-day storage stability recovery was 101.4%[2]. | Typically in the range of 90-110%.[3] | Typically in the range of 98-102%.[4] |
| Precision (RSD) | RSD of 0.013 for desorption efficiency and 0.029 for storage stability.[2] | Typically <5% RSD.[3] | Typically <2% RSD.[4][5] |
| Linearity | Calibrated using standard solutions of analytes in Carbon Disulfide (CS2).[2] | Typically demonstrates good linearity over a defined concentration range.[3] | Adherence to Beer's law over a specific concentration range.[4][5] |
| Specificity | High, based on retention time. Potential interferences from compounds with similar retention times can be addressed by using alternative columns.[1] | Moderate to high, dependent on chromatographic separation and detector wavelength. Derivatization can enhance specificity. | Moderate, can be susceptible to interference from other compounds that react with the derivatizing agent. |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | High | Low to Moderate |
| Solvent Consumption | Low | High | Moderate |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) - Based on NIOSH Method 2555
This method is widely used for the analysis of ketones, including this compound, in air samples.[2]
a) Sample Collection and Preparation:
-
Sampler: Solid sorbent tube (Anasorb CMS, 150 mg/75 mg).[2]
-
Flow Rate: 0.01 to 0.2 L/min.[2]
-
Sample Volume: 1 to 10 L.[2]
-
Shipment: Samples should be refrigerated.[2]
-
Desorption: The sorbent is transferred to a vial, and 1 mL of Carbon Disulfide (CS2) is added. The sample is allowed to stand for 30 minutes with occasional agitation.[2]
b) Instrumental Analysis:
-
Technique: Gas Chromatography, Flame Ionization Detector (FID).[2]
-
Column: Capillary, fused silica, 30 m x 0.53-mm ID, 3.00-µm film of crossbonded® 35% diphenyl - 65% dimethyl polysiloxane.[2]
-
Carrier Gas: Helium, 1 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Temperatures:
-
Calibration: Standard solutions of this compound in CS2 are used for calibration.[2]
c) Workflow Diagram:
References
- 1. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of n-hexane, this compound, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalbji.com [journalbji.com]
- 4. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
A Researcher's Guide to Assessing Cross-Reactivity for a Hypothetical 2,5-Hexanedione Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development and validation of a competitive immunoassay for the detection of 2,5-hexanedione (B30556), a key biomarker of exposure to n-hexane. As there are currently no commercially available immunoassays for 2,5-hexanedione, this document outlines a theoretical yet experimentally robust approach. The primary focus is on establishing analytical specificity through rigorous cross-reactivity testing against structurally related molecules.
Introduction
2,5-Hexanedione (2,5-HD) is the primary neurotoxic metabolite of n-hexane, a widely used industrial solvent. Monitoring urinary 2,5-HD is a critical tool for assessing occupational exposure and preventing neurotoxicity.[1][2] While chromatographic methods are standard for 2,5-HD quantification, a validated immunoassay could offer a high-throughput, cost-effective alternative for large-scale screening.
The cornerstone of any reliable immunoassay is its specificity. Cross-reactivity occurs when the assay's antibodies bind to non-target molecules that are structurally similar to the analyte of interest, leading to inaccurate quantification and false-positive results.[3] This guide details the necessary experimental protocols and data presentation formats to thoroughly characterize the cross-reactivity profile of a hypothetical anti-2,5-hexanedione antibody.
Table 1: Hypothetical Cross-Reactivity of a 2,5-Hexanedione Immunoassay
The following table is a template for presenting quantitative cross-reactivity data. The values are illustrative and would be determined experimentally. Cross-reactivity is calculated using the formula:
% Cross-Reactivity = (Concentration of 2,5-HD at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
| Compound | Structure | Relationship to Analyte | Hypothetical IC50 (ng/mL) | % Cross-Reactivity |
| 2,5-Hexanedione | CH3COCH2CH2COCH3 | Target Analyte | 100 | 100% |
| 2-Hexanone | CH3CO(CH2)3CH3 | Precursor metabolite of 2,5-HD | 2,000 | 5.0% |
| 5-Hydroxy-2-hexanone | CH3COCH2CH2CH(OH)CH3 | Precursor metabolite of 2,5-HD | 500 | 20.0% |
| 2,5-Hexanediol | CH3CH(OH)CH2CH2CH(OH)CH3 | Precursor metabolite of 2,5-HD | 10,000 | 1.0% |
| 2,4-Hexanedione | CH3COCH2COCH2CH3 | Positional isomer | 5,000 | 2.0% |
| 2,3-Hexanedione | CH3COCOCH2CH2CH3 | Positional isomer | > 20,000 | < 0.5% |
| Acetone | CH3COCH3 | Common ketone, structurally simple | > 50,000 | < 0.2% |
| Methyl Ethyl Ketone (MEK) | CH3COCH2CH3 | Common solvent, structurally similar short-chain ketone | > 50,000 | < 0.2% |
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common format for quantifying small molecules like 2,5-hexanedione. The following protocol outlines the key steps for assessing cross-reactivity.
Preparation of Assay Components
-
Antibody Production: Since 2,5-HD is a small molecule (hapten), it must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit an immune response for antibody production in an animal model.
-
Coating Antigen: A 2,5-HD-protein conjugate (e.g., 2,5-HD-BSA) is prepared for immobilizing on the microplate wells. This conjugate should ideally use a different linker or carrier protein than the one used for immunization to avoid antibody recognition of the carrier itself.
-
Standards and Competitors: Prepare a stock solution of 2,5-hexanedione in an appropriate buffer. Similarly, prepare stock solutions for all potential cross-reactants (as listed in Table 1).
Competitive ELISA Protocol
-
Coating: Dilute the 2,5-HD-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T) to remove any unbound coating antigen.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the 2,5-hexanedione standard and each potential cross-reacting compound.
-
In a separate dilution plate, add 50 µL of each standard or competitor dilution to respective wells.
-
Add 50 µL of the diluted anti-2,5-hexanedione antibody to each well.
-
Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of this mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature. During this step, any antibody not bound to the free analyte will bind to the 2,5-HD-BSA coated on the plate.
-
-
Washing: Repeat the washing step to remove unbound primary antibody.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly to remove unbound secondary antibody.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the compounds tested.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Metabolic and structural relationships to 2,5-hexanedione.
Conclusion
The development of a specific and sensitive immunoassay for 2,5-hexanedione requires a systematic evaluation of its cross-reactivity with structurally similar compounds, particularly its own metabolic precursors. By following the detailed competitive ELISA protocol and data analysis framework presented in this guide, researchers can rigorously validate the specificity of a novel anti-2,5-hexanedione antibody. This foundational work is essential for creating a reliable high-throughput screening tool for monitoring n-hexane exposure, ultimately contributing to improved occupational health and safety.
References
A Comparative Analysis of the Urinary Metabolites of n-Hexane and Its Isomers
A comprehensive guide for researchers and drug development professionals on the biotransformation and urinary excretion products of n-hexane and its branched-chain isomers: 2-methylpentane (B89812), 3-methylpentane (B165638), 2,2-dimethylbutane (B166423), and 2,3-dimethylbutane (B166060).
This guide provides a detailed comparative analysis of the urinary metabolites of n-hexane and its four major isomers. Understanding the metabolic fate of these C6 alkanes is crucial for toxicological assessments, industrial hygiene, and the development of biomarkers for exposure. This document summarizes key quantitative data, details experimental protocols for metabolite analysis, and visualizes the metabolic pathways and analytical workflows.
Executive Summary
The metabolism of n-hexane and its isomers is primarily an oxidative process mediated by cytochrome P450 enzymes in the liver.[1][2] This biotransformation is a critical step in the detoxification and elimination of these volatile organic compounds. However, the metabolic pathways and the resulting urinary metabolites vary significantly depending on the structure of the parent alkane.
-
n-Hexane , a straight-chain alkane, is metabolized to a range of products, with 2,5-hexanedione being the most prominent and neurotoxic urinary metabolite.[3][4] Other notable metabolites include 2-hexanol, 2,5-dimethylfuran, and gamma-valerolactone.[3]
-
2-Methylpentane and 3-Methylpentane , the monomethyl-branched isomers, are primarily metabolized to their corresponding secondary alcohols, 2-methyl-2-pentanol and 3-methyl-2-pentanol , respectively, which are then excreted in the urine.[3][4]
-
The metabolism of the dimethyl-branched isomers, 2,2-dimethylbutane (neohexane) and 2,3-dimethylbutane (diisopropyl) , is less extensively documented in publicly available literature. Due to the steric hindrance from the quaternary and tertiary carbon atoms, their metabolism is expected to be slower and may yield different types of hydroxylated derivatives.
This guide presents a comparative summary of the identified urinary metabolites and provides detailed experimental protocols for their analysis using gas chromatography-mass spectrometry (GC-MS), a standard and reliable method for such determinations.
Comparative Data of Urinary Metabolites
The following table summarizes the primary urinary metabolites identified for n-hexane and its isomers. It is important to note that quantitative data for direct comparison under identical exposure conditions are limited, especially for 2,2-dimethylbutane and 2,3-dimethylbutane. The presented data for n-hexane, 2-methylpentane, and 3-methylpentane are derived from occupational exposure studies and may vary based on exposure levels and individual metabolic differences.[3][4]
| Parent Compound | Primary Urinary Metabolite(s) | Typical Concentration Range (in exposed individuals) |
| n-Hexane | 2,5-Hexanedione | 0.4 - 21.7 mg/L[5] |
| 2-Hexanol | Variable, generally lower than 2,5-hexanedione[3] | |
| 2,5-Dimethylfuran | Variable[3] | |
| gamma-Valerolactone | Variable[3] | |
| 2-Methylpentane | 2-Methyl-2-pentanol | Correlated with exposure levels[3][4] |
| 3-Methylpentane | 3-Methyl-2-pentanol | Correlated with exposure levels[3][4] |
| 2,2-Dimethylbutane | Not definitively identified in available literature | Not available |
| 2,3-Dimethylbutane | Not definitively identified in available literature | Not available |
Metabolic Pathways
The metabolic pathways of n-hexane and its isomers are initiated by hydroxylation, catalyzed by cytochrome P450 enzymes. The position of hydroxylation is influenced by the carbon chain structure.
n-Hexane Metabolic Pathway
The metabolism of n-hexane proceeds through several oxidative steps, ultimately leading to the formation of the neurotoxic metabolite 2,5-hexanedione.[1]
Metabolism of Branched Hexane (B92381) Isomers
The metabolism of branched isomers also begins with oxidation. For 2-methylpentane and 3-methylpentane, hydroxylation occurs at various positions, but the formation of secondary alcohols is a major pathway.[3][4] The metabolic pathways for 2,2-dimethylbutane and 2,3-dimethylbutane are not well-established, but are presumed to involve hydroxylation at less sterically hindered positions.
Experimental Protocols
The analysis of urinary metabolites of hexane isomers is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol based on established methods.[5][6]
Sample Preparation
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Hydrolysis (for conjugated metabolites): To measure total metabolite concentration (free and conjugated), acid hydrolysis is often employed.
-
To a 5 mL urine sample, add concentrated hydrochloric acid to adjust the pH to approximately 0.5.
-
Heat the sample at 90-100°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Extraction:
-
Add an internal standard (e.g., a deuterated analog of the target metabolite) to the hydrolyzed urine sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
-
Derivatization (optional): For some metabolites, derivatization may be necessary to improve their volatility and chromatographic properties. This can be achieved by reacting the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Analysis
-
Injection: Inject a small volume (typically 1-2 µL) of the prepared organic extract into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C).
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection Mode: The mass spectrometer can be operated in full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known metabolites.
-
The following diagram illustrates the general workflow for the analysis of urinary metabolites.
Conclusion
This comparative guide highlights the current understanding of the urinary metabolites of n-hexane and its isomers. While the metabolic pathways for n-hexane, 2-methylpentane, and 3-methylpentane are relatively well-characterized, further research is needed to elucidate the biotransformation of 2,2-dimethylbutane and 2,3-dimethylbutane. The provided experimental protocols offer a robust framework for the analysis of these important industrial chemicals and their byproducts in biological matrices. This information is vital for accurate risk assessment and the development of effective biomonitoring strategies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion of n-hexane metabolites. A comparative study in rat, rabbit and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of the metabolites of n-hexane and its isomers during occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 2-Hexanone and Methyl Ethyl Ketone in Toxicity Potentiation
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the potentiation of toxicity by 2-hexanone (B1666271) (methyl n-butyl ketone, MnBK) and methyl ethyl ketone (MEK). Both industrial solvents are recognized for their capacity to enhance the toxic effects of other chemicals, a critical consideration in toxicology and drug safety assessment. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying metabolic pathways.
Potentiation of Neurotoxicity: Focus on n-Hexane
A primary area of concern regarding this compound and MEK is their ability to potentiate n-hexane-induced peripheral neuropathy. The neurotoxicity of n-hexane is attributed to its metabolite, 2,5-hexanedione (B30556) (2,5-HD), which causes axonal damage. Both this compound and MEK interfere with the metabolism of n-hexane, leading to an exacerbation of its neurotoxic effects.
Quantitative Data on Neurotoxicity Potentiation
The following table summarizes key quantitative data from a representative study investigating the potentiation of n-hexane neurotoxicity by MEK in rats. It is important to note that while this compound is a known neurotoxin and is itself metabolized to 2,5-HD, direct comparative studies quantifying its potentiation effect on other substances alongside MEK are limited in the available literature.
Table 1: Potentiation of n-Hexane Neurotoxicity by Methyl Ethyl Ketone in Rats
| Treatment Group | Exposure Concentration | Duration | Key Findings | Reference |
| n-Hexane alone | 100 ppm | 24 weeks | No significant decrease in peripheral nerve function. | [1][2][3] |
| MEK alone | 200 ppm | 24 weeks | Transient increase in motor and mixed nerve conduction velocities at 4 weeks, with no significant changes at later stages. | [1][2][3] |
| n-Hexane + MEK | 100 ppm + 200 ppm | 24 weeks | Significant decrease in motor and mixed nerve conduction velocities compared to controls. | [1][2][3] |
Potentiation of Hepatotoxicity: Focus on Carbon Tetrachloride
Both this compound and MEK have been shown to potentiate the liver damage induced by haloalkanes such as carbon tetrachloride (CCl4). This potentiation is linked to the induction of cytochrome P450 enzymes, which enhances the metabolic activation of CCl4 to toxic free radicals.
Quantitative Data on Hepatotoxicity Potentiation
The following table presents data on the potentiation of CCl4-induced hepatotoxicity by this compound and MEK. These findings come from separate studies, and direct comparisons of potentiation potency should be made with caution.
Table 2: Potentiation of Carbon Tetrachloride (CCl4) Hepatotoxicity by this compound and MEK in Rats
| Potentiating Agent | Pretreatment Dose | CCl4 Challenge Dose | Key Findings | Reference |
| This compound | Not specified | Not specified | Pretreatment with this compound resulted in more severe hepatic injury compared to CCl4 alone. | [4] |
| Methyl Ethyl Ketone (MEK) | 6.8 mmol/kg (p.o. for 3 days) | Not specified | MEK pretreatment potentiated CCl4 hepatotoxicity. In a comparative study with other ketones, the potentiation potency was ranked as methyl isobutyl ketone > acetone (B3395972) > MEK. | [5] |
Experimental Protocols
To provide a clear understanding of the methodologies used in these types of studies, a representative experimental protocol for assessing the potentiation of n-hexane neurotoxicity is detailed below.
Protocol: Inhalation Co-exposure to n-Hexane and MEK in Rats
1. Animal Model:
-
Species: Male Wistar rats.
-
Grouping: Animals are typically divided into four groups: a control group (exposed to fresh air), an n-hexane only group, an MEK only group, and a combined n-hexane and MEK exposure group.
2. Exposure Regimen:
-
Method: Whole-body inhalation exposure in controlled chambers.
-
Concentrations: For example, 100 ppm n-hexane, 200 ppm MEK, and a combination of 100 ppm n-hexane and 200 ppm MEK.[1][2][3]
-
Duration: Exposures are typically conducted for several hours a day (e.g., 12 hours) for a period of several weeks (e.g., 24 weeks) to simulate chronic occupational exposure.[1][2][3]
3. Neurotoxicity Assessment:
-
Electrophysiological Measurements: Motor nerve conduction velocity (MCV) and distal motor latency (DL) of the tail nerve are measured at regular intervals throughout the study.
-
Histopathology: At the end of the study, sections of peripheral nerves (e.g., tail nerve) and central nervous system tissue are examined for pathological changes, such as axonal swelling and demyelination.
4. Toxicokinetic Analysis:
-
Blood and Urine Sampling: Blood and urine samples are collected to measure the concentrations of n-hexane and its metabolites, particularly 2,5-hexanedione.
-
Analytical Method: Gas chromatography is commonly used for the quantitative analysis of these compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Metabolic pathway of n-hexane and the influence of MEK and this compound.
Caption: Experimental workflow for assessing neurotoxicity potentiation.
Conclusion
Both this compound and methyl ethyl ketone are significant potentiators of toxicity, particularly for substances that undergo metabolic activation by cytochrome P450 enzymes. While MEK's potentiation of n-hexane neurotoxicity is well-documented, the direct comparative potency of this compound in this role requires further investigation. The primary mechanism of this potentiation involves the induction of metabolic enzymes and the alteration of the toxicokinetics of harmful metabolites. Researchers and drug development professionals should consider the potential for such interactions when evaluating the safety of new chemical entities and in setting exposure limits for industrial chemicals.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. An experimental study of the combined effects of n-hexane and methyl ethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental study of the combined effects of n-hexane and methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal and hepatic interactions between this compound and carbon tetrachloride in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketone potentiation of haloalkane-induced hepatotoxicity: CCl4 and ketone treatment on hepatic membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-Hexanone as a solvent compared to other ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and research solvents, ketones are prized for their versatility and solvency power. This guide provides a detailed comparison of 2-hexanone (B1666271) against other common ketone solvents—acetone (B3395972), methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK). The following sections offer an objective analysis of their performance, supported by experimental data and protocols, to assist in solvent selection for various scientific applications.
Comparative Analysis of Physicochemical Properties
The efficacy of a solvent is determined by a combination of its physical and chemical properties. These properties influence its behavior in various applications, from its ability to dissolve a solute to its persistence in the environment. The following table summarizes key comparative data for this compound and other common ketones.
| Property | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) |
| Molecular Formula | C₆H₁₂O | C₃H₆O | C₄H₈O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 100.16 | 58.08 | 72.11 | 100.16 |
| Boiling Point (°C) | 127.6 | 56 | 79.6 | 117-118 |
| Flash Point (°C) | 25 | -20 | -9 | 14 |
| Density (g/mL at 20°C) | 0.811 | 0.791 | 0.805 | 0.802 |
| Evaporation Rate (n-BuAc=1) | 0.7 | 5.6 - 7.7 | 3.8 - 4.6 | 1.6 |
| Kauri-Butanol (Kb) Value | Not available | Not applicable¹ | Not applicable¹ | High² |
| OSHA PEL (TWA 8-hr) | 100 ppm | 1000 ppm | 200 ppm | 100 ppm |
| Oral LD50 (rat, g/kg) | 2.59 | 5.8 | 2.74 | 2.08 |
¹Ketones such as acetone and MEK are completely miscible with the kauri-butanol reagent, making the standard test (ASTM D1133) for determining the Kauri-butanol value not applicable. A value cannot be determined as no turbidity is formed. This high miscibility indicates a very high solvency power. ²While a specific Kauri-butanol value for MIBK is not consistently reported, it is recognized for its excellent solvency and high tolerance for hydrocarbon diluents, indicating a high solvent power.
In-Depth Discussion of Solvent Efficacy
Evaporation Rate: The rate of evaporation is a critical factor in applications such as coatings, where it affects drying time and film formation. Acetone and MEK are fast-evaporating solvents, which can be advantageous for processes requiring rapid drying. In contrast, this compound and MIBK have slower evaporation rates, allowing for longer working times and potentially better leveling in coating applications.
Boiling Point and Flash Point: A higher boiling point, as seen with this compound and MIBK, can be desirable in processes requiring elevated temperatures. However, this is often associated with a higher flash point, indicating lower flammability. Acetone and MEK, with their low boiling and flash points, are highly flammable and require stringent safety precautions.
Toxicity and Safety: A significant drawback of this compound is its neurotoxicity.[1][2] Its metabolite, 2,5-hexanedione, is a known neurotoxin, and chronic exposure can lead to peripheral neuropathy.[2] In fact, due to its harmful health effects, this compound is no longer produced or used in the United States.[3][4][5] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for this compound at 100 ppm over an 8-hour workday. In comparison, acetone has a much higher PEL of 1000 ppm, indicating lower toxicity. MEK and MIBK have PELs of 200 ppm and 100 ppm, respectively. The neurotoxic effects of this compound can be potentiated by simultaneous exposure to MEK.[1]
Experimental Protocols
Determination of Kauri-Butanol Value (ASTM D1133)
This protocol outlines the standardized method for determining the solvency power of hydrocarbon solvents.
Materials:
-
Standard Kauri resin solution in n-butanol
-
Toluene (reagent grade)
-
Solvent to be tested
-
Buret, 50 mL
-
Erlenmeyer flask, 250 mL
-
Printed material with 10-point type
Procedure:
-
Pipette 20 g of the standard Kauri resin solution into a 250 mL Erlenmeyer flask.
-
Place the flask over the printed material.
-
Fill the buret with the solvent to be tested.
-
Slowly titrate the Kauri resin solution with the solvent, swirling the flask continuously.
-
The endpoint is reached when the 10-point type viewed through the solution becomes just blurry and illegible.
-
Record the volume of solvent added.
-
The Kauri-butanol value is calculated based on a standardized formula that corrects for the concentration of the Kauri resin solution.
Note: As previously mentioned, this method is not suitable for ketones that are fully miscible with the Kauri-butanol solution.
Application in Gas Chromatography
Ketone solvents are frequently used in gas chromatography (GC) for sample preparation and as a solvent for injection. Their volatility and ability to dissolve a wide range of organic compounds make them suitable for this analytical technique.
Experimental Workflow for Gas Chromatography
The following diagram illustrates a typical workflow for analyzing a sample using gas chromatography with a ketone as the solvent.
Caption: Gas Chromatography Experimental Workflow.
Protocol for Gas Chromatography using a Ketone Solvent:
-
Sample Preparation: A known amount of the analyte is dissolved in a suitable ketone solvent (e.g., acetone, MEK) to a specific concentration. If the sample contains particulates, it should be filtered through a syringe filter (e.g., 0.45 µm) to prevent clogging of the GC system. The final solution is then transferred to a 2 mL autosampler vial.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph. The high temperature of the inlet vaporizes the sample and the solvent.
-
Separation: An inert carrier gas (e.g., helium, nitrogen) sweeps the vaporized sample onto the GC column. The separation of the components of the sample occurs based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column.
-
Detection: As each component elutes from the column, it enters a detector (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS), which generates a signal proportional to the amount of the component.
-
Data Analysis: The detector signal is recorded as a function of time, resulting in a chromatogram. The retention time (the time it takes for a component to travel through the column) is used for qualitative identification, and the peak area is used for quantitative analysis.
Conclusion
While this compound possesses effective solvent properties, its significant neurotoxicity severely limits its practical application, particularly in research and pharmaceutical development where safety is paramount. For applications requiring a strong, volatile solvent, acetone and MEK offer superior performance with a more favorable safety profile, although their high flammability must be carefully managed. MIBK presents a balanced option with good solvency, a moderate evaporation rate, and a higher flash point than the smaller ketones. For these reasons, and due to the discontinuation of its production in the US, the use of this compound as a solvent is not recommended, and safer alternatives like acetone, MEK, and MIBK should be considered.
References
A Comparative Guide to Ketone Retention Times in Gas Chromatography
For researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for the analysis of ketones, understanding the factors that govern their retention times is paramount for accurate compound identification and method development. This guide provides an objective comparison of the retention times of common ketones, supported by experimental data, and outlines a detailed methodology for their analysis.
Factors Influencing Ketone Retention in Gas Chromatography
The separation of ketones in gas chromatography is primarily influenced by a combination of analyte properties and instrumental parameters. The interplay of these factors dictates the elution order and retention time of each compound. Generally, compounds with lower boiling points and weaker interactions with the stationary phase will elute faster, resulting in shorter retention times.[1][2]
Key factors include:
-
Boiling Point: Ketones with lower boiling points are more volatile and spend more time in the gaseous mobile phase, leading to earlier elution.[1][2]
-
Molecular Weight: Within a homologous series, as the molecular weight of a ketone increases, its boiling point generally rises, resulting in longer retention times.[1]
-
Polarity: The polarity of both the ketone and the stationary phase plays a crucial role. Polar ketones will be retained longer on polar stationary phases due to stronger dipole-dipole interactions.[1] Conversely, on non-polar stationary phases, the elution order is more heavily dependent on boiling point.
-
Column Temperature: Higher column temperatures increase the vapor pressure of the ketones, causing them to move through the column more quickly and thus decrease their retention times.[3]
-
Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas (e.g., helium, nitrogen) will decrease the retention time of all analytes as they are swept through the column more rapidly.[3]
-
Column Properties: The length, internal diameter, and film thickness of the stationary phase in the column all affect the retention time. Longer columns, smaller diameters, and thicker films generally lead to longer retention times.
The following diagram illustrates the logical relationship between these key factors and the resulting retention time.
Comparative Retention Time Data
The following tables summarize the retention times for a selection of ketones under different experimental conditions. It is crucial to note that direct comparison of retention times between different studies is only meaningful when the experimental conditions are identical.
Table 1: Retention Times and Boiling Points of Ketones on a Nonpolar Column
This dataset was generated using a Vernier Mini GC with a nonpolar stationary phase. The elution order closely follows the boiling points of the ketones.
| Compound | Molecular Formula | Boiling Point (°C) | Retention Time (min) |
| Acetone | C₃H₆O | 56 | 1.230[4] |
| 2-Butanone | C₄H₈O | 79.6 | 2.130[4] |
| 2-Pentanone | C₅H₁₀O | 101 | 3.510[4] |
| 4-Methyl-2-pentanone (B128772) | C₆H₁₂O | 117 | 3.10[4] |
| 2-Hexanone (B1666271) | C₆H₁₂O | 127.6 | 6.160[4] |
Table 2: Retention Times of Ketones on Various Absorbents
This table provides retention times for several ketones on different packed columns, illustrating the effect of the stationary phase. The exact conditions for each absorbent number are proprietary to the manufacturer but demonstrate the variability in retention.
| Ketone | Absorbent No. (1) | Absorbent No. (2) | Absorbent No. (3) | Absorbent No. (4) | Absorbent No. (5) | Absorbent No. (6) | Absorbent No. (7) |
| This compound | 12.06 | 7.41 | 8.85 | 24.35 | 13.99 | 3.14 | 2.85 |
| 2-Methylcyclohexanone | 47.54 | 20.65 | 30.89 | 64.70 | 38.38 | 11.45 | 7.91 |
Data from GL Sciences Inc.[5] The specific nature of each absorbent is proprietary.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of ketones by gas chromatography. This protocol can be adapted based on the specific instrumentation and analytical requirements.
Objective: To determine the retention times of a series of ketones and identify the components of an unknown mixture.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)
-
Appropriate GC column (e.g., a nonpolar column like DB-5 or a polar column like Carbowax)
-
Carrier gas (Helium or Nitrogen, high purity)
-
Syringes for sample injection
-
Standard solutions of individual ketones (e.g., acetone, 2-butanone, 2-pentanone, this compound)
-
An unknown mixture of ketones
-
Solvent for dilution (e.g., methanol (B129727) or dichloromethane)
Experimental Workflow Diagram:
References
A Comparative Analysis of the Neurotoxic Potency of 2-Hexanol and 2-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic potency of 2-hexanol (B165339) and 2-hexanone (B1666271), two metabolites of the industrial solvent n-hexane. Understanding the relative toxicity of these compounds is crucial for risk assessment and the development of safer industrial practices and potential therapeutic interventions for solvent-induced neuropathy. This document summarizes key experimental findings, details the methodologies used in these studies, and visualizes the underlying molecular mechanisms.
Executive Summary
Both 2-hexanol and this compound are metabolites of n-hexane and are implicated in the development of peripheral neuropathy. However, experimental evidence strongly indicates that This compound possesses a greater neurotoxic potency than 2-hexanol . The neurotoxicity of this compound is primarily attributed to its further metabolism to 2,5-hexanedione , the ultimate neurotoxic agent. This diketone is responsible for the characteristic "dying-back" axonopathy observed in hexacarbon-induced neuropathy. In contrast, while 2-hexanol does exhibit neurotoxic properties, its potency is considerably lower than that of this compound and its neurotoxic metabolite.
Quantitative Comparison of Neurotoxic Potency
The following table summarizes the key quantitative findings from a comparative study in rats, highlighting the differences in the neurotoxic potential of 2-hexanol and this compound.
| Parameter | 2-Hexanol | This compound | Reference |
| Total Dose to Induce Neuropathy | > 9.6 g/kg | < 9.6 g/kg | |
| Time to Onset of Neuropathy | 14 weeks (at 400 mg/kg/day) | Earlier onset than 2-hexanol at comparable doses | |
| Effect on Nerve Conduction Velocity | Retardation of motor and sensory nerve conduction velocity | More potent in reducing nerve conduction velocity | [1] |
| Clinical Signs of Neurotoxicity | Hypersalivation, gait disturbances, crossing of hind limbs | Muscle weakness, hindlimb dragging, paralysis | [1] |
Mechanism of Action: The Central Role of 2,5-Hexanedione
The primary mechanism underlying the neurotoxicity of this compound involves its metabolic conversion to 2,5-hexanedione. This γ-diketone is highly reactive and targets neurofilament proteins within the axon, leading to cross-linking and aggregation. This disruption of the neuronal cytoskeleton impairs axonal transport, ultimately causing axonal swelling and degeneration.
Recent studies have elucidated specific signaling pathways involved in 2,5-hexanedione-induced neuronal apoptosis. These include the activation of the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) and c-Jun N-terminal kinase (JNK) pathways, as well as the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway.
Metabolic and Neurotoxic Signaling Pathway
Caption: Metabolic activation of this compound and subsequent neurotoxic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 2-hexanol and this compound neurotoxicity.
In Vivo Neurotoxicity Assessment in Rats
-
Animal Model: Male Wistar rats (290 g average body weight).
-
Test Compounds and Administration:
-
2-hexanol (purity >98%)
-
This compound (purity >98%)
-
Compounds were administered subcutaneously at a daily dose of 400 mg/kg, 5 days a week, for up to 21 weeks.
-
-
Experimental Workflow:
Caption: Workflow for in vivo assessment of neurotoxicity.
-
Nerve Conduction Velocity (NCV) Measurement:
-
Anesthesia: Rats were anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Stimulation and Recording: The tail nerves were stimulated using bipolar needle electrodes. Compound muscle action potentials (CMAPs) were recorded from the tail muscles.
-
Parameters Measured: Motor nerve conduction velocity (MNCV) and distal latency were calculated based on the distance between stimulating and recording electrodes and the time taken for the nerve impulse to travel.
-
-
Histopathological Examination:
-
Tissue Preparation: At the end of the experiment, rats were euthanized, and segments of peripheral nerves (e.g., sciatic nerve, tibial nerve) were dissected.
-
Fixation: Nerves were fixed in an appropriate fixative (e.g., 4% paraformaldehyde or glutaraldehyde).
-
Teased Fiber Preparation: A portion of the fixed nerve was used for teased fiber analysis to examine individual myelinated nerve fibers for signs of demyelination and axonal degeneration.
-
Paraffin Embedding and Sectioning: The remaining nerve tissue was embedded in paraffin, sectioned, and stained.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Silver Staining (e.g., Bielschowsky or de Olmos method): To visualize axons and detect axonal degeneration.
-
-
Conclusion
References
Safety Operating Guide
Proper Disposal of 2-Hexanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, especially concerning the management and disposal of chemical reagents. This guide provides essential safety and logistical information for the proper disposal of 2-Hexanone (CAS No: 591-78-6), also known as methyl n-butyl ketone (MBK), to ensure operational safety and environmental responsibility. This compound is a flammable liquid that is suspected of damaging fertility and may cause organ damage through prolonged or repeated exposure.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a protective lab coat.[2]
-
Ventilation: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ignition Sources: this compound is a flammable liquid.[1][3] Keep it away from heat, sparks, open flames, and other potential ignition sources.[1] Use only non-sparking tools and explosion-proof equipment when handling the material.[1][4]
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[1]
**Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations.[3] Improper disposal, such as pouring it down the drain, is prohibited.[5]
-
Waste Identification and Classification: this compound is classified as a flammable liquid (Class 3) and is considered a hazardous waste.[2][6] It likely falls under the EPA hazardous waste code D001 for ignitability.[2] Always confirm the classification with your institution's Environmental Health and Safety (EHS) department.[2]
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, chemically compatible container that can be sealed tightly.[2][7]
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and a description of its hazards (e.g., Flammable, Toxic).[7]
-
Do not mix this compound waste with other chemical waste streams to prevent dangerous reactions.[8]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or designated laboratory safety manager to schedule a pickup for the hazardous waste.[7][8]
-
Do not attempt to dispose of the chemical yourself. The favored method for the disposal of ketones is incineration by a licensed waste disposal facility equipped with an afterburner and scrubber.[3][9]
-
-
Spill Cleanup:
-
In the event of a small spill, absorb the liquid with an inert, non-combustible material such as sand, diatomite, or vermiculite.[2][5][6]
-
Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1][5]
-
For large spills, evacuate the area and contact your EHS department immediately.[6]
-
Quantitative Data and Exposure Limits
The following table summarizes key quantitative data for this compound. Adherence to established exposure limits is critical for personnel safety.
| Property / Regulation | Value |
| Physical Properties | |
| CAS Number | 591-78-6[5] |
| Flash Point | 23°C (73.4°F)[6] |
| Auto-Ignition Temperature | 533°C (991.4°F)[6] |
| Occupational Exposure Limits | |
| OSHA PEL (8-hr TWA) | 100 ppm[10] |
| NIOSH REL (10-hr TWA) | 1 ppm[10] |
| ACGIH TLV (8-hr TWA) | 5 ppm[9][11] |
| ACGIH STEL (15-min) | 10 ppm[9] |
| Waste Classification | |
| DOT Classification | Class 3: Flammable Liquid[6] |
| EPA Hazardous Waste Code | D001 (Ignitable) - Likely classification, confirm locally[2] |
Abbreviations: ACGIH = American Conference of Governmental Industrial Hygienists; NIOSH = National Institute for Occupational Safety and Health; OSHA = Occupational Safety and Health Administration; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; STEL = Short-Term Exposure Limit; TLV = Threshold Limit Value; TWA = Time-Weighted Average.
Procedural Workflow for this compound Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Logistical Information for Handling 2-Hexanone
For researchers, scientists, and drug development professionals, the safe handling of 2-Hexanone is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal information to ensure laboratory safety and build trust in chemical handling procedures. This compound, also known as methyl n-butyl ketone (MBK), is a clear, colorless liquid with a sharp odor that is highly soluble in water and evaporates easily.[1] While it was previously used as a solvent, its use in the United States has been largely discontinued (B1498344) due to its harmful health effects.[1][2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risks when handling this compound. The substance can be absorbed into the body through inhalation and skin contact.[3] The following table summarizes the recommended personal protective equipment.
| Operation | Recommended Personal Protective Equipment |
| Routine Handling of Sealed Containers | - Safety glasses- Latex or vinyl gloves |
| Handling of Open Liquid | - Safety glasses or goggles[4]- Chemical-resistant gloves (e.g., nitrile or neoprene)[4]- Laboratory coat or disposable gown[4]- Use in a well-ventilated area or fume hood[3] |
| Spill Cleanup | - Safety goggles and face shield[4]- Two pairs of chemical-resistant gloves (e.g., chemotherapy-grade)[4]- Disposable, fluid-resistant gown[4]- Respiratory protection (e.g., N95 or higher, or a full face-piece respirator for large spills or poor ventilation)[4][5]- Chemical-resistant shoe covers or boots[4] |
| Emergency Situations (Fire) | - Self-contained breathing apparatus (SCBA)[3][4] |
Occupational Exposure Limits
Adherence to established occupational exposure limits is crucial to prevent adverse health effects. This compound may have effects on the nervous system, and repeated or prolonged contact can cause dermatitis.[3]
| Exposure Limit | Value | Agency/Organization |
| Threshold Limit Value - Time-Weighted Average (TLV-TWA) | 5 ppm[6] | ACGIH |
| Permissible Exposure Limit - Time-Weighted Average (PEL-TWA) | 1 ppm (4 mg/m³)[6] | OSHA |
| Threshold Limit Value - Short-Term Exposure Limit (TLV-STEL) | 10 ppm[6] | ACGIH |
| Permissible Exposure Limit - Short-Term Exposure Limit (PEL-STEL) | 10 ppm (40 mg/m³)[6] | OSHA |
| Immediately Dangerous to Life or Health (IDLH) | 1600 ppm[6] | NIOSH |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety.
Receiving and Storage
-
Upon receipt, inspect containers for any signs of damage or leakage.[4]
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.[7]
-
Keep in a flammable liquids cabinet, protected from heat sources, open flames, sparks, and direct sunlight.[7][8]
-
Store separately from strong oxidants, strong bases, and reducing agents, as it is incompatible with these materials.[3][7][9]
Handling
-
All work with open containers of this compound should be conducted in a well-ventilated area or a chemical fume hood.[3]
-
Ground all equipment used when handling the product to prevent static discharge.[2][10] Use non-sparking tools.[10]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Spill Response
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.[11]
-
Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[2]
-
For small spills, absorb the liquid with an inert material such as sand, diatomite, acid binders, universal binders, or sawdust.[8][12]
-
Collect the absorbed material into a suitable, sealed container for disposal.[3][4]
-
For large spills, contact your institution's environmental health and safety department.[4]
Disposal
-
Dispose of contaminated material as waste according to official regulations.[8][12]
-
The preferred method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][9]
-
Do not allow the product to enter sewers or surface and ground water.[8][12]
Emergency Procedures Workflow
The following diagram illustrates the logical workflow for handling emergencies involving this compound.
Caption: Workflow for responding to spills and personnel exposure to this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0489 - this compound [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 6. This compound (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | Occupational Safety and Health Administration [osha.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. This compound CAS#: 591-78-6 [m.chemicalbook.com]
- 10. ccis.chemoventory.com [ccis.chemoventory.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. agilent.com [agilent.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
